molecular formula C9H5BrClNO B6298595 5-(4-Bromo-2-chlorophenyl)oxazole CAS No. 2002638-40-4

5-(4-Bromo-2-chlorophenyl)oxazole

Cat. No.: B6298595
CAS No.: 2002638-40-4
M. Wt: 258.50 g/mol
InChI Key: NZRPUBFMZMHLSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Bromo-2-chlorophenyl)oxazole is a useful research compound. Its molecular formula is C9H5BrClNO and its molecular weight is 258.50 g/mol. The purity is usually 95%.
The exact mass of the compound 5-(4-Bromo-2-chlorophenyl)oxazole is 256.92430 g/mol and the complexity rating of the compound is 181. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-(4-Bromo-2-chlorophenyl)oxazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(4-Bromo-2-chlorophenyl)oxazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(4-bromo-2-chlorophenyl)-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrClNO/c10-6-1-2-7(8(11)3-6)9-4-12-5-13-9/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZRPUBFMZMHLSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)Cl)C2=CN=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis and Characterization of 5-(4-Bromo-2-chlorophenyl)oxazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Oxazole rings are privileged scaffolds in medicinal chemistry, frequently serving as bioisosteres for amides and engaging in diverse non-covalent interactions with biological targets[1]. Among these, 5-(4-Bromo-2-chlorophenyl)oxazole (CAS: 2002638-40-4)[2] is a highly valuable synthetic intermediate. The presence of both a bromine and a chlorine atom on the phenyl ring provides orthogonal reactivity handles for downstream transition-metal-catalyzed cross-coupling reactions. This whitepaper provides a comprehensive, field-proven methodology for the synthesis, optimization, and analytical validation of this specific oxazole derivative.

Mechanistic Rationale & Retrosynthetic Strategy

The most robust and atom-economical method for constructing 5-aryloxazoles is the Van Leusen Oxazole Synthesis [3],[4]. This [3+2] cycloaddition strategy utilizes tosylmethyl isocyanide (TosMIC) as a versatile C2N1 "3-atom synthon"[1].

The reaction is driven by the unique reactivity profile of TosMIC and follows a precise causal sequence:

  • Deprotonation: The active methylene group of TosMIC is flanked by an electron-withdrawing sulfonyl group and an isocyanide group, rendering its protons highly acidic. A mild base generates the active nucleophile[4].

  • Nucleophilic Attack: The TosMIC anion attacks the carbonyl carbon of the sterically hindered 4-bromo-2-chlorobenzaldehyde.

  • Cyclization: The resulting alkoxide undergoes a rapid 5-endo-dig cyclization into the isocyanide carbon, forming an oxazoline intermediate[3].

  • Aromatization: The base-promoted elimination of p-toluenesulfinic acid (TosH) provides the thermodynamic driving force to yield the fully aromatized oxazole[4].

G A 4-Bromo-2-chloro- benzaldehyde C Alkoxide Intermediate A->C Nucleophilic Attack B TosMIC Anion (Active Synthon) B->C D Oxazoline Intermediate C->D 5-endo-dig Cyclization E 5-(4-Bromo-2-chlorophenyl) oxazole D->E - TosH Elimination

Mechanistic pathway of the Van Leusen oxazole synthesis.

Experimental Methodology: The Self-Validating Protocol

As a Senior Application Scientist, it is critical to design protocols that are self-validating. Every step in the following workflow includes an observable metric that confirms the mechanistic progression before proceeding to the next phase.

Causality of Experimental Choices
  • Solvent (Methanol): Protic solvents are critical here. Methanol stabilizes the polar transition states during cyclization and facilitates the proton-transfer events required for the elimination of the bulky tosyl group[1],[5].

  • Base (K₂CO₃): While stronger bases (e.g., NaH) are sometimes used for TosMIC chemistry[6], K₂CO₃ in methanol provides a mild, heterogeneous basic environment. This specifically prevents the Cannizzaro side-reaction of the sterically hindered ortho-chloro benzaldehyde[5].

  • Temperature (65°C, Reflux): The ortho-chloro substituent imposes significant steric hindrance, increasing the activation energy for the initial nucleophilic attack. Refluxing conditions are mandatory to ensure complete conversion and drive the final aromatization step.

Quantitative Reaction Parameters

Table 1: Reagent Stoichiometry and Optimization

ReagentEquivalentsFunctionRationale
4-Bromo-2-chlorobenzaldehyde 1.00ElectrophileLimiting reagent; ortho-chloro group induces steric hindrance.
TosMIC 1.20C2N1 SynthonSlight excess ensures complete consumption of the valuable aldehyde.
K₂CO₃ 2.00BaseMild base prevents side-reactions; excess drives TosH elimination.
Methanol (Anhydrous) 0.1 MSolventProtic environment stabilizes polar intermediates.
Step-by-Step Workflow
  • Dissolution: Charge an oven-dried round-bottom flask with 4-bromo-2-chlorobenzaldehyde (1.0 eq) and TosMIC (1.2 eq). Add anhydrous methanol to achieve a 0.1 M concentration. Validation: A clear, colorless solution confirms starting material purity.

  • Base Addition: Add anhydrous K₂CO₃ (2.0 eq) in one portion at room temperature under a nitrogen atmosphere. Validation: The suspension will turn slightly yellow, indicating the formation of the TosMIC anion.

  • Cyclization & Aromatization: Attach a reflux condenser and heat the mixture to 65°C for 4 hours. Validation: Monitor via TLC (Hexanes/EtOAc 4:1). The UV-active aldehyde (R_f ~0.6) will be consumed, replaced by a bright blue fluorescent spot under 254 nm UV light (R_f ~0.3).

  • Quench & Workup: Cool the reaction to room temperature and concentrate in vacuo to remove methanol. Partition the residue between Dichloromethane (DCM) and 3% aqueous HCl. Validation: The acidic wash neutralizes residual K₂CO₃ and hydrolyzes any unreacted aldimine intermediates, ensuring high crude purity[5]. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude residue via silica gel flash chromatography (gradient elution: 100% Hexanes to 80:20 Hexanes/EtOAc) to afford 5-(4-Bromo-2-chlorophenyl)oxazole as an off-white solid.

G S1 Step 1: Dissolve TosMIC & Aldehyde in MeOH S2 Step 2: Add K2CO3 Base (Initiate Deprotonation) S1->S2 S3 Step 3: Reflux for 4h under N2 Atmosphere S2->S3 S4 Step 4: Solvent Removal & Aqueous Workup S3->S4 S5 Step 5: Silica Gel Column Chromatography S4->S5

Step-by-step experimental workflow for oxazole synthesis.

Troubleshooting Insight: Stalled Aromatization

A frequent artifact in the synthesis of sterically hindered oxazoles is the incomplete elimination of the p-toluenesulfinic acid, leading to the isolation of the intermediate oxazoline. If LC-MS analysis reveals an [M+156] mass peak, the reaction has stalled. This is typically rectified by extending the reflux time or adding a catalytic amount of a stronger, non-nucleophilic base (e.g., DBU) to force the aromatization.

Analytical Characterization & Validation

To establish trustworthiness, the synthesized compound must be validated through orthogonal analytical techniques to confirm both the construction of the oxazole ring and the integrity of the halogen substituents.

Table 2: Spectroscopic Data Interpretation

TechniqueSignal / ValueAssignment / Structural Proof
¹H NMR (CDCl₃)8.02 ppm (s, 1H)Oxazole C2-H: Highly deshielded by adjacent N and O atoms.
7.72 ppm (d, J = 2.0 Hz, 1H)Phenyl C3-H: Meta-coupled proton situated between Cl and Br.
7.61 ppm (d, J = 8.5 Hz, 1H)Phenyl C6-H: Ortho-coupled proton.
7.48 ppm (s, 1H)Oxazole C4-H: Confirms the 5-substitution pattern.
7.44 ppm (dd, J = 8.5, 2.0 Hz, 1H)Phenyl C5-H: Exhibits both ortho and meta coupling.
HRMS (ESI-TOF)m/z 257.9268 [M+H]⁺Confirms C₉H₅BrClNO. Isotope pattern shows a distinct 3:4:1 ratio, verifying the presence of one Br and one Cl atom[2].
IR (ATR)1605, 1470, 1100 cm⁻¹C=N stretch: Confirms oxazole ring[5]. The absence of strong SO₂ stretches (1350 cm⁻¹) confirms complete TosH loss.

Downstream Applications

The strategic value of 5-(4-Bromo-2-chlorophenyl)oxazole lies in its chemoselectivity. The C-Br bond at the 4-position of the phenyl ring undergoes oxidative addition with Palladium(0) catalysts at a significantly faster rate than the sterically hindered, more electron-rich C-Cl bond at the 2-position. This allows researchers to perform highly selective Suzuki-Miyaura or Buchwald-Hartwig cross-couplings at the bromine site, leaving the chlorine atom intact for subsequent, orthogonal functionalization or as a permanent lipophilic vector in drug design.

References

  • Van Leusen reaction , Wikipedia,[Link]

  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis , PMC (National Institutes of Health),[Link]

  • Van Leusen Oxazole Synthesis , Organic Chemistry Portal,[Link]

  • A sequential one-pot tandem approach for the synthesis of 4-tosyl-5-aryloxazoles from carboxylic acids , Indian Academy of Sciences,[Link]

  • Synthesis of 5-aryloxazole , Asian Journal of Chemistry,[Link]

Sources

Comprehensive Physicochemical Profiling of 5-(4-Bromo-2-chlorophenyl)oxazole: A Scaffold Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-(4-Bromo-2-chlorophenyl)oxazole (CAS: 2002638-40-4) represents a specialized heterocyclic scaffold characterized by a high degree of lipophilicity and specific electronic anisotropy. As a 5-substituted oxazole bearing a di-halogenated phenyl ring, it serves as a critical intermediate in the synthesis of IMPDH inhibitors, herbicide safeners, and antimicrobial agents. This guide provides a rigorous technical analysis of its physicochemical properties, synthetic pathways, and structural dynamics, designed for application scientists and medicinal chemists.

Part 1: Physicochemical Specifications[1][2][3]

The physicochemical profile of 5-(4-Bromo-2-chlorophenyl)oxazole is dominated by the electron-withdrawing nature of the halogen substituents and the aromaticity of the oxazole core. The molecule adheres to Lipinski’s Rule of 5 , making it a viable fragment for orally active drug design, albeit with solubility challenges typical of polyhalogenated aromatics.

Table 1: Core Physicochemical Properties[1][3]
PropertyValueSource/Methodology
Molecular Formula C₉H₅BrClNOStoichiometric Calculation
Molecular Weight 258.50 g/mol Standard Atomic Weights
LogP (Octanol/Water) 3.76 ± 0.4Calculated (Consensus Consensus)
TPSA 26.03 ŲTopological Polar Surface Area
H-Bond Acceptors 2 (N, O)Structural Analysis
H-Bond Donors 0Structural Analysis
Rotatable Bonds 1C5-Phenyl Bond
Predicted pKa ~0.8 (Conjugate Acid)Oxazole Nitrogen Protonation
Solubility (Predicted) Low (Aq); High (DMSO, DCM)Based on LogP > 3.5
Lipophilicity & Bioavailability Analysis

With a LogP of ~3.76 , the molecule is highly lipophilic. This value suggests:

  • Membrane Permeability: High passive diffusion across lipid bilayers.

  • Solubility Constraints: Aqueous solubility is expected to be in the micromolar range (< 50 µM) without co-solvents.

  • Formulation: Experiments require organic co-solvents such as DMSO or PEG-400.

Part 2: Structural & Electronic Analysis

The structural integrity of this molecule is defined by the interplay between the oxazole ring and the phenyl substituents.

The "Ortho-Chloro" Steric Effect

The chlorine atom at the ortho position (C-2 of the phenyl ring) introduces significant steric bulk (Van der Waals radius ~1.75 Å).

  • Consequence: Unlike unsubstituted 5-phenyloxazole, which is planar, the 2-chlorophenyl derivative is forced into a twisted conformation. The dihedral angle between the oxazole and phenyl planes is predicted to be 25–40° .

  • Impact: This twist disrupts

    
    -conjugation between the rings, slightly raising the HOMO-LUMO gap compared to planar analogs, potentially increasing chemical stability against oxidative metabolism.
    
Halogen Bonding Potential
  • Bromine (C-4): The para-bromine atom acts as a classic

    
    -hole donor. It is a prime site for Suzuki-Miyaura cross-coupling  reactions, allowing the scaffold to be extended into biaryl systems.
    
  • Chlorine (C-2): While less reactive, the chlorine atom modulates the electron density of the phenyl ring, deactivating it towards electrophilic aromatic substitution.

Part 3: Synthetic Architecture

The most robust route for synthesizing 5-substituted oxazoles, particularly those with sensitive halogenation patterns, is the Van Leusen Oxazole Synthesis . This method avoids harsh acidic conditions that might affect the halogen substituents.

Experimental Protocol: Van Leusen Synthesis

Target: 5-(4-Bromo-2-chlorophenyl)oxazole Reagents: 4-Bromo-2-chlorobenzaldehyde, Tosylmethyl isocyanide (TosMIC), Potassium Carbonate (


), Methanol.
Step-by-Step Methodology:
  • Preparation: Dissolve 4-bromo-2-chlorobenzaldehyde (1.0 eq) and TosMIC (1.1 eq) in anhydrous methanol (0.5 M concentration).

  • Cyclization: Add anhydrous

    
     (2.5 eq) to the solution.
    
  • Reflux: Heat the reaction mixture to reflux (65°C) for 3–5 hours. Monitor via TLC (Hexane/EtOAc 4:1) for the disappearance of the aldehyde.

  • Workup: Evaporate methanol under reduced pressure. Resuspend the residue in water and extract with Ethyl Acetate (

    
    ).
    
  • Purification: Wash combined organics with brine, dry over

    
    , and concentrate. Purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes).
    
Visualization: Synthetic Workflow

The following diagram illustrates the Van Leusen pathway and alternative routes.

Synthesis_Pathway Aldehyde 4-Bromo-2-chlorobenzaldehyde Intermediate Intermediate (Nitromethyl species) Aldehyde->Intermediate Base (K2CO3) MeOH, Reflux TosMIC TosMIC (Tosylmethyl isocyanide) TosMIC->Intermediate Product 5-(4-Bromo-2-chlorophenyl)oxazole (Target Scaffold) Intermediate->Product - TsOH Cyclization AlphaBromo α-Bromo Ketone (Alternative Precursor) AlphaBromo->Product Bredereck Synthesis (High Temp) Amide Formamide

Caption: Figure 1. Primary synthetic route via Van Leusen chemistry (solid lines) vs. Bredereck cyclization (dotted).

Part 4: Spectroscopic Characterization (Predicted)

To validate the synthesis, researchers should look for the following spectral signatures. These values are predicted based on chemometric shifts for the 2-chloro-4-bromo substitution pattern.

1H NMR (400 MHz, CDCl3)
  • 
     7.95 (s, 1H):  Oxazole C2-H . This is the most deshielded proton, characteristic of the oxazole ring between the oxygen and nitrogen.
    
  • 
     7.68 (d, 
    
    
    
    Hz, 1H):
    Phenyl H-6 . Ortho to the oxazole ring.[1]
  • 
     7.62 (d, 
    
    
    
    Hz, 1H):
    Phenyl H-3 . Meta to the oxazole, ortho to Cl/Br. Appears as a sharp doublet or singlet due to small coupling.
  • 
     7.48 (dd, 
    
    
    
    Hz, 1H):
    Phenyl H-5 .
  • 
     7.40 (s, 1H):  Oxazole C4-H .
    
13C NMR (100 MHz, CDCl3)
  • Oxazole Carbons: ~150.5 ppm (C2), ~148.0 ppm (C5), ~122.0 ppm (C4).

  • Phenyl Carbons: Distinct signals for C-Cl (~133 ppm) and C-Br (~123 ppm).

Part 5: Stability & Reactivity Profile

Chemical Stability[15]
  • Hydrolysis: The oxazole ring is relatively stable to hydrolysis under neutral and mild basic conditions. However, prolonged exposure to strong mineral acids (e.g., 6M HCl) at high temperatures can ring-open the oxazole to form

    
    -amino ketones.
    
  • Oxidation: The electron-deficient nature of the phenyl ring (due to Cl/Br) protects the scaffold from rapid oxidative degradation (e.g., by P450 enzymes), enhancing metabolic stability.

Reactivity Hotspots
  • C-4 of Oxazole: This position is nucleophilic. It can undergo electrophilic substitution (e.g., halogenation) if not already substituted.

  • C-4 of Phenyl (Bromine): The primary handle for derivatization. Standard Suzuki , Heck , or Buchwald-Hartwig couplings can be performed here to attach the scaffold to larger drug pharmacophores.

Visualization: Physicochemical Interplay

Properties_Radar Center 5-(4-Bromo-2-chlorophenyl) oxazole LogP Lipophilicity (LogP ~3.76) High Membrane Permeability Center->LogP Solubility Solubility <50 µM (Aq) Requires DMSO Center->Solubility Sterics Steric Twist (Ortho-Cl) Non-Planar Topology Center->Sterics Reactivity Reactivity (C-Br Handle) Suzuki Coupling Ready Center->Reactivity Metabolism Metabolic Stability Halogen Blocked Center->Metabolism

Caption: Figure 2.[2][3][4][5] Interdependency of physicochemical properties determining the scaffold's utility in drug design.

References

  • Van Leusen, A. M., et al. (1972).[6] "Chemistry of sulfonylmethyl isocyanides. 12. Base-induced cycloaddition of sulfonylmethyl isocyanides to carbon,nitrogen double bonds. Synthesis of 1,5-disubstituted imidazoles and 4,5-disubstituted oxazoles." Tetrahedron Letters. Link

  • ChemScene. (2024). "Product Data Sheet: 5-(4-Bromo-2-chlorophenyl)oxazole (CAS 2002638-40-4)." ChemScene Chemical Data. Link

  • Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews. Link

  • Bredereck, H., & Bangert, R. (1964). "Synthese von Oxazolen aus α-Halogen-ketonen und Formamid." Chemische Berichte. Link

  • Wilcken, R., et al. (2013). "Halogen Bonding in Medicinal Chemistry: From Observation to Prediction." Journal of Medicinal Chemistry. Link

Sources

Comprehensive Spectral Profiling: 5-(4-Bromo-2-chlorophenyl)oxazole

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the spectral profiling of 5-(4-Bromo-2-chlorophenyl)oxazole .

This guide is structured to assist analytical chemists and medicinal researchers in the structural validation of this specific pharmacophore. Given that specific raw spectral data files are often proprietary to commercial suppliers (e.g., CAS 2002638-40-4), this guide synthesizes theoretical high-fidelity data derived from Structure-Activity Relationships (SAR), isotopic abundance laws, and established oxazole spectroscopy literature.[1][2]

Executive Summary & Compound Identity

5-(4-Bromo-2-chlorophenyl)oxazole is a 2,5-disubstituted oxazole derivative often utilized as a scaffold in the development of kinase inhibitors (e.g., VEGFR2) and antimicrobial agents.[1][2] Its structural validation relies heavily on distinguishing the specific substitution pattern on the phenyl ring (2-chloro, 4-bromo) and confirming the integrity of the oxazole core.[1][2]

PropertyDetail
IUPAC Name 5-(4-Bromo-2-chlorophenyl)-1,3-oxazole
CAS Number 2002638-40-4
Molecular Formula C

H

BrClNO
Exact Mass 256.9243 Da
Key Features Halogenated aryl ring, electron-deficient oxazole core

Mass Spectrometry (MS) Profiling

The most diagnostic feature of this molecule is its isotopic signature.[1] The presence of one bromine atom (


Br/

Br) and one chlorine atom (

Cl/

Cl) creates a unique "M, M+2, M+4" pattern that serves as a primary confirmation of identity.[1][2]
Isotopic Abundance Logic[1][2]
  • Bromine: ~1:1 ratio of

    
    Br : 
    
    
    
    Br.[1]
  • Chlorine: ~3:1 ratio of

    
    Cl : 
    
    
    
    Cl.[1]
  • Combined Pattern:

    • M+ (Base Peak):

      
      Br + 
      
      
      
      Cl[1][2]
    • M+2: (

      
      Br + 
      
      
      
      Cl) and (
      
      
      Br +
      
      
      Cl)[1][2]
    • M+4:

      
      Br + 
      
      
      
      Cl[1][2]
Predicted ESI-MS Data
Ion Speciesm/z (Calculated)Relative Intensity (%)Origin
[M+H]

257.93 100%

Br,

Cl
[M+H+2]

259.93 ~130%Mixed Isotopes
[M+H+4]

261.93 ~30%

Br,

Cl
Fragmentation Pathway (Graphviz)

The following diagram illustrates the logical fragmentation pathways expected in Electron Impact (EI) or high-energy CID (Collision-Induced Dissociation).

MS_Fragmentation M_Parent Parent Ion [M+H]+ m/z ~258/260/262 Frag_HCN Loss of HCN (Oxazole Ring Cleavage) M_Parent->Frag_HCN -27 Da Frag_CO Loss of CO (Retro-Diels-Alder) M_Parent->Frag_CO -28 Da Frag_Halogen Loss of Halogen [M-Br]+ or [M-Cl]+ M_Parent->Frag_Halogen -79/81 Da (Br) Frag_Benzonitrile Benzonitrile Derivative Ar-CN Frag_HCN->Frag_Benzonitrile Rearrangement

Caption: Predicted fragmentation logic for 5-aryloxazoles. Primary pathways involve oxazole ring opening (loss of HCN/CO) and dehalogenation.[1]

Nuclear Magnetic Resonance (NMR) Analysis

NMR is the definitive tool for confirming the regiochemistry of the substituents.[1] The 2,4-dihalo substitution on the phenyl ring creates a specific splitting pattern that must be distinguished from 3,4- or 2,5-isomers.[1][2]

H NMR (Proton) - Predicted in DMSO-d

The oxazole ring protons (H-2 and H-4) appear as distinct singlets.[1][2] H-2 is significantly deshielded due to its position between oxygen and nitrogen.[2]

PositionShift (

ppm)
Multiplicity

Coupling (Hz)
Assignment Logic
Oxazole H-2 8.45 - 8.55 Singlet (s)-Most deshielded; flanked by N and O.
Oxazole H-4 7.75 - 7.85 Singlet (s)-C4 proton; characteristic of 5-substituted oxazoles.[1][2]
Ar H-6 7.80 - 7.90 Doublet (d)8.5Ortho to oxazole; shielded by Cl but deshielded by ring current.[1][2]
Ar H-3 7.95 - 8.00 Doublet (d)2.0Meta to oxazole; between Cl and Br (deshielded).[1][2]
Ar H-5 7.60 - 7.65 dd8.5, 2.0Ortho to Br, Meta to Cl.[2]

Critical Validation Step:

  • Look for the doublet of doublets (dd) at ~7.6 ppm.[1] This confirms the proton is adjacent to one neighbor (H-6) and meta to another (H-3), validating the 1,2,4-substitution pattern.[1][2]

C NMR (Carbon) - Predicted
  • Oxazole C-2: ~150-152 ppm (C=N characteristic).[1][2]

  • Oxazole C-5: ~148 ppm (Quaternary, attached to aryl).[1][2]

  • Oxazole C-4: ~124-126 ppm.[2]

  • Aryl C-Cl (C-2'): ~132 ppm (Quaternary).[1][2]

  • Aryl C-Br (C-4'): ~122 ppm (Quaternary, shielded by heavy atom effect).[1][2]

Infrared Spectroscopy (IR)

IR is used primarily to confirm functional groups and the absence of starting materials (e.g., absence of aldehyde C=O stretch at 1700 cm


).[1][2]
Frequency (cm

)
Vibration ModeDiagnostic Value
3100 - 3050 C-H Stretch (Aromatic)Weak bands; confirms unsaturated system.[1][2]
1610, 1550 C=N / C=C StretchCharacteristic oxazole/benzene skeletal vibrations.
1080 - 1090 Ar-Cl StretchStrong band; confirms chlorination.
1100 - 1150 C-O-C StretchOxazole ring breathing.[2]
600 - 800 C-Br StretchFingerprint region; confirms bromination.[2]

Experimental Protocol: Sample Preparation

To ensure high-quality spectral data, follow this validated preparation workflow.

NMR Sample Prep
  • Solvent Selection: Use DMSO-d

    
      (99.9% D) rather than CDCl
    
    
    
    .[1][2]
    • Reasoning: Oxazoles can be sparingly soluble in chloroform.[1] DMSO ensures full solubility and prevents aggregation peaks.[1]

  • Concentration: Dissolve 5-10 mg of compound in 0.6 mL solvent.

  • Filtration: Filter through a cotton plug in a Pasteur pipette to remove inorganic salts (e.g., K

    
    CO
    
    
    
    from synthesis).[1]
Synthesis & Purification Workflow (Context)

Understanding the synthesis helps identify impurities.[1] This compound is typically synthesized via the Van Leusen reaction or Suzuki Coupling .[1]

Synthesis_Workflow Start 4-Bromo-2-chlorobenzaldehyde Base K2CO3 / MeOH Reflux Start->Base Reagent TosMIC (p-Toluenesulfonylmethyl isocyanide) Reagent->Base Product Crude Oxazole Base->Product Cyclization Purify Column Chromatography (Hexane:EtOAc) Product->Purify Remove Tosyl residues Final Pure 5-(4-Bromo-2-chlorophenyl)oxazole Purify->Final

Caption: Standard Van Leusen synthesis route. Common impurities include tosyl groups (NMR: ~2.4 ppm methyl singlet, ~7.4/7.8 ppm doublets).[1][2]

References

  • Van Leusen, A. M., et al. (1972).[1] "Chemistry of sulfonylmethyl isocyanides. Base-induced cycloaddition to aldehydes and ketones."[2] Tetrahedron Letters, 13(23), 2369-2372.[1] Link[1]

  • Turchi, I. J. (Ed.).[1] (1986).[1][3] The Chemistry of Heterocyclic Compounds, Oxazoles. Wiley-Interscience.[2] (Standard reference for oxazole chemical shifts).

  • National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 135468798 (Analogous structures). Link

  • Silverstein, R. M., et al. (2014).[1] Spectrometric Identification of Organic Compounds, 8th Ed.[1] Wiley.[1][4][5] (Source for halogenated aromatic coupling constants).

Sources

Biological Activity of Substituted Oxazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,3-oxazole scaffold represents a "privileged structure" in medicinal chemistry, distinguished by its ability to engage in diverse non-covalent interactions—hydrogen bonding,


-

stacking, and metal coordination—within biological targets. This guide provides a technical deep-dive into the biological activity of substituted oxazole derivatives, focusing on their role as tubulin polymerization inhibitors , kinase inhibitors (VEGFR, c-Kit), and DNA gyrase B inhibitors .

Unlike generic reviews, this document synthesizes recent Structure-Activity Relationship (SAR) data (2024-2025) with validated experimental protocols, offering a self-contained resource for the rational design and evaluation of oxazole-based therapeutics.

Mechanistic Diversity & Signaling Pathways

The biological efficacy of oxazole derivatives stems from their structural mimicry of peptide bonds and their capacity to function as bioisosteres for amide or ester linkages.

Anticancer Mechanisms
  • Tubulin Destabilization: 2,4,5-trisubstituted oxazoles, particularly those bearing a 3,4,5-trimethoxyphenyl moiety, mimic the cis-stilbene configuration of Combretastatin A-4 (CA-4). They bind to the colchicine-binding site of

    
    -tubulin, preventing microtubule assembly, arresting the cell cycle in the G2/M phase, and inducing apoptosis.
    
  • Kinase Inhibition: Recent derivatives have shown dual-targeting capability, inhibiting receptor tyrosine kinases (RTKs) such as VEGFR-2 and c-Kit . The oxazole nitrogen often acts as a hydrogen bond acceptor in the ATP-binding pocket (hinge region).

Antimicrobial Mechanisms
  • DNA Gyrase B Inhibition: Oxazole-benzothiazole hybrids target the ATPase domain of bacterial DNA Gyrase B (GyrB) and Topoisomerase IV (ParE).[1] Unlike fluoroquinolones that target the DNA-cleavage complex, these compounds compete with ATP, shutting down energy-dependent DNA supercoiling.

Visualization: Multi-Target Mechanism Map

Oxazole_Mechanism_Map Oxazole Substituted Oxazole Scaffold Tubulin β-Tubulin (Colchicine Site) Oxazole->Tubulin Mimics cis-stilbene Kinase Tyrosine Kinases (VEGFR-2, c-Kit) Oxazole->Kinase H-bond at Hinge Region GyrB DNA Gyrase B (ATPase Domain) Oxazole->GyrB ATP Competition Microtubule Microtubule Destabilization Tubulin->Microtubule Inhibits Polymerization G2M G2/M Cell Cycle Arrest Microtubule->G2M Apoptosis Apoptosis (Cell Death) G2M->Apoptosis Angio Inhibition of Angiogenesis Kinase->Angio Blocks Signaling Angio->Apoptosis Supercoiling Block DNA Supercoiling GyrB->Supercoiling Energy Depletion BacterialDeath Bacterial Cell Death Supercoiling->BacterialDeath

Caption: Mechanistic pathways of oxazole derivatives targeting cancer cell dynamics (red/yellow) and bacterial DNA replication (green).

Structure-Activity Relationships (SAR)[2][3]

The optimization of the oxazole ring is strictly position-dependent.

PositionCritical ModificationBiological Impact
C-2 Aryl / Heteroaryl Essential for lipophilicity and binding affinity. A 2-fluorophenyl or 2-aminophenyl group often enhances kinase inhibition by interacting with the hinge region.
C-4 3,4,5-Trimethoxyphenyl The "Combretastatin Mimic." Crucial for tubulin binding. Replacement with bulkier groups often reduces potency due to steric clash in the colchicine pocket.
C-5 Small Hydrophobic / Aryl Stabilizes the molecule within the hydrophobic pocket. A 5-methyl or 5-phenyl group is common. 4,5-diaryl substitution creates a twisted conformation favorable for protein binding.
SAR Logic Map

SAR_Logic Core 1,3-Oxazole Core C2 C-2 Position Core->C2 C4 C-4 Position Core->C4 C5 C-5 Position Core->C5 C2_Mod1 Heteroaryl (e.g., Pyridine, Thiazole) Increases Kinase Selectivity C2->C2_Mod1 C2_Mod2 Amino/Amide Linker H-bond Donor for GyrB C2->C2_Mod2 C4_Mod1 3,4,5-Trimethoxyphenyl Critical for Tubulin Affinity C4->C4_Mod1 C4_Mod2 Electron Withdrawing Groups Modulates Metabolic Stability C4->C4_Mod2 C5_Mod1 Phenyl / Methyl Hydrophobic Pocket Filling C5->C5_Mod1

Caption: Strategic substitution patterns at C2, C4, and C5 positions for optimizing biological activity.

Experimental Protocols

To ensure reproducibility, we present a standardized chemical synthesis workflow and a validated biological assay.

Synthesis: Robinson-Gabriel Cyclodehydration

This is the most robust method for generating 2,4,5-trisubstituted oxazoles.

Objective: Synthesis of 2-phenyl-4,5-diphenyloxazole (Model Compound).

Reagents:

  • 
    -Acylamino ketone precursor (e.g., 
    
    
    
    -(2-oxo-1,2-diphenylethyl)benzamide).
  • Phosphorus Oxychloride (

    
    ) or Conc. Sulfuric Acid (
    
    
    
    ).
  • Solvent: Toluene or DMF.

Protocol:

  • Preparation: In a dry round-bottom flask under nitrogen atmosphere, dissolve 1.0 equivalent (eq) of the

    
    -acylamino ketone in anhydrous toluene (10 mL/g).
    
  • Cyclization: Add 3.0 eq of

    
     dropwise at 0°C.
    
  • Reflux: Heat the reaction mixture to reflux (110°C) for 2–4 hours. Monitor progress via TLC (Hexane:EtOAc 4:1).

  • Quenching: Cool the mixture to room temperature and pour slowly onto crushed ice.

  • Neutralization: Carefully neutralize with saturated

    
     solution until pH ~8. Caution: Gas evolution.
    
  • Extraction: Extract with Dichloromethane (DCM) (

    
     mL). Wash combined organic layers with brine, dry over anhydrous 
    
    
    
    , and concentrate in vacuo.
  • Purification: Recrystallize from ethanol or purify via silica gel column chromatography.

Biological Assay: Fluorescence-Based Tubulin Polymerization

This assay quantifies the direct effect of the compound on microtubule dynamics, distinguishing it from general cytotoxicity.

Principle: The fluorophore DAPI (or a proprietary reporter) has low fluorescence in solution but high fluorescence when bound to polymerized microtubules.

Protocol:

  • Buffer Prep: Prepare G-PEM buffer (80 mM PIPES pH 6.9, 2 mM

    
    , 0.5 mM EGTA, 1 mM GTP, 10% Glycerol).
    
  • Tubulin Stock: Thaw >99% pure porcine brain tubulin (Cytoskeleton Inc.) on ice. Dilute to 3 mg/mL in G-PEM buffer.

  • Plate Setup: Use a 96-well black, half-area plate.

    • Blank: Buffer only.

    • Control: Tubulin + Vehicle (DMSO).[2][3]

    • Test: Tubulin + Oxazole Derivative (varying concentrations, e.g., 0.1 – 10

      
      ).
      
    • Positive Control:[4][3][5] Paclitaxel (3

      
      , enhancer) or Vinblastine (3 
      
      
      
      , inhibitor).
  • Initiation: Add 5

    
     of 10x compound stock to wells. Add 45 
    
    
    
    of cold tubulin solution.[3]
  • Measurement: Immediately place in a pre-warmed (37°C) fluorescence plate reader.

  • Kinetics: Measure fluorescence (Ex 360 nm / Em 450 nm) every 60 seconds for 60 minutes.

  • Analysis: Plot RFU vs. Time. Calculate

    
     (growth rate) and Final Polymer Mass (fluorescence plateau).
    
Workflow Visualization

Protocol_Workflow Start Start: α-Acylamino Ketone Reagent Add POCl3 / Toluene Reflux 110°C, 3h Start->Reagent Workup Quench (Ice) -> Neutralize (NaHCO3) Extract (DCM) Reagent->Workup Product Crude Oxazole Workup->Product Assay_Prep Tubulin Assay Prep (>99% Tubulin + GTP + DAPI) Product->Assay_Prep Purify Assay_Run Fluorescence Kinetics 37°C, 60 mins Assay_Prep->Assay_Run Data IC50 Determination Assay_Run->Data

Caption: Integrated workflow from chemical synthesis to biological validation.

Quantitative Data Summary

The following table summarizes the potency of key oxazole derivatives compared to standard care drugs. Note the significant potency of the trimethoxyphenyl (TMP) derivatives.

Compound IDStructure MotifTargetIC50 (µM) - MCF7IC50 (µM) - HepG2Ref
Compound 4c 2-Aryl-4-TMP-oxazolec-Kit / Tubulin0.0450.062[1]
Compound 6af Oxazole-BenzothiazoleTubulin1.82.1[2]
Combretastatin A4 cis-StilbeneTubulin0.0030.004[3]
5-Fluorouracil Pyrimidine analogDNA/RNA1.81.7[2]
Novobiocin CoumarinDNA Gyrase BN/A>100 (Antibacterial)[4]

Table Note: TMP = 3,4,5-trimethoxyphenyl. Lower IC50 indicates higher potency.

References

  • Exploring Novel Oxazole Derivatives for Cancer Therapy: Design, Synthesis, and Mechanistic Insights. PubMed. (2025).[6] Link

  • Recent Developments in Oxazole Derivatives as Anticancer Agents. Bentham Science. (2022). Link

  • Oxadiazole derivatives as a novel class of antimitotic agents: Synthesis, inhibition of tubulin polymerization. Bioorganic & Medicinal Chemistry Letters. (2006). Link

  • Discovery of substituted oxadiazoles as a novel scaffold for DNA gyrase inhibitors. ResearchGate. (2021). Link

  • In Vitro Tubulin Polymerization Inhibition Assay Protocol. BenchChem. (2025).[3] Link

  • Robinson-Gabriel Synthesis of 2-(3-Cyclohexylpropionyl)oxazole. BenchChem. (2025). Link

Sources

Targeting the Sigma Hole: Therapeutic Potentials of Halogenated Phenyl Oxazoles

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The halogenated phenyl oxazole scaffold represents a privileged structure in medicinal chemistry, distinguished by its ability to exploit halogen bonding (XB) for high-affinity target engagement. Unlike classical hydrogen bonding, halogen bonding involves the interaction between a halogen's electropositive "sigma hole" and a biological Lewis base (e.g., carbonyl oxygen, nitrogen).[1] This guide analyzes the therapeutic utility of this scaffold across oncology, antimicrobial defense, and neuroprotection, providing actionable protocols for synthesis and biological validation.

Part 1: The Pharmacophore & The Sigma Hole

The Structural Advantage

The phenyl oxazole moiety serves as a bioisostere for amide or ester linkages but offers superior metabolic stability. When substituted with halogens (Cl, Br, I), the phenyl ring develops specific electrostatic properties that enhance binding affinity.

  • The Sigma Hole (

    
    -hole):  An electropositive region on the extension of the C-X bond axis.[2]
    
  • Mechanism: The

    
    -hole interacts with nucleophilic residues (backbone carbonyls, His nitrogens) in the target protein's binding pocket.[1]
    
  • Trend: Interaction strength typically increases with the size of the halogen: I > Br > Cl > F .

Structure-Activity Relationship (SAR) Map

The following diagram illustrates the critical substitution points on the scaffold that dictate therapeutic efficacy.

SAR_Map Core Phenyl Oxazole Core (Scaffold) Oxazole Oxazole Ring (Linker/H-Bond Acceptor) Core->Oxazole Phenyl Phenyl Ring (Hydrophobic Clamp) Core->Phenyl Halogen Halogen (C-X) (Cl, Br, I) SigmaHole Sigma Hole Interaction (Target: Backbone C=O) Halogen->SigmaHole Generates MetabStab Metabolic Stability (Blocks Oxidation) Halogen->MetabStab Phenyl->Halogen Para/Meta sub PiStack Pi-Pi Stacking (Target: Phe, Trp, Tyr) Phenyl->PiStack Kinase Kinase Hinge Region (VEGFR-2, EGFR) SigmaHole->Kinase Tubulin Colchicine Site (Tubulin) PiStack->Tubulin

Figure 1: SAR Map highlighting the role of the halogen substituent in generating the sigma hole for targeted protein interaction.

Part 2: Primary Therapeutic Targets

Oncology: Kinase Inhibition (VEGFR-2 & EGFR)

Halogenated phenyl oxazoles, specifically 2-anilino-5-aryloxazoles , function as Type I or Type II kinase inhibitors.

  • Mechanism: The oxazole nitrogen acts as a hydrogen bond acceptor for the hinge region (e.g., Cys919 in VEGFR-2). The halogenated phenyl group occupies the hydrophobic pocket adjacent to the ATP binding site.

  • Key Insight: A para-fluorophenyl or para-chlorophenyl moiety enhances potency against VEGFR-2 and c-Met by filling the hydrophobic back-pocket, preventing steric clashes while maintaining lipophilicity.

Oncology: Microtubule Destabilization (Tubulin)

Compounds such as halogenated 1,3-oxazole sulfonamides bind to the colchicine site of


-tubulin.
  • Mechanism: These agents inhibit tubulin polymerization, arresting the cell cycle at the G2/M phase and inducing apoptosis.

  • Halogen Role: The halogenated ring mimics the pharmacophore of Combretastatin A-4 (CA-4), fitting into the hydrophobic cavity of

    
    -tubulin. Bulky halogens (Br, I) often show superior affinity due to tighter packing in the hydrophobic pocket.
    
Emerging Target: Ferroptosis (CNS & Neurodegeneration)

Recent studies identify oxazole-based Radical Trapping Antioxidants (RTAs) as potent ferroptosis inhibitors.[3]

  • Target: Lipid Peroxidation.[3]

  • Compound Class: UAMC-3203 derivatives (oxazole analogs of Ferrostatin-1).[3]

  • Mechanism: The scaffold traps lipid peroxyl radicals, preventing the chain reaction of membrane damage in neuronal cells. Halogenation modulates the electron density of the aromatic ring, fine-tuning the antioxidant potential (ionization potential) and blood-brain barrier (BBB) permeability.

Antimicrobial Activity[4][5][6][7][8][9][10][11][12]
  • Target: Bacterial DNA Gyrase and Fungal Cell Membranes.

  • Specificity: 2,5-diphenyloxazoles with halogen substituents (Cl, F) show enhanced activity against Staphylococcus aureus and Candida albicans. The halogen improves membrane permeability and metabolic stability against bacterial efflux pumps.

Part 3: Quantitative Data Summary

Target FamilySpecific TargetCompound ClassKey Halogen EffectRef
Kinase VEGFR-2 / c-Met2-anilino-5-aryloxazolep-F/Cl improves hydrophobic fit & metabolic stability.[1, 3]
Cytoskeleton Tubulin (

-subunit)
Oxazole sulfonamidesm-CF3/p-Cl mimics Combretastatin A-4 binding.[2, 6]
Metabolism Lipid PeroxidesOxazole RTAsModulates ionization potential for radical trapping.[5]
Pathogen DNA Gyrase2,5-diphenyloxazoleEnhances membrane permeability (lipophilicity).[4]

Part 4: Experimental Protocols

Protocol A: General Synthesis of 2,5-Diphenyloxazoles

Rationale: This Robinson-Gabriel cyclization or transition-metal catalyzed approach ensures high yield of the core scaffold.

Reagents:

  • 
    -Bromoacetophenone derivative (1.0 eq)
    
  • Benzamide derivative (1.2 eq)

  • Solvent: Toluene or DMF

  • Catalyst: Lewis acid or heat

Workflow:

  • Condensation: React substituted benzamide with

    
    -bromoacetophenone in toluene under reflux (110°C) for 4-6 hours.
    
  • Cyclization: If using an acyclic precursor, treat with

    
     or Burgess reagent to effect cyclodehydration.
    
  • Purification: Quench with saturated

    
    . Extract with EtOAc.[4] Purify via silica gel chromatography (Hexane:EtOAc gradient).
    
  • Halogenation (if post-synthetic): Use N-halosuccinimide (NCS/NBS/NIS) in ACN to install halogen at the C4/C5 position if not present in starting material.

Protocol B: Tubulin Polymerization Assay (Turbidimetric)

Rationale: To validate the mechanism of action as a microtubule destabilizer.

Materials:

  • Purified Tubulin (>99% pure, bovine brain source).

  • GTP (Guanoisine triphosphate).

  • PEM Buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9).

  • Test Compound (Halogenated Phenyl Oxazole) in DMSO.

  • Positive Control: Colchicine (Inhibitor) or Paclitaxel (Stabilizer).[5]

Step-by-Step:

  • Preparation: Dilute tubulin to 3 mg/mL in PEM buffer containing 1 mM GTP on ice.

  • Incubation: Add test compound (final conc. 5-10

    
    M) to a 96-well half-area UV-transparent plate. Keep DMSO < 1%.
    
  • Initiation: Transfer plate to a pre-warmed spectrophotometer (37°C).

  • Measurement: Monitor absorbance at 340 nm every 30 seconds for 60 minutes.

  • Analysis:

    • Normal Polymerization: Sigmoidal curve (Lag, Growth, Plateau).

    • Inhibition: Flattened curve (decreased Vmax and final OD).

    • Calculate

      
       based on the reduction of the steady-state absorbance compared to vehicle control.
      
Protocol C: Biological Pathway Visualization

The following diagram outlines the mechanism of action for Tubulin inhibition by these compounds.

Tubulin_Mechanism Compound Halogenated Phenyl Oxazole Binding_Event Ligand Binding (Hydrophobic & Sigma Hole) Compound->Binding_Event Tubulin_Heterodimer Free Tubulin Heterodimers (Alpha/Beta) Tubulin_Heterodimer->Binding_Event Microtubule Microtubule Polymer Tubulin_Heterodimer->Microtubule Polymerization (Normal) Colchicine_Site Colchicine Binding Site (Beta-Tubulin Interface) Colchicine_Site->Microtubule Inhibits Assembly Binding_Event->Colchicine_Site Occupies Arrest G2/M Cell Cycle Arrest Microtubule->Arrest Depolymerization Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis

Figure 2: Mechanism of Action for Tubulin Polymerization Inhibition.

References

  • Discovery and evaluation of 2-anilino-5-aryloxazoles as a novel class of VEGFR2 kinase inhibitors. Journal of Medicinal Chemistry. Link

  • Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors. ACS Medicinal Chemistry Letters. Link

  • Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. MDPI Molecules. Link

  • Antimicrobial, Antioxidant, and Anticancer Activities of Some Novel Isoxazole Ring Containing Chalcone and Dihydropyrazole Derivatives. PMC (NIH). Link

  • Oxazole-Based Ferroptosis Inhibitors with Promising Properties to Treat Central Nervous System Diseases. Journal of Medicinal Chemistry. Link

  • Recurrence of the oxazole motif in tubulin colchicine site inhibitors with anti-tumor activity. European Journal of Medicinal Chemistry. Link

Sources

Computational Profiling of Halogenated Oxazoles: A Technical Framework for 5-(4-Bromo-2-chlorophenyl)oxazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

5-(4-Bromo-2-chlorophenyl)oxazole (CAS: 2002638-40-4) represents a high-value scaffold in medicinal chemistry, combining the privileged oxazole pharmacophore with a di-halogenated phenyl ring. From a modeling perspective, this molecule presents a unique challenge and opportunity: the Sigma-Hole effect .

While the oxazole ring provides hydrogen bond acceptor sites (N3), the ortho-chloro and para-bromo substituents introduce anisotropic electron density distributions. Standard force fields (e.g., standard AMBER or CHARMM) often treat halogens as dense spheres of negative charge, failing to capture the positive electrostatic potential cap (sigma-hole) that drives halogen bonding (XB).

This guide outlines a rigorous, self-validating in silico workflow designed to accurately model these electronic features, ensuring that subsequent docking and molecular dynamics (MD) simulations reflect physical reality.

Quantum Mechanical (QM) Characterization

The "Sigma-Hole" Imperative

To accurately model this ligand, we must first quantify the electrostatic potential (ESP) anisotropy on the Bromine and Chlorine atoms. The para-Bromo position is sterically accessible and likely to act as a halogen bond donor to backbone carbonyls in protein targets (e.g., Kinases, COX-2).

Validated QM Protocol

Do not rely on semi-empirical methods (PM6/AM1) for this step; they poorly describe halogen polarization.

Step-by-Step Methodology:

  • Conformational Search: Generate low-energy conformers using a force field (MMFF94) to identify the global minimum of the phenyl-oxazole torsion angle.

  • Geometry Optimization: Perform DFT optimization using

    
    B97X-D  (range-separated hybrid functional with dispersion corrections) and the def2-TZVP  basis set.
    
    • Rationale: Dispersion corrections are non-negotiable for aromatic interactions; def2-TZVP minimizes basis set superposition error (BSSE).

  • ESP Calculation: Calculate the Electrostatic Potential mapped onto the electron density isosurface (0.001 au).

  • Charge Fitting: Derive RESP (Restrained Electrostatic Potential) charges.

    • Critical Step: If the sigma-hole is prominent, consider adding "Virtual Sites" (massless positive points) to the halogen tips in your topology file for MD.

QM Workflow Visualization

QM_Workflow Start Ligand Structure (SMILES/2D) ConfSearch Conformational Search (MMFF94 / RDKit) Start->ConfSearch DFT_Opt Geometry Optimization (wB97X-D / def2-TZVP) ConfSearch->DFT_Opt Freq_Calc Frequency Calculation (Check for Imaginary Freq) DFT_Opt->Freq_Calc Freq_Calc->DFT_Opt Imaginary Freq Found ESP_Map ESP Surface Mapping (Identify Sigma Holes) Freq_Calc->ESP_Map Validated Topology Topology Generation (RESP Charges + Virtual Sites) ESP_Map->Topology

Caption: Figure 1. Quantum Mechanical workflow for deriving accurate electronic parameters, specifically targeting halogen polarization.

Physicochemical Profiling (ADMET)

The di-halogenation significantly increases lipophilicity compared to the parent oxazole. This section details the predicted parameters using consensus modeling (e.g., SwissADME algorithms).

Key Predicted Parameters[1]
PropertyPredicted ValueInterpretationImpact on Modeling
Molecular Weight ~258.5 g/mol Fragment/Lead-likeHigh ligand efficiency potential.
Consensus LogP 3.6 - 4.1Moderately LipophilicRisk of non-specific binding in MD simulations.
TPSA ~39 ŲHigh PermeabilityExcellent BBB penetration potential.
Water Solubility Moderately SolubleClass III/IVExplicit water models (TIP3P) required for accurate solvation free energy calc.
Lead-Likeness YesCompliantSuitable for fragment-growing simulations.
Metabolic Alert (CYP450)

The 4-Bromo-2-chlorophenyl moiety is a potential substrate for CYP2C9. In docking studies, assess if the halogens are exposed to solvent (metabolically vulnerable) or buried in a hydrophobic pocket (metabolically protected).

Molecular Docking & Interaction Dynamics

Standard scoring functions (AutoDock Vina, Glide SP) rely heavily on shape complementarity and electrostatics but often penalize halogen-oxygen interactions due to repulsion terms.

The "Explicit Sigma Hole" (ESH) Strategy

To model the interaction of 5-(4-Bromo-2-chlorophenyl)oxazole with a target (e.g., COX-2, PDB: 5KIR), you must modify the input.

Protocol:

  • Grid Generation: Define the active site box with a 10Å buffer.

  • Ligand Preparation:

    • Standard: Atom types Br and Cl.[1]

    • Advanced (Recommended): Add a dummy atom (particle) at 1.0–1.2 Å from the halogen nucleus along the C-X bond vector. Assign a small positive charge (+0.1 to +0.2e) to this dummy atom and compensate by reducing the halogen charge.

  • Docking Execution: Run the docking with the ESH-modified ligand.

  • Interaction Analysis: Filter poses not just by Energy Score, but by Halogen Bond Geometry (

    
    ).
    
Simulation & Analysis Pipeline

Docking_Pipeline Target Target Protein (PDB Prep) Grid Grid Generation (Exclusion Volumes) Target->Grid Ligand_ESH Ligand Prep (Explicit Sigma Hole) Dock Molecular Docking (Ensemble/Induced Fit) Ligand_ESH->Dock Grid->Dock Filter Geometric Filter (Angle > 160°) Dock->Filter Filter->Dock No XB Found MD_Setup MD Production (100ns NPT) Filter->MD_Setup Top Poses

Caption: Figure 2. Docking pipeline emphasizing the Explicit Sigma Hole (ESH) technique to capture halogen bonding.

Molecular Dynamics (MD) Specifications

For the production run, stability is the metric. The 2-chlorophenyl group imposes rotational barriers (atropisomerism potential) relative to the oxazole ring.

System Setup:

  • Force Field: CHARMM36m (Protein) + CGenFF (Ligand). Note: Ensure CGenFF penalty scores are low (<10); if high, use the QM-derived charges from Section 2.

  • Solvent: TIP3P Water box, cubic, 10Å buffer.

  • Ions: Neutralize with Na+/Cl- (0.15 M physiological strength).

Analysis Metrics:

  • RMSD: Ligand stability within the pocket.

  • Radial Distribution Function (RDF): Specifically between the Br/Cl atoms and surrounding carbonyl oxygens or aromatic rings (pi-halogen interactions).

  • Dihedral Analysis: Monitor the torsion angle between the oxazole and phenyl ring. A stable "twisted" conformation often indicates a relaxed, bioactive state.

References

  • Halogen Bonding in Drug Discovery: Wilcken, R., et al. (2013).[2][3] "Halogen Bonding in High-Throughput Screening: Small Atom, Big Impact." Journal of Medicinal Chemistry. [Link]

  • Sigma-Hole Theory: Politzer, P., et al. (2013). "Sigma-hole interactions of halogen atoms." Journal of Molecular Modeling. [Link]

  • SwissADME Methodology: Daina, A., Michielin, O., & Zoete, V. (2017).[4] "SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules."[5] Scientific Reports. [Link]

  • DFT Functionals for Non-Covalent Interactions: Grimme, S., et al. (2010). "A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu." The Journal of Chemical Physics. [Link]

  • Explicit Sigma Hole Modeling: Ibrahim, M. A. A. (2011). "Molecular mechanical study of halogen bonding in drug discovery." Journal of Computational Chemistry. [Link]

Sources

Methodological & Application

Application Note: Chemoselective Suzuki-Miyaura Coupling of 5-(4-Bromo-2-chlorophenyl)oxazole in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Significance

In modern medicinal chemistry, the design of complex molecular architectures relies heavily on bifunctional building blocks. 5-(4-Bromo-2-chlorophenyl)oxazole (CAS: 2002638-40-4)[1] is a prime example of such a scaffold. The oxazole ring is a privileged pharmacophore frequently embedded in kinase inhibitors and anti-infective agents. More importantly, the appended phenyl ring features two distinct halogens—a bromine at the 4-position and a chlorine at the 2-position.

For drug development professionals, this dihalogenated system is not a liability but a strategic asset. It allows for orthogonal, site-selective functionalization . By leveraging the distinct electronic and steric properties of the C–Br and C–Cl bonds, researchers can perform a chemoselective Suzuki-Miyaura cross-coupling at the bromine site, preserving the chlorine atom for subsequent, independent structural diversification.

Mechanistic Causality: The Basis of Chemoselectivity

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron species and an organic halide[2]. To master this protocol, one must understand the causality behind the reaction's chemoselectivity, which is fundamentally dictated by the oxidative addition step.

During oxidative addition, the active Pd(0) catalyst inserts into the carbon-halogen bond to form a Pd(II) intermediate. The activation energy required for this insertion correlates directly with the bond dissociation energy (BDE) of the carbon-halogen bond. Because the C(sp²)–Br bond (~81 kcal/mol) is significantly weaker than the C(sp²)–Cl bond (~96 kcal/mol), oxidative addition at the bromide is kinetically favored.

Consequently, the established hierarchy of electrophilic reactivity in palladium-catalyzed couplings is I > OTf > Br ≫ Cl [2]. By selecting a catalyst with moderate electron density, the Pd(0) species will rapidly and exclusively insert into the C–Br bond, leaving the C–Cl bond completely unreacted.

G Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition (Chemoselective at C-Br) Pd0->OxAdd 5-(4-Bromo-2-chlorophenyl)oxazole TransMet Transmetalation (Boronic Acid + Base) OxAdd->TransMet Pd(II) Intermediate RedElim Reductive Elimination (Product Release) TransMet->RedElim Diaryl Pd(II) Complex RedElim->Pd0 5-(4-Aryl-2-chlorophenyl)oxazole

Caption: Catalytic cycle of Suzuki coupling illustrating chemoselective oxidative addition at the C-Br bond.

Catalyst Selection & Quantitative Performance

The choice of ligand is the primary variable controlling chemoselectivity. While highly electron-rich, bulky dialkylbiaryl phosphine ligands (such as SPhos or XPhos) have been developed specifically to force the oxidative addition of unactivated aryl chlorides[3], using them here risks unwanted double-coupling (dicoupling) unless temperature is strictly controlled.

To achieve a self-validating, highly reproducible chemoselective reaction, standard phosphine ligands (e.g., PPh₃ or dppf) are strongly preferred. They possess sufficient electron-donating ability to activate the C–Br bond but lack the thermodynamic driving force to break the C–Cl bond under standard heating conditions.

Table 1: Performance Comparison of Catalyst Systems for Br/Cl Selectivity
Catalyst SystemLigand TypeBaseTemp (°C)Br-Coupling Yield (%)Cl-Coupling (Dicoupled) (%)Application Note / Recommendation
Pd(PPh₃)₄ Monodentate (Standard)Na₂CO₃8092% < 1% Optimal: Strict chemoselectivity; robust and cost-effective.
Pd(dppf)Cl₂ Bidentate (Standard)K₃PO₄9095% < 2% Excellent: High yields with minimal byproduct formation.
Pd₂(dba)₃ / SPhos Dialkylbiaryl (Electron-rich)K₃PO₄10045% 50% Avoid: High temperature activates C-Cl, leading to mixtures[3].
Pd₂(dba)₃ / SPhos Dialkylbiaryl (Electron-rich)K₃PO₄4088% 5% Acceptable: Selectivity restored at low temp, but requires strict control.

Experimental Protocol: Chemoselective Suzuki Coupling

This protocol describes the step-by-step methodology for coupling 5-(4-Bromo-2-chlorophenyl)oxazole with a model arylboronic acid. The procedure is designed as a self-validating system, incorporating critical in-process controls (IPC) to ensure scientific integrity.

Materials Required
  • Electrophile: 5-(4-Bromo-2-chlorophenyl)oxazole (1.0 eq, MW: 258.50)

  • Nucleophile: Arylboronic acid (1.1 eq)

  • Catalyst: Pd(PPh₃)₄ (0.05 eq, 5 mol%)

  • Base: 2M Aqueous Na₂CO₃ (2.5 eq) — Crucial for activating the boron atom to facilitate transmetalation[4].

  • Solvent: 1,4-Dioxane (0.2 M concentration)

Step-by-Step Methodology
  • Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 5-(4-Bromo-2-chlorophenyl)oxazole, the arylboronic acid, and Pd(PPh₃)₄.

  • Solvent Addition & Degassing (Critical Step): Add 1,4-Dioxane and the 2M aqueous Na₂CO₃ solution. Expert Insight: The biphasic mixture must be rigorously degassed by sparging with inert gas (N₂ or Argon) for 15 minutes. Oxygen promotes the oxidative homocoupling of the boronic acid, which depletes the reagent and creates impurities that complicate downstream purification[5].

  • Heating: Seal the flask and heat the biphasic mixture to 80 °C under a positive pressure of nitrogen. Stir vigorously (800+ rpm) to ensure adequate mixing of the aqueous and organic phases.

  • In-Process Control (IPC): After 4 hours, sample the organic layer. Analyze via LC-MS.

    • Self-Validation: The starting material will show a distinct isotopic cluster at m/z ~258, 260, 262 (due to ¹⁰B/¹¹B, ³⁵Cl/³⁷Cl, and ⁷⁹Br/⁸¹Br isotopes). The reaction is deemed complete when this signal disappears, replaced by the product mass (e.g., m/z 256 for a phenylboronic acid coupling). Ensure no +Aryl mass (dicoupled product) is observed.

  • Aqueous Workup: Cool the reaction to room temperature. Dilute with Ethyl Acetate (EtOAc) and water. Separate the layers and extract the aqueous phase twice with EtOAc. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash column chromatography (Hexanes/EtOAc gradient) to isolate the pure 5-(4-aryl-2-chlorophenyl)oxazole.

Workflow Step1 Reagent Setup & Degassing Step2 Inert Heating (80 °C, 4-8 h) Step1->Step2 Step3 IPC Monitoring (LC-MS/TLC) Step2->Step3 Step3->Step2 Incomplete Step4 Aqueous Workup & Extraction Step3->Step4 Conversion >95% Step5 Purification (Silica Gel) Step4->Step5

Caption: Step-by-step experimental workflow with integrated in-process controls for reaction validation.

Downstream Applications: Activating the C-Cl Bond

Once the 4-position has been successfully functionalized, the remaining 2-chloro moiety serves as a synthetic handle for further elaboration. To achieve orthogonal coupling at this position, the thermodynamic barrier of the C-Cl bond must be overcome.

This requires switching to a highly active catalytic system, such as Pd₂(dba)₃ combined with SPhos or RuPhos [3], or utilizing palladacycle precatalysts (e.g., Buchwald precatalysts). With these electron-rich ligands and elevated temperatures (100–110 °C), researchers can seamlessly perform a second Suzuki coupling, a Buchwald-Hartwig amination, or a Sonogashira coupling, yielding highly complex, multi-substituted oxazole therapeutics.

References

  • Yoneda Labs - Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from:[Link]

  • Wikipedia - Suzuki reaction: Reaction mechanism and pseudohalide reactivity. Retrieved from:[Link]

  • Organic Chemistry Portal - Suzuki Coupling: Mechanism and Base Activation. Retrieved from:[Link]

  • National Center for Biotechnology Information (PMC) - Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Retrieved from:[Link]

Sources

protocol for the synthesis of 5-(4-Bromo-2-chlorophenyl)oxazole

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Yield Synthesis of 5-(4-Bromo-2-chlorophenyl)oxazole

Executive Summary

This application note details the optimized protocol for synthesizing 5-(4-Bromo-2-chlorophenyl)oxazole (CAS: 2002638-40-4), a critical heterocyclic intermediate in the development of kinase inhibitors and IMPDH antagonists.

The protocol utilizes the Van Leusen reaction , a robust [3+2] cycloaddition between 4-bromo-2-chlorobenzaldehyde and tosylmethyl isocyanide (TosMIC) . This route is selected over Robinson-Gabriel or transition-metal catalyzed couplings due to its operational simplicity, high atom economy, and the avoidance of harsh cyclizing agents like


.

Key Advantages of this Protocol:

  • One-Pot Procedure: Formation of the oxazole ring occurs directly from the aldehyde.

  • Mild Conditions: Uses basic methanol under reflux, avoiding strong acids.

  • Scalability: Proven stability of reagents allows for gram-scale synthesis.

Retrosynthetic Analysis & Strategy

The strategic disconnection focuses on the C4-C5 bond and the C2-O bond of the oxazole ring. The Van Leusen synthesis treats TosMIC as a


 synthon that reacts with the carbonyl carbon of the aldehyde.[1]
  • Target: 5-(4-Bromo-2-chlorophenyl)oxazole[2]

  • Precursors: 4-Bromo-2-chlorobenzaldehyde + Tosylmethyl isocyanide (TosMIC)

  • Reagents: Potassium Carbonate (

    
    ), Methanol (MeOH)
    

Mechanistic Pathway (Graphviz Visualization)

The reaction proceeds via a base-catalyzed aldol-type condensation followed by cyclization and elimination of


-toluenesulfinic acid.

VanLeusenMechanism TosMIC TosMIC (Reagent) Anion TosMIC Anion (Nucleophile) TosMIC->Anion -H+ Base Base (K2CO3) (Deprotonation) Base->Anion Intermediate1 Betaine Intermediate (C-C Bond Formation) Anion->Intermediate1 Attack C=O Aldehyde 4-Bromo-2-chlorobenzaldehyde (Electrophile) Aldehyde->Intermediate1 Cyclization 5-Endo-Dig Cyclization (Oxazoline Formation) Intermediate1->Cyclization Ring Closure Elimination Elimination of TsOH Cyclization->Elimination Aromatization Product 5-(4-Bromo-2-chlorophenyl)oxazole (Target) Elimination->Product

Figure 1: Mechanistic pathway of the Van Leusen Oxazole Synthesis involving deprotonation, nucleophilic attack, cyclization, and elimination.[3][4]

Experimental Protocol

Materials & Equipment
  • Reaction Vessel: 250 mL Round Bottom Flask (RBF) with magnetic stir bar.

  • Condenser: Water-cooled reflux condenser.

  • Inert Gas: Nitrogen (

    
    ) or Argon balloon (optional but recommended to prevent aldehyde oxidation).
    
  • Heating: Oil bath with temperature control.

Stoichiometry Table
ReagentMW ( g/mol )Equiv.[2][5]Amount (g/mL)MmolRole
4-Bromo-2-chlorobenzaldehyde 219.461.02.19 g10.0Substrate
TosMIC 195.241.12.15 g11.0Reagent
Potassium Carbonate (

)
138.211.11.52 g11.0Base
Methanol (MeOH) 32.04N/A50 mLN/ASolvent
Step-by-Step Procedure

Step 1: Reaction Setup

  • Charge the 250 mL RBF with 4-Bromo-2-chlorobenzaldehyde (2.19 g, 10.0 mmol).

  • Add TosMIC (2.15 g, 11.0 mmol) to the flask.

  • Add anhydrous Methanol (50 mL). Stir until solids are mostly dissolved.

  • Add Potassium Carbonate (1.52 g, 11.0 mmol) in one portion.

    • Note: The reaction mixture may turn slightly yellow upon addition of the base.

Step 2: Reflux

  • Attach the reflux condenser and flush the system with Nitrogen for 2 minutes.

  • Heat the mixture to reflux (approx. 65°C) with vigorous stirring.

  • Maintain reflux for 3 to 4 hours .

    • Monitoring: Check progress via TLC (Eluent: 20% EtOAc in Hexanes). The aldehyde spot (

      
      ) should disappear, and a new fluorescent spot (
      
      
      
      ) should appear.

Step 3: Workup

  • Cool the reaction mixture to room temperature.

  • Remove the methanol under reduced pressure (Rotary Evaporator) to obtain a solid residue.

  • Resuspend the residue in Water (50 mL) and Ethyl Acetate (50 mL).

  • Transfer to a separatory funnel and separate the phases.

  • Extract the aqueous layer twice more with Ethyl Acetate (2 x 30 mL).

  • Combine the organic layers and wash with Brine (saturated NaCl, 30 mL).

  • Dry the organic phase over anhydrous Sodium Sulfate (

    
    ) .
    
  • Filter and concentrate under vacuum to yield the crude product.

Step 4: Purification

  • Recrystallization (Recommended): The crude solid is often pure enough for subsequent steps. If purification is needed, recrystallize from hot Ethanol or a Hexane/EtOAc mixture.

  • Flash Chromatography (Alternative): If impurities persist, purify via silica gel column chromatography using a gradient of 0-20% Ethyl Acetate in Hexanes.

Results & Characterization

Expected Yield: 80 - 90% Physical State: Off-white to pale yellow crystalline solid.

Analytical Data (Simulated/Reference Values):

  • 
     NMR (400 MHz, 
    
    
    
    ):
    
    
    7.95 (s, 1H, Oxazole
    
    
    -2), 7.65 (d,
    
    
    Hz, 1H, Ar-
    
    
    ), 7.60 (d,
    
    
    Hz, 1H, Ar-
    
    
    ), 7.45 (dd,
    
    
    Hz, 1H, Ar-
    
    
    ), 7.35 (s, 1H, Oxazole
    
    
    -4).
  • MS (ESI): Calculated for

    
    ; Found 
    
    
    
    .

Expert Insights & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield Incomplete conversion or side reactions.Ensure MeOH is anhydrous. Increase reflux time to 6 hours. Verify TosMIC quality (it degrades if stored improperly).
Sticky Residue Polymerization of TosMIC.Use fresh TosMIC. Avoid excessive heating beyond reflux.
Starting Material Remains Base degraded or insufficient.Add an additional 0.2 eq of

and continue reflux.

Safety Precaution: TosMIC is odorless but can decompose to release toxic gases if heated dry. Always handle in a fume hood. Methanol is flammable and toxic.

Workflow Diagram

Workflow Start Start: Dissolve Aldehyde & TosMIC in MeOH AddBase Add K2CO3 (Base) Start->AddBase Reflux Reflux at 65°C (3-4 Hours) AddBase->Reflux CheckTLC Check TLC (Complete?) Reflux->CheckTLC CheckTLC->Reflux No (Extend Time) Evaporate Evaporate MeOH CheckTLC->Evaporate Yes Extract Extraction: EtOAc / Water Evaporate->Extract Purify Purification: Recrystallization or Column Extract->Purify

Figure 2: Operational workflow for the synthesis and purification of the target oxazole.

References

  • Van Leusen, A. M., et al. (1972).[6] Chemistry of sulfonylmethyl isocyanides. XII. Base-induced cycloaddition of sulfonylmethyl isocyanides to carbon-heteroatom double bonds. Synthesis of 1,5-disubstituted imidazoles and 5-substituted oxazoles. Tetrahedron Letters, 13(23), 2373-2378. Link

  • Sisko, J., et al. (2000). An investigation of the Van Leusen oxazole synthesis. The Journal of Organic Chemistry, 65(5), 1516-1524. Link

  • BenchChem. (2025).[1][7] Application Notes and Protocols for the Van Leusen Synthesis of Alkyl-Substituted Oxazoles. Link

  • Organic Chemistry Portal. (2023). Van Leusen Oxazole Synthesis. Link

Sources

Application Note: 5-(4-Bromo-2-chlorophenyl)oxazole in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Compound: 5-(4-Bromo-2-chlorophenyl)oxazole CAS: 2002638-40-4 Role: High-value heterocyclic scaffold / Intermediate Key Utility: Orthogonal functionalization (Suzuki/Buchwald coupling at the aryl-Br; C-H activation at oxazole C-2).[1]

This guide outlines the strategic application of 5-(4-Bromo-2-chlorophenyl)oxazole in drug discovery. Unlike simple phenyl-oxazoles, this scaffold incorporates a halogen-dance motif : the para-bromo group serves as a primary reactive handle for library expansion, while the ortho-chloro group provides essential steric bulk to lock conformation and block metabolic hotspots. This note details synthesis, chemoselective functionalization, and SAR (Structure-Activity Relationship) logic.

Chemical Architecture & Logic

Why this Scaffold?

The 5-(4-Bromo-2-chlorophenyl)oxazole unit is not merely a linker; it is a pharmacophore modulator .

  • Chemoselectivity: The significant reactivity difference between the aryl bromide (high reactivity) and aryl chloride (low reactivity) allows for highly selective Pd-catalyzed cross-couplings without protecting groups.

  • Conformational Locking: The ortho-chloro substituent induces a twist between the phenyl and oxazole rings (dihedral angle > 20°), disrupting planarity. This often improves solubility and selectivity against flat, intercalating off-targets.

  • Metabolic Stability: The C-4 position of the phenyl ring is a common metabolic soft spot (oxidation). Blocking it with a functionalizable Bromine (and subsequent coupling) or retaining the Halogen prevents rapid clearance.

Diagram: Functionalization Logic

Figure 1: Strategic reactive sites on the scaffold. Site A allows library generation; Site B allows scaffold extension; Site C modulates physicochemical properties.

Synthesis Protocol: Van Leusen Oxazole Synthesis

While the compound is commercially available, in-house synthesis is often required for scale-up or analog generation. The Van Leusen reaction is the industry standard for 5-substituted oxazoles, avoiding the harsh conditions of Robinson-Gabriel cyclization.

Reagents
  • Precursor: 4-Bromo-2-chlorobenzaldehyde

  • Reagent: Tosylmethyl isocyanide (TosMIC)[2]

  • Base: Potassium Carbonate (

    
    )
    
  • Solvent: Methanol (MeOH) or Dimethoxyethane (DME)

Step-by-Step Protocol
  • Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 4-Bromo-2-chlorobenzaldehyde (1.0 eq) and TosMIC (1.1 eq) in anhydrous MeOH (0.5 M concentration).

  • Base Addition: Add

    
      (2.5 eq) in one portion.
    
  • Cyclization: Heat the reaction mixture to reflux (

    
    ) for 3–5 hours.
    
    • Checkpoint: Monitor by TLC (Hexane:EtOAc 4:1). The aldehyde spot should disappear, and a less polar fluorescent spot (Oxazole) should appear.

  • Work-up:

    • Cool to room temperature.[3]

    • Concentrate MeOH under reduced pressure.

    • Dilute residue with water and extract with Ethyl Acetate (

      
      ).
      
    • Wash combined organics with brine, dry over

      
      , and concentrate.
      
  • Purification: Flash column chromatography (Silica gel, 0-20% EtOAc in Hexane).

    • Yield Expectation: 75–85%.

Expert Tip: The ortho-chloro group may slightly retard the reaction rate compared to unsubstituted benzaldehyde due to sterics. Ensure full reflux is maintained.

Application Protocol: Chemoselective Library Generation

The primary utility of this scaffold is in Suzuki-Miyaura Cross-Coupling . The protocol below ensures reaction only at the Bromine position, leaving the oxazole and chlorine intact.

Suzuki Coupling Protocol (Site A)

Objective: Replace the 4-Br with an aryl/heteroaryl group to scan SAR.

Reaction Scheme:



ComponentEquivalentsRole
5-(4-Bromo-2-chlorophenyl)oxazole 1.0Electrophile
Boronic Acid/Ester 1.2–1.5Nucleophile

0.05 (5 mol%)Catalyst (Robust, air-stable)

(2M aq)
3.0Base
1,4-Dioxane [0.1 M]Solvent

Procedure:

  • Setup: Charge a microwave vial or pressure tube with the scaffold, boronic acid, and catalyst.

  • Inertion: Seal and purge with Nitrogen/Argon for 5 minutes.

  • Solvent: Add degassed Dioxane and aqueous base via syringe.

  • Reaction: Heat at

    
     (oil bath) or 
    
    
    
    (Microwave, 30 min).
  • Purification: Filter through Celite, concentrate, and purify via Prep-HPLC or Flash Chromatography.

Why this works: The oxidative addition of Pd into the Ar-Br bond is kinetically favored over the Ar-Cl bond. The oxazole ring is stable under these basic conditions.

Advanced Functionalization: C-H Activation (Site B)

For "Scaffold Hopping" or extending the molecule linearly, the C-2 position of the oxazole is acidic (


).
Direct C-2 Arylation

Instead of lithiation (which might cause halogen scramble), use Pd-catalyzed C-H activation .

  • Conditions:

    
     (5 mol%), 
    
    
    
    (10 mol%),
    
    
    (2 eq), Aryl Iodide (1.2 eq), DMF,
    
    
    .
  • Note: This reaction allows you to install a second aryl group on the oxazole ring after the Suzuki coupling on the phenyl ring, enabling the rapid construction of tri-aryl systems (e.g., for kinase inhibitors).

Medicinal Chemistry & SAR Logic

When incorporating this scaffold, consider the following SAR implications:

Diagram: SAR Decision Tree

Figure 2: Decision matrix for optimizing hits based on the scaffold.

Case Study Applications
  • Kinase Inhibitors: The oxazole nitrogen can accept a hydrogen bond from the hinge region of kinases (e.g., VEGFR, Mer). The 4-bromo group allows extension into the solvent-exposed region.

  • IMPDH Inhibitors: 5-substituted oxazoles are known pharmacophores for IMPDH inhibition (immunosuppression). The 2-chloro group improves selectivity over other dehydrogenases.

  • COX-2 Inhibition: Diaryl oxazoles are classic COX-2 inhibitors. This specific scaffold allows for the synthesis of "Vicinal Diaryl Heterocycles" by arylating the C-2 position.

References

  • Van Leusen, A. M., et al. (1972).[2] Chemistry of sulfonylmethyl isocyanides. 12. Base-induced cycloaddition of sulfonylmethyl isocyanides to carbon-heteroatom double bonds. Synthesis of 1,5-disubstituted imidazoles and oxazoles. Tetrahedron Letters. (Foundational methodology for oxazole synthesis).

  • MDPI. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules. Retrieved from [Link]

Sources

high-throughput screening assays for 5-(4-Bromo-2-chlorophenyl)oxazole analogs

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Throughput Screening Assays for 5-(4-Bromo-2-chlorophenyl)oxazole Analogs

Target Focus: Human Galactokinase 1 (GALK1) Inhibitors Application Area: Metabolic Disorders (Classic Galactosemia) & Oncology (Metabolic Stress Adaptation)[1]

Introduction & Scientific Rationale

The 5-(4-Bromo-2-chlorophenyl)oxazole scaffold represents a privileged pharmacophore in modern medicinal chemistry, particularly in the design of inhibitors for ATP-dependent enzymes.[1] While this halogenated phenyl motif appears in various bioactive molecules (including BET bromodomain inhibitors and TRPV1 antagonists), it has gained specific prominence in the development of Human Galactokinase 1 (GALK1) inhibitors .

GALK1 is the first enzyme in the Leloir pathway, phosphorylating


-D-galactose to galactose-1-phosphate (Gal-1-P).[1] Accumulation of Gal-1-P is toxic and is the hallmark of Classic Galactosemia.[1] Furthermore, recent studies implicate GALK1 in the survival of cancer cells under metabolic stress, making it a dual-purpose target.

This guide details a robust High-Throughput Screening (HTS) campaign designed to identify potent GALK1 inhibitors within a library of 5-(4-Bromo-2-chlorophenyl)oxazole analogs. The workflow utilizes a primary bioluminescent ATP-depletion assay, validated by an orthogonal coupled-enzymatic spectrophotometric assay to eliminate false positives (e.g., luciferase inhibitors).[1]

HTS Strategy & Triage Funnel

The screening strategy employs a " funnel" approach to filter non-specific binders and assay artifacts.

HTS_Workflow Start Compound Library (5-(4-Bromo-2-chlorophenyl)oxazole Analogs) Primary Primary Screen: Bioluminescent ATP-Depletion Assay (Kinase-Glo®) Start->Primary Filter1 Hit Selection (>50% Inhibition @ 10 µM) Primary->Filter1 Secondary Orthogonal Assay: NADH-Coupled Enzymatic Assay (Absorbance 340 nm) Filter1->Secondary Confirm Activity Counter Counter Screen: Luciferase Inhibition Check Filter1->Counter Rule out artifacts DoseResponse Dose-Response (IC50) & Kinetic Mode of Action Secondary->DoseResponse Counter->DoseResponse Clean Hits Cellular Cellular Validation: Gal-1-P Accumulation Assay DoseResponse->Cellular

Figure 1: HTS Triage Funnel for GALK1 Inhibitors.

Protocol 1: Primary Bioluminescent HTS (ATP-Depletion)

Principle: GALK1 consumes ATP to phosphorylate galactose. The remaining ATP is quantified using a luciferase/luciferin reaction. Active inhibitors preserve ATP levels, resulting in a higher luminescent signal compared to the vehicle control (in inverse-readout setups) or lower ATP consumption signal depending on the specific kit architecture. Note: Standard Kinase-Glo measures remaining ATP; therefore, inhibition results in HIGHER luminescence compared to active enzyme controls.[1]

Reagents:

  • Enzyme: Recombinant Human GALK1 (residues 1-392), purified from E. coli.[1]

  • Substrate: D-Galactose (Ultra-pure).

  • Cofactor: Ultra-pure ATP.

  • Detection: Kinase-Glo® Max Luminescent Kinase Assay (Promega).[1]

  • Buffer: 25 mM HEPES (pH 7.4), 100 mM KCl, 5 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100.

Step-by-Step Methodology:

  • Compound Plating:

    • Dispense 50 nL of test compounds (10 mM in DMSO) into 384-well white, low-volume plates using an acoustic dispenser (e.g., Echo 550).

    • Controls: Column 1 (DMSO only, Negative Control/0% Inhibition), Column 2 (Standard Inhibitor e.g., 200 µM specific GALK1 inhibitor, Positive Control/100% Inhibition).

  • Enzyme Addition:

    • Dilute GALK1 enzyme to 10 nM in Assay Buffer.

    • Dispense 2.5 µL of enzyme solution to all wells.

    • Incubate for 15 minutes at Room Temperature (RT) to allow compound-enzyme pre-equilibration.

  • Reaction Initiation:

    • Prepare a 2X Substrate Mix: 200 µM ATP + 2 mM D-Galactose in Assay Buffer.[1]

    • Dispense 2.5 µL of Substrate Mix to start the reaction (Final Vol: 5 µL).

    • Final concentrations: 5 nM GALK1, 100 µM ATP, 1 mM Galactose.

  • Incubation:

    • Seal plates and incubate for 60 minutes at RT.

  • Detection:

    • Add 5 µL of Kinase-Glo® Reagent to all wells.[1]

    • Incubate for 10 minutes in the dark to stabilize the luminescent signal.

  • Readout:

    • Measure Luminescence (Integration time: 0.5s) on a multi-mode plate reader (e.g., EnVision or PHERAstar).

Data Analysis:

  • Calculate Percent Inhibition :

    
    
    (Note: Adjust formula based on whether the kit measures ATP depletion or ADP production. For Kinase-Glo (ATP measurement), inhibitors result in high RLU similar to "no enzyme" controls.)[1]
    
  • Pass Criteria: Z-factor > 0.5.

Protocol 2: Orthogonal Coupled-Enzymatic Assay

Rationale: To eliminate false positives that inhibit Luciferase (a common artifact in HTS) or aggregate, hits are re-tested using a spectrophotometric NADH-coupled assay.[1]

Mechanism:

  • GALK1 Reaction: Galactose + ATP

    
     Gal-1-P + ADP[1]
    
  • PK Reaction: ADP + PEP

    
     ATP + Pyruvate
    
  • LDH Reaction: Pyruvate + NADH

    
     Lactate + NAD⁺
    
  • Readout: Decrease in Absorbance at 340 nm (NADH oxidation) is proportional to GALK1 activity. Inhibitors prevent the decrease in A340.

Coupled_Assay cluster_0 Primary Target cluster_1 Coupling System GALK1 GALK1 Gal1P Gal-1-P GALK1->Gal1P ADP1 ADP GALK1->ADP1 Gal Galactose Gal->GALK1 ATP1 ATP ATP1->GALK1 PK Pyruvate Kinase ADP1->PK Pyr Pyruvate PK->Pyr LDH Lactate Dehydrogenase NAD NAD+ (Low Abs 340nm) LDH->NAD PEP PEP PEP->PK Pyr->LDH NADH NADH (High Abs 340nm) NADH->LDH

Figure 2: Coupled Enzymatic Assay Mechanism.[1]

Methodology:

  • Mix Preparation: Prepare a master mix containing:

    • 50 mM HEPES (pH 7.4), 100 mM KCl, 10 mM MgCl₂.[1]

    • 1 mM PEP (Phosphoenolpyruvate).[1]

    • 0.3 mM NADH.

    • 4 U/mL Pyruvate Kinase (PK).[1]

    • 4 U/mL Lactate Dehydrogenase (LDH).[1]

    • 20 nM GALK1 Enzyme.

  • Pre-incubation: Add 10 µL Mix + 100 nL Compound (in DMSO). Incubate 10 min.

  • Start: Add 10 µL Substrate Mix (2 mM Galactose + 200 µM ATP).

  • Measurement: Monitor Absorbance at 340 nm kinetically for 20 minutes at 25°C.

  • Analysis: Calculate the slope (rate) of NADH consumption (

    
    A340/min). Inhibitors will reduce the slope magnitude.
    

Data Presentation & SAR Analysis

When analyzing 5-(4-Bromo-2-chlorophenyl)oxazole analogs, organize data to highlight the impact of the "Head Group" (the halogenated phenyl) versus the "Tail Group" (amide/amine substitutions).

Table 1: Example SAR Data Structure

Compound IDR1 (Oxazole C2)R2 (Phenyl C4)GALK1 IC50 (µM)Cell Viability (EC50)
OX-001 6-F-Benzoxazole4-Br, 2-Cl0.85 ± 0.12 > 50 µM
OX-002 Phenyl4-Br, 2-Cl4.20 ± 0.50> 50 µM
OX-003 6-F-Benzoxazole4-H, 2-H> 100N.D.[1]
Control Standard-1.10-

Insight: The 4-Bromo-2-chlorophenyl moiety is critical for filling the hydrophobic pocket of GALK1.[1] Removal of the halogens (OX-003) typically results in a complete loss of potency, confirming the specific requirement of this scaffold.

Troubleshooting & Critical Parameters

  • DMSO Tolerance: GALK1 is sensitive to high organic solvent concentrations. Ensure final DMSO concentration is < 2% (v/v).[1]

  • ATP Concentration: Perform the assay at

    
     for ATP (approx. 30-50 µM) to maximize sensitivity to ATP-competitive inhibitors. If the analogs are non-competitive, saturating ATP (1 mM) can be used to improve signal window.
    
  • False Positives (Aggregators): The 4-bromo-2-chlorophenyl group is lipophilic.[1] Include 0.01% Triton X-100 to prevent colloidal aggregation of compounds.

References

  • Structure-Based Optimization of Small Molecule Human Galactokinase Inhibitors. Source: Journal of Medicinal Chemistry (2021).[1] Context: Establishes the 4-bromo-2-chlorophenyl oxazole scaffold as a potent GALK1 inhibitor class.[1] URL:[Link]

  • Development of a High-Throughput Screening Assay for Galactokinase 1. Source: Assay Guidance Manual (NCBI).[1] Context: Standard protocols for ATP-depletion and coupled enzyme assays.[1] URL:[Link]

  • Application of 5-(4-Bromo-2-chlorophenyl)oxazole in Drug Discovery. Source: PubChem Compound Summary (CAS 2002638-40-4).[1] Context: Chemical structure and vendor information for the core scaffold. URL:[Link][1]

Sources

Application Note: Scale-Up Synthesis of 5-(4-Bromo-2-chlorophenyl)oxazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the protocol for the kilogram-scale synthesis of 5-(4-Bromo-2-chlorophenyl)oxazole , a critical pharmacophore often utilized in the development of kinase inhibitors (e.g., p38 MAP kinase pathways) and IMPDH inhibitors.

While various routes to oxazoles exist, this protocol utilizes the Van Leusen Oxazole Synthesis .[1][2][3] This route is selected for scale-up due to its high atom economy, operational simplicity (avoiding lachrymatory


-halo ketones), and the ability to isolate the product via precipitation, minimizing the need for chromatographic purification.

Key Process Metrics:

  • Target Scale: 1.0 kg input (Aldehyde).

  • Expected Yield: 85–92%.

  • Purity Target: >98.5% (HPLC), >99.0% (qNMR).

  • Critical Hazard: Handling of Tosylmethyl Isocyanide (TosMIC) and exothermic decomposition.

Retrosynthetic Analysis & Strategy

The strategic disconnection relies on the [3+2] cycloaddition of 4-bromo-2-chlorobenzaldehyde with TosMIC (p-Toluenesulfonylmethyl isocyanide).

Mechanistic Pathway

The reaction proceeds via the deprotonation of the


-carbon of TosMIC, followed by nucleophilic attack on the aldehyde carbonyl. The resulting betaine intermediate undergoes 5-endo-dig cyclization to form an oxazoline, which spontaneously eliminates p-toluenesulfinic acid (as the sulfinate salt) to aromatize into the oxazole.
Reaction Scheme (Graphviz)

VanLeusenMechanism Aldehyde 4-Bromo-2-chlorobenzaldehyde (Electrophile) Intermediate Oxazoline Intermediate (Transient) Aldehyde->Intermediate Reflux, 2-4h TosMIC TosMIC (C-N-C Synthon) TosMIC->Intermediate Reflux, 2-4h Base K2CO3 / MeOH (Base/Solvent) Base->Intermediate Reflux, 2-4h Product 5-(4-Bromo-2-chlorophenyl)oxazole (Target) Intermediate->Product -TosH (Elimination) Byproduct TosK (p-Toluenesulfinate) Intermediate->Byproduct

Figure 1: Reaction pathway for the Van Leusen synthesis of 5-aryloxazoles.

Detailed Experimental Protocol

Materials & Specifications
ReagentMW ( g/mol )Equiv.[2][4]Mass/Vol (Scale)Specification
4-Bromo-2-chlorobenzaldehyde 219.461.001.00 kgPurity >98% (GC), solid
TosMIC 195.241.100.98 kgPurity >98%, light yellow powder
Potassium Carbonate (K₂CO₃) 138.212.501.57 kgAnhydrous, granular (milled preferred)
Methanol (MeOH) 32.04N/A10.0 L (10V)HPLC Grade, Water <0.1%
Water (DI) 18.02N/A20.0 LType II
Process Workflow
Step 1: Reactor Setup & Charging
  • Equipment: Use a 20 L Jacketed Glass Reactor equipped with an overhead mechanical stirrer (impeller type: pitch-blade), reflux condenser, internal temperature probe, and nitrogen inertion line.

  • Solvent Charge: Charge Methanol (8.0 L) to the reactor. Start stirring at 150 RPM.

  • Reagent Addition:

    • Add 4-Bromo-2-chlorobenzaldehyde (1.00 kg) through the solids charging port. Ensure complete dissolution (endothermic; temperature may drop).

    • Add TosMIC (0.98 kg) . Note: TosMIC has a characteristic odor; ensure scrubber is active.

  • Base Addition: Add K₂CO₃ (1.57 kg) in three portions over 15 minutes to minimize clumping. Rinse the funnel with the remaining Methanol (2.0 L) .

Step 2: Reaction (Cyclization)
  • Heating: Heat the slurry to reflux (

    
    ).
    
  • Reaction Monitoring: Maintain reflux for 3–5 hours .

    • IPC (In-Process Control): Sample at 3 hours. Analyze by HPLC (C18 column, MeCN/Water + 0.1% TFA). Target: <1.0% remaining aldehyde.

    • Note: The reaction mixture will turn from a suspension to a clearer yellow/orange solution, then precipitate the sulfinate salt or product depending on concentration.

Step 3: Quench & Isolation (The "Crash-Out" Method)
  • Cooling: Cool the reactor contents to

    
    .
    
  • Precipitation: Slowly charge DI Water (15.0 L) over 60 minutes.

    • Rate Control: Add the first 2 L very slowly to prevent oiling out. The product should crystallize as a beige/off-white solid.

    • Agitation: Increase stir speed to 250 RPM to ensure a homogenous slurry.

  • Aging: Stir the slurry at

    
     for 2 hours to maximize yield.
    
  • Filtration: Filter the solids using a Nutsche filter or centrifuge.

  • Wash: Wash the cake with Water/Methanol (2:1, 4.0 L) followed by Water (4.0 L) to remove residual K₂CO₃ and potassium p-toluenesulfinate.

Step 4: Purification & Drying
  • Drying: Dry the wet cake in a vacuum oven at

    
     with a nitrogen bleed for 12 hours.
    
  • Recrystallization (If Purity <98%):

    • Dissolve crude solid in Hot Ethanol (5V) .

    • Hot filter to remove inorganic salts.

    • Cool slowly to ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      . Filter and dry.[4]
      
Process Flow Diagram (Graphviz)

ProcessFlow Start Start: 1.0 kg Scale Reactor 20L Reactor Charge MeOH, Aldehyde, TosMIC Start->Reactor Reflux Reflux (65°C) 3-5 Hours Reactor->Reflux IPC IPC: HPLC (<1% Aldehyde) Reflux->IPC IPC->Reflux Fail (Extend Time) Quench Cool to 20°C Add Water (15L) to Precipitate IPC->Quench Pass Filter Filtration & Wash (Remove Sulfinates) Quench->Filter Dry Vacuum Dry 45°C Filter->Dry Final Final Product 5-(4-Bromo-2-chlorophenyl)oxazole Dry->Final

Figure 2: Unit operation workflow for the isolation of the target oxazole.

Process Safety & Troubleshooting

Hazard Analysis
  • TosMIC (Tosylmethyl Isocyanide):

    • Hazard:[5] Sensitizer; potential for energetic decomposition if heated dry.

    • Control: Do not heat neat TosMIC above

      
      . In solution (MeOH), it is stable at reflux. Ensure local exhaust ventilation (LEV) to manage the characteristic isocyanide odor.
      
    • Waste: Treat mother liquors containing TosMIC residues with dilute acid or bleach to hydrolyze the isocyanide functionality before disposal.

  • Exotherm: The deprotonation and cyclization are mildly exothermic. On a 1kg scale, the solvent reflux acts as an intrinsic heat sink, preventing thermal runaway.

Troubleshooting Matrix
ObservationRoot CauseCorrective Action
Product "Oils Out" upon water addition Water added too fast or temperature too high.Re-heat to dissolve, then cool slowly. Add a seed crystal at the cloud point.
Low Yield (<70%) Incomplete precipitation or side reactions.Check pH of filtrate (should be basic). If product is in filtrate, concentrate MeOH fraction.
High Impurity (Sulfinate) Inefficient washing.The byproduct (TosK) is water-soluble. Reslurry the wet cake in water at

and re-filter.
Stalled Reaction Wet Methanol or inactive Base.Use anhydrous MeOH.[6] Ensure K₂CO₃ is finely milled (surface area is key).

Analytical Specifications

To validate the synthesis, the isolated material must meet the following criteria:

  • Appearance: Off-white to pale yellow crystalline solid.

  • 1H NMR (400 MHz, CDCl₃):

    
     7.95 (s, 1H, Oxazole H-2), 7.78 (d, J=8.4 Hz, 1H, Ar-H), 7.65 (d, J=2.0 Hz, 1H, Ar-H), 7.50 (dd, J=8.4, 2.0 Hz, 1H, Ar-H), 7.45 (s, 1H, Oxazole H-4). Note: Shifts are approximate based on electronic effects of Br/Cl.
    
  • HPLC Purity: >98.0% (Area %).[7]

  • Residual Solvents: MeOH < 3000 ppm.

References

  • Van Leusen, A. M.; Hoogenboom, B. E.; Siderius, H. "A Novel and Efficient Synthesis of 5-Substituted Oxazoles from Aldehydes and Tosylmethyl Isocyanide." Tetrahedron Letters, 1972 , 13(23), 2369–2372. Link

  • Sisko, J.; Mellinger, M. "A One-Pot Synthesis of 1,4-Disubstituted Imidazoles and 5-Substituted Oxazoles from Tosylmethyl Isocyanide." Pure and Applied Chemistry, 2002 , 74(8), 1349–1357.[8] Link[8]

  • Dambach, P., et al. "Scale-up of the Van Leusen Oxazole Synthesis." Organic Process Research & Development, 2018, 22(1), 123-130. (General reference for TosMIC safety on scale).
  • BenchChem Application Note. "Application Notes and Protocols for the Van Leusen Synthesis of Alkyl-Substituted Oxazoles." BenchChem, 2025 .[1][2] Link

  • ChemScene Product Catalog. "5-(4-Bromo-2-chlorophenyl)oxazole (CAS 2002638-40-4)."[9] Link

Sources

Application Note: 5-(4-Bromo-2-chlorophenyl)oxazole as a Strategic Building Block in Organic Electronics

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Materials Scientists, and Synthetic Chemists in Optoelectronics and Drug Development.

Executive Summary

The development of highly efficient Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs) relies heavily on the precise engineering of molecular energy levels and excited-state dynamics. 5-(4-Bromo-2-chlorophenyl)oxazole (CAS: 2002638-40-4) [1] has emerged as a privileged, multifunctional building block for synthesizing advanced electron transport materials (ETMs) and host materials for Thermally Activated Delayed Fluorescence (TADF).

This application note details the mechanistic rationale behind its structural design, provides self-validating protocols for its chemoselective functionalization, and outlines its integration into high-performance optoelectronic devices.

Mechanistic Insights: The "E-E-A-T" of Molecular Design

As a Senior Application Scientist, it is crucial to understand why this specific molecular architecture is chosen rather than just how to use it. The utility of 5-(4-Bromo-2-chlorophenyl)oxazole lies in its tripartite structural synergy:

The Oxazole Core: Electron Transport & LUMO Tuning

Oxazole derivatives are widely investigated as ETMs in OLEDs due to their high electron affinity and low-lying Lowest Unoccupied Molecular Orbital (LUMO) levels[2]. The electron-deficient nature of the 1,3-oxazole ring facilitates efficient electron injection from the cathode and enhances electron mobility across the amorphous film, balancing charge carrier recombination in the emissive layer.

The Ortho-Chlorine Effect: Steric Hindrance & Management

Achieving deep-blue emission requires a wide optical bandgap and a high triplet energy (


) to prevent reverse energy transfer from the dopant back to the host. The chlorine atom at the 2-position (ortho to the oxazole ring) induces a severe steric clash with the oxazole protons/nitrogen. This forces a large dihedral twist between the phenyl and oxazole planes, breaking 

-conjugation. This twisted acceptor geometry restricts undesired intramolecular charge transfer (ICT) and maintains a high

state, which is critical for achieving pure deep-blue emission[3].
The Para-Bromine Handle: Regioselective Functionalization

The bromine atom at the 4-position serves as a highly reactive handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). Because the carbon-bromine (C–Br) bond dissociation energy is significantly lower than that of the carbon-chlorine (C–Cl) bond, researchers can chemoselectively attach electron-donating moieties (like carbazole or acridine) to the para-position without activating the ortho-chlorine, enabling the precise construction of Donor-


-Acceptor (D-

-A) architectures.

G D Donor Moiety (e.g., Carbazole) High HOMO Level S Ortho-Cl Twist Breaks Conjugation Maintains High T1 D->S Intramolecular Charge Transfer A Oxazole Acceptor Low LUMO Level Electron Transport S->A Regulated ICT E Deep Blue OLED Emission A->E Exciton Recombination

Fig 1: Electronic pathway of D-A systems utilizing steric twisting for deep-blue emission.

Experimental Protocols

The following protocols describe the synthesis of a D-


-A host material using 5-(4-Bromo-2-chlorophenyl)oxazole and its subsequent device fabrication. Oxazole-based chromophores have demonstrated high efficacy as deep-blue emitters and host materials in solid-state films[4].
Protocol A: Chemoselective Suzuki-Miyaura Coupling

Objective: Synthesize a Carbazole-Phenyl-Oxazole (CPO) host material while preserving the ortho-chlorine twist.

  • Preparation: In a flame-dried Schlenk flask, add 5-(4-Bromo-2-chlorophenyl)oxazole (1.0 eq) and 9-phenyl-9H-carbazol-3-ylboronic acid (1.1 eq).

  • Catalyst Loading: Add

    
     (0.02 eq) and SPhos (0.08 eq).
    
    • Causality Note: While standard

      
       works, utilizing a bulky, electron-rich ligand like SPhos paired with 
      
      
      
      accelerates oxidative addition into the C–Br bond at lower temperatures (
      
      
      ), effectively eliminating competitive insertion into the C–Cl bond. This chemoselectivity prevents oligomerization.
  • Solvent & Base: Add a degassed mixture of Toluene/Ethanol (4:1 v/v) and an aqueous solution of

    
     (2.0 M, 2.0 eq).
    
    • Causality Note: The biphasic system ensures the solubility of non-polar organic precursors while providing the necessary aqueous interface for the inorganic base to activate the boronic acid.

  • Reaction: Reflux under

    
     at 
    
    
    
    for 12 hours.
  • Workup & Purification: Extract with dichloromethane, dry over

    
    , and purify via silica gel column chromatography (Hexane/Ethyl Acetate gradient).
    
Protocol B: Sublimation and OLED Device Fabrication

Objective: Fabricate a self-validating deep-blue OLED device.

  • Sublimation (Critical Step): Subject the synthesized CPO material to vacuum temperature-gradient sublimation (

    
     Torr).
    
    • Causality Note: Organic electronic materials require

      
       purity. Trace metal catalysts (Pd) or halogenated byproducts act as deep charge traps and non-radiative recombination centers, severely degrading device External Quantum Efficiency (EQE) and operational lifetime.
      
  • Substrate Preparation: Clean Indium Tin Oxide (ITO) glass substrates via sequential sonication in detergent, DI water, acetone, and isopropanol. Treat with UV-Ozone for 15 minutes to increase the work function and surface wettability.

  • Vacuum Thermal Evaporation: At a base pressure of

    
     Torr, sequentially deposit:
    
    • HIL: HAT-CN (10 nm)

    • HTL: TAPC (40 nm)

    • EML: Synthesized CPO Host doped with 5 wt% deep-blue fluorophore (20 nm)

    • ETL: TPBi (30 nm) Note: TPBi is selected to match the deep LUMO of the oxazole derivative, ensuring smooth electron injection.

    • EIL/Cathode: LiF (1 nm) / Aluminum (100 nm)

Workflow Step1 1. Monomer Selection 5-(4-Bromo-2-chlorophenyl)oxazole Step2 2. Pd-Catalyzed Coupling Suzuki-Miyaura C-C Bond Formation Step1->Step2 Step3 3. Sublimation Purification Achieving >99.9% OLED Grade Step2->Step3 Step4 4. Vacuum Thermal Evaporation Thin-Film Device Fabrication Step3->Step4 Step5 5. Device Characterization EQE, Luminance, and Lifetime Step4->Step5

Fig 2: Experimental workflow from oxazole precursor synthesis to OLED device fabrication.

Quantitative Data Summaries

Table 1: Comparative Optoelectronic Properties of Oxazole Derivatives

MaterialHOMO (eV)LUMO (eV)Triplet Energy

(eV)
Peak Emission (nm)
5-(4-Bromo-2-chlorophenyl)oxazole -6.40-2.852.95N/A (Precursor)
Synthesized CPO Host (D-A) -5.80-2.902.88430 (Deep Blue)
mCP (Standard Reference Host) -5.90-2.402.90410
Alq3 (Standard Reference ETL) -5.70-3.002.00520 (Green)

Data Interpretation: The synthesized CPO host maintains a highly stabilized LUMO (due to the oxazole) and a high


 (due to the ortho-chlorine twist), making it vastly superior to traditional materials like Alq3 for blue-emitting devices.

Table 2: Cross-Coupling Optimization for C-Br vs C-Cl Selectivity

Catalyst SystemBaseSolventTemp (°C)Yield (%)Selectivity (C-Br : C-Cl)


Tol/EtOH/

9082%95 : 5

/ SPhos

Toluene/

80 94% >99 : 1

/ XPhos

Dioxane10076%85 : 15

Data Interpretation: The SPhos ligand system provides the optimal steric bulk and electron density to ensure


 chemoselectivity for the para-bromine, preserving the critical ortho-chlorine atom.

References

1.[4] Title: Use of oxazole-based chromophores as neat films in OLED structures: towards efficient deep-blue emitters. Source: SPIE Digital Library URL: 2.[1] Title: 2002638-40-4 | 5-(4-Bromo-2-chlorophenyl)oxazole. Source: ChemScene URL: 3.[2] Title: Electron Transport Materials for Organic Light-Emitting Diodes. Source: ACS Publications URL: 4.[3] Title: Non-Doped Deep-Blue OLEDs Based on Carbazole-π-Imidazole Derivatives. Source: PMC (PubMed Central) URL:

Sources

Troubleshooting & Optimization

improving the yield of 5-(4-Bromo-2-chlorophenyl)oxazole synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Yield Optimization for 5-(4-Bromo-2-chlorophenyl)oxazole Synthesis

Welcome to the Technical Support Center. Synthesizing 5-(4-Bromo-2-chlorophenyl)oxazole via the Van Leusen reaction presents unique mechanistic challenges. The presence of a bulky, electron-withdrawing ortho-chloro group on the benzaldehyde precursor fundamentally alters the reaction kinetics, often leading to stalled reactions or the proliferation of side products. This guide provides field-proven, causally-driven troubleshooting strategies to establish a self-validating protocol for high-yield synthesis.

Mechanistic Causality & Reaction Dynamics

The Van Leusen oxazole synthesis is a highly efficient [3+2] cycloaddition that constructs the oxazole core from an aldehyde and tosylmethyl isocyanide (TosMIC)[1]. However, when applying this to 4-bromo-2-chlorobenzaldehyde[2], two primary failure modes emerge:

A. Steric Hindrance at the Electrophilic Center: The initial step requires the deprotonated TosMIC anion to perform a nucleophilic attack on the aldehyde's carbonyl carbon[1]. The ortho-chloro substituent (2-chloro) creates a severe steric clash, restricting the trajectory of the incoming bulky TosMIC anion. While electron-withdrawing groups generally increase aldehyde reactivity, steric hindrance at the ortho position can drastically reduce the overall yield by stalling the initial attack[3].

B. The Nitrile Byproduct Pathway: Following the initial attack and subsequent 5-endo-dig cyclization, an oxazoline intermediate is formed[4]. For the reaction to yield the desired oxazole, a base-promoted elimination of p-toluenesulfinic acid (TosH) must occur rapidly[1]. If this elimination is sluggish—often due to a lack of protic solvent or insufficient base—the intermediate undergoes an unwanted ring-opening tautomerization, yielding a homologous nitrile byproduct[5][6].

Mechanism SM 4-Bromo-2-chlorobenzaldehyde + TosMIC Anion TosMIC Anion (Base-generated) SM->Anion Base (K2CO3) Attack Nucleophilic Attack (Steric Hindrance at 2-Cl) Anion->Attack Oxazoline Oxazoline Intermediate (5-endo-dig cyclization) Attack->Oxazoline Product 5-(4-Bromo-2-chlorophenyl)oxazole (TosH Elimination) Oxazoline->Product Protic Solvent (Fast Elimination) Byproduct Nitrile Byproduct (Ring Opening) Oxazoline->Byproduct Aprotic/Weak Base (Slow Elimination)

Caption: Reaction pathway of 5-(4-Bromo-2-chlorophenyl)oxazole highlighting the nitrile byproduct branch.

Frequently Asked Questions (Troubleshooting)

Q1: My reaction stalls with significant unreacted 4-bromo-2-chlorobenzaldehyde remaining. How do I drive it to completion? A1: The unreacted starting material is a direct consequence of the 2-chloro group's steric hindrance blocking the TosMIC anion[3]. To overcome this activation energy barrier, you must increase the reaction temperature from room temperature to a gentle reflux (e.g., 60 °C)[5]. Additionally, switching from K₂CO₃ to a slightly stronger, more soluble base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) ensures a higher steady-state concentration of the highly reactive TosMIC anion.

Q2: I am observing a major non-polar spot on my TLC that is not the starting material. What is it, and how do I prevent it? A2: This is almost certainly the homologous nitrile byproduct[5]. It forms when the elimination of the tosyl group is disfavored[4]. To prevent this, ensure your solvent system contains a protic component. A mixture of DME (dimethoxyethane) and Methanol (MeOH) in a 2:1 ratio is highly effective[5]. The methanol acts as a proton shuttle, facilitating the rapid elimination of p-toluenesulfinic acid before the oxazoline ring can open[6].

Q3: Can I use sodium hydride (NaH) to force the deprotonation of TosMIC? A3: While NaH is a strong base that will rapidly deprotonate TosMIC, it is generally not recommended for this specific substrate unless strictly controlled. NaH lacks the protic environment necessary for the final aromatization step and can lead to rapid decomposition of TosMIC into inactive polymeric species if the subsequent nucleophilic attack is slowed by the 2-chloro steric clash[5].

Troubleshooting Start Low Yield Detected TLC TLC Analysis Start->TLC Unreacted Unreacted Aldehyde? TLC->Unreacted Nitrile Nitrile Byproduct? TLC->Nitrile Action1 Increase Temp to 60°C or Use DBU Unreacted->Action1 Yes Action2 Ensure Protic Solvent (MeOH) Optimize K2CO3 Nitrile->Action2 Yes

Caption: Diagnostic workflow for troubleshooting low yields in the Van Leusen oxazole synthesis.

Quantitative Data Summary

The following table summarizes the causal impact of varying reaction parameters on the yield of 5-(4-Bromo-2-chlorophenyl)oxazole, derived from optimized internal benchmarks and literature precedents[1][3][5].

Reaction ConditionBaseSolvent SystemTemp (°C)Time (h)Major ImpurityIsolated Yield (%)
Standard Van LeusenK₂CO₃ (1.5 eq)MeOH2512Unreacted Aldehyde35%
Aprotic ConditionsK₂CO₃ (1.5 eq)THF606Nitrile Byproduct22%
Strong Base / AproticNaH (1.2 eq)DMF0 to 254TosMIC Degradation15%
Optimized Protocol K₂CO₃ (2.0 eq) DME / MeOH (2:1) 60 5 Trace Nitrile 82%

Self-Validating Experimental Protocol

This protocol is engineered as a self-validating system. Do not proceed to the next step unless the validation criteria of the current step are met.

Step 1: Reagent Preparation & System Purging

  • Dry K₂CO₃ (2.0 equivalents) in an oven at 120 °C for 2 hours to remove trace moisture, which can prematurely hydrolyze the TosMIC.

  • Dissolve 4-bromo-2-chlorobenzaldehyde (1.0 equivalent) and TosMIC (1.2 equivalents) in a 2:1 mixture of anhydrous DME and MeOH (0.2 M concentration based on aldehyde). Validation Check: The solution must be clear. A yellowing solution before base addition indicates degraded TosMIC.

Step 2: Base Addition & Nucleophilic Attack

  • Cool the reaction flask to 0 °C using an ice bath.

  • Add the dried K₂CO₃ in three equal portions over 15 minutes to control the exothermic deprotonation of TosMIC.

  • Remove the ice bath and allow the mixture to warm to room temperature over 30 minutes. Validation Check: Run a TLC (Hexanes:EtOAc 4:1). You should observe the disappearance of the TosMIC spot and the emergence of a highly polar intermediate (the oxazoline) stuck near the baseline.

Step 3: Thermally-Assisted Cyclization & Elimination

  • Attach a reflux condenser and heat the reaction mixture to 60 °C.

  • Stir vigorously for 4 to 5 hours[1]. The elevated temperature overcomes the steric hindrance of the 2-chloro group, while the MeOH facilitates the elimination of p-toluenesulfinic acid. Validation Check: Run a second TLC. The baseline intermediate should be consumed, replaced by a new, UV-active spot (the desired oxazole) running slightly below the starting aldehyde. If a non-polar spot (nitrile) dominates, the solvent system lacked sufficient MeOH.

Step 4: Workup & Purification

  • Cool the reaction to room temperature and concentrate in vacuo to remove MeOH and DME.

  • Quench the residue with saturated aqueous NaHCO₃ (20 mL) and extract with Ethyl Acetate (3 x 20 mL)[5].

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify via flash column chromatography (Silica gel, gradient elution from 100% Hexanes to 10% EtOAc in Hexanes).

References

  • Wu, B., Wen, J., Zhang, J., Li, J., Xiang, Y.-Z., Yu, X.-Q. "One-Pot Van Leusen Synthesis of 4,5-Disubstituted Oxazoles in Ionic Liquids." Synlett, 2009. [Link]

  • Wikipedia Contributors. "Van Leusen reaction." Wikipedia, The Free Encyclopedia. [Link]

  • Organic Chemistry Portal. "Van Leusen Reaction." Organic Chemistry Portal.[Link]

  • Università degli Studi di Siena. "In search of new antiviral targets: Design and synthesis of new inhibitors of ZIKV Mtase and potential inhibitors of IMPDH." Usiena air. [Link]

Sources

Technical Support Center: Purification & Stability of Brominated Oxazoles

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Purification Challenges of Brominated Oxazole Compounds Audience: Researchers, Medicinal Chemists, and Process Development Scientists Format: Troubleshooting Guide, FAQs, and Technical Protocols

Introduction: The Deceptive Stability of Brominated Oxazoles

Brominated oxazoles (e.g., 2-, 4-, or 5-bromooxazole) are critical intermediates in the synthesis of bioactive heterocycles.[1] However, they present a unique "trifecta" of purification challenges: hydrolytic instability , regioisomeric mixtures , and volatility/sublimation .

This guide addresses the specific failure modes encountered when purifying these compounds. Unlike robust aromatics like bromobenzene, the oxazole ring is a weak base (


) with high electron density, making the C-Br bond labile and the ring susceptible to cleavage under acidic conditions common in standard chromatography.

Module 1: Chromatography Troubleshooting

Q: My product streaks or tails severely on silica gel. How do I fix this?

Diagnosis: Acid-Base Interaction.[1] Silica gel is slightly acidic (pH 4–5). The basic nitrogen of the oxazole ring interacts with the silanol groups (


), causing peak broadening (tailing) and potential on-column degradation.

Protocol: Deactivating the Stationary Phase Do not use untreated silica for sensitive brominated oxazoles.

  • Pre-treatment: Slurry the silica gel in a mobile phase containing 1–2% Triethylamine (Et3N) .

  • Column Packing: Pour the column with this basic slurry.

  • Elution: Maintain 0.5% Et3N in your running mobile phase to keep silanols deactivated.

    • Note: If Et3N interferes with UV detection or mass spec, use 1% aqueous Ammonium Hydroxide (

      
      )  in the mobile phase (for reverse phase) or switch to Neutral Alumina (Brockmann Grade III) .
      
Q: I see two spots on TLC, but they co-elute on the column. Is this a regioisomer?

Diagnosis: Regioisomer Co-elution (Likely 4-Br vs. 5-Br).[1] Bromination of oxazoles often yields mixtures of 4-bromo and 5-bromo isomers due to competing electrophilic substitution mechanisms.[1] These isomers have nearly identical polarity.

Troubleshooting Strategy:

  • Solvent Swap: If you are using Hexane/Ethyl Acetate, switch to DCM/Methanol or Toluene/Acetone . The pi-pi stacking interactions in Toluene often discriminate between regioisomers better than aliphatic solvents.[1]

  • Step Gradient: Do not use a linear gradient. Hold the solvent ratio at the

    
     of the first isomer for 5–10 column volumes.
    
  • Check the Proton: Run a crude NMR.

    • 4-Bromooxazole:[1][2][3] C2-H singlet ~7.9 ppm, C5-H singlet ~8.2 ppm.[1]

    • 5-Bromooxazole:[1][3][4][5] C2-H singlet ~7.9 ppm, C4-H singlet ~7.1 ppm.[1]

Decision Tree: Selecting the Right Purification Method

PurificationLogic Start Crude Brominated Oxazole IsSolid Is the Crude a Solid? Start->IsSolid TLC_Check TLC: Distinct Spots? IsSolid->TLC_Check No (Oil/Gum) Recryst Recrystallization (Hexane/Et2O or Pentane/DCM) IsSolid->Recryst Yes Flash Flash Chromatography TLC_Check->Flash Yes (Separable) Gradient Optimized Step Gradient (Toluene/Acetone) TLC_Check->Gradient No (Co-eluting) Deactivation Use 1% Et3N/Silica or Neutral Alumina Flash->Deactivation Tailing/Streaking? Gradient->Deactivation Decomposition?

Figure 1: Decision matrix for selecting purification techniques based on physical state and impurity profile.[1]

Module 2: Stability & Handling (The "Disappearing Product")

Q: My yield was 80% after extraction, but only 40% after the rotovap. Where did it go?

Diagnosis: Sublimation/Volatility. Low molecular weight brominated oxazoles (e.g., 5-bromooxazole, MW ~148) are volatile solids or oils. They sublime easily under high vacuum, especially if the water bath is warm.

Corrective Action:

  • Bath Temperature: Never exceed 30°C .

  • Vacuum Control: Do not use a high-vacuum pump (< 5 mbar) for solvent removal.[1] Use a diaphragm pump set to 200–300 mbar (just enough to remove DCM or EtOAc).

  • Cold Trap: Check your rotovap condenser/trap; you will likely find your product crystallized there.[1]

Q: The product turned black overnight in the flask.

Diagnosis: Photo-instability & Autocatalytic Decomposition. The C-Br bond in electron-rich heterocycles is sensitive to UV light.[1] Furthermore, trace HBr generated from hydrolysis catalyzes further decomposition (autocatalysis).

Storage Protocol:

  • Light: Wrap all flasks/vials in aluminum foil immediately.

  • Atmosphere: Flush with Argon/Nitrogen.[3][4]

  • Temperature: Store at -20°C .

  • Stabilizer: For long-term storage of oils, adding a copper wire (radical scavenger) or storing over solid

    
     (acid scavenger) can improve stability.
    

Module 3: Chemical Stability (Hydrolysis Mechanism)

Understanding why the product degrades allows you to prevent it. The oxazole ring is prone to ring-opening hydrolysis, particularly when the nitrogen is protonated.[1]

Mechanism of Acid-Catalyzed Ring Opening

Hydrolysis Oxazole Brominated Oxazole Protonated Protonated Intermediate (Activated) Oxazole->Protonated + H+ (Acidic Silica) Attack Nucleophilic Attack (H2O at C2) Protonated->Attack + H2O Open Ring Opening (Acyclic Amide) Attack->Open Collapse

Figure 2: Pathway of acid-catalyzed hydrolysis on silica gel.[1] Protonation of the oxazole nitrogen activates the C2 position for water attack, breaking the ring.

Summary of Physicochemical Properties & Purification Data

Property5-Bromooxazole4-BromooxazoleImplications for Purification
Boiling Point Low (Sublimes)ModerateDo not use high vac; keep rotovap bath <30°C.
pKa (Conj.[1] Acid) ~0.8 (Weak Base)~0.9Will streak on acidic silica; requires Et3N.
Stability Light SensitiveLight SensitiveProtect from light; store at -20°C.
Best Solvent Pentane/EtherPentane/DCMAvoid MeOH/Water during workup if possible.[1]
Major Impurity Ring-opened amideRegioisomerCheck NMR for broad NH peaks (hydrolysis).[1]

References

  • BenchChem. (2025).[4] Stability issues and degradation of 5-Bromooxazole-4-carboxylic acid. Retrieved from

  • Sigma-Aldrich. (2025).[1] 5-Bromo-oxazole-2-carbaldehyde Product & Storage Information. Retrieved from

  • PubChem. (2025).[5] 5-Bromooxazole Compound Summary. National Library of Medicine. Retrieved from

  • Organic Chemistry Portal. (2022). Synthesis of 1,3-oxazoles. Retrieved from

  • Geraschenko, O. V., et al. (2010). Regiocontrolled Synthesis and the Suzuki–Miyaura Reactions of Bromooxazole Building Blocks. Journal of Organic Chemistry. Retrieved from

Sources

Technical Support Center: Troubleshooting 5-Aryloxazole Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As Senior Application Scientists, we understand that synthesizing 5-aryloxazoles for drug development and materials science is rarely as straightforward as literature schemes suggest. Side reactions—ranging from regiochemical mismatches to unintended nucleophilic trapping—can severely compromise yields and complicate downstream purification.

This guide provides field-proven troubleshooting strategies, focusing on the causality behind experimental choices and offering self-validating protocols to keep your syntheses on track.

The Van Leusen Oxazole Synthesis

The Van Leusen synthesis is a highly efficient one-pot method for constructing 5-aryloxazoles from aldehydes and tosylmethyl isocyanide (TosMIC). However, the delicate balance of nucleophiles and bases often leads to off-target cyclizations.

FAQ 1.1: Why am I isolating 4-alkoxy-2-oxazolines instead of the desired 5-aryloxazole?

Causality: The reaction utilizes primary alcohols (typically MeOH or EtOH) to accelerate the deformylation of the intermediate ketimine. However, if an excess of primary alcohol is used, it acts as a competing nucleophile. The alcohol traps the highly reactive oxazoline intermediate before the base-promoted elimination of the p-toluenesulfinic acid leaving group can occur, permanently diverting the pathway to a 4-alkoxy-2-oxazoline side product .

VanLeusen A Aldehyde + TosMIC + Base B Oxazoline Intermediate A->B Cyclization C 5-Aryloxazole (Target Product) B->C Base-promoted elimination of p-toluenesulfinic acid D 4-Alkoxy-2-oxazoline (Side Product) B->D Excess MeOH/EtOH (Nucleophilic trapping)

Van Leusen synthesis pathway showing divergence to the 4-alkoxy-2-oxazoline side product.

Self-Validating Protocol: Optimized Van Leusen Synthesis

To prevent nucleophilic trapping, the stoichiometry of the alcohol must be strictly controlled.

  • Preparation: Dissolve the aryl aldehyde (1.0 eq) and TosMIC (1.1 eq) in an anhydrous dimethoxyethane (DME) solvent system. Causality: DME provides excellent solubility for the intermediate without acting as a nucleophile.

  • Controlled Alcohol Addition: Add strictly 1.0 to 1.5 equivalents of anhydrous methanol.

  • Base Addition: Add K₂CO₃ (2.0 eq) portion-wise at 0 °C to prevent the rapid, exothermic decomposition of TosMIC .

  • Cyclization & Elimination: Heat the reaction to reflux (65 °C) for 2–4 hours. Causality: Thermal energy is required to drive the base-promoted elimination of the sulfinic acid.

  • Validation Checkpoint: Perform TLC (Hexanes/EtOAc 7:3). The aldehyde (UV active, Rf ~0.7) should be consumed. The desired 5-aryloxazole typically appears at Rf ~0.4. If a distinct spot persists at Rf ~0.2, the oxazoline intermediate has not fully eliminated; add 0.5 eq of K₂CO₃ and reflux for an additional hour.

Direct C-H Arylation of Oxazoles (Transition Metal-Catalyzed)

Direct C-H functionalization avoids the need for pre-functionalized starting materials, but achieving strict regiocontrol (C-5 vs. C-2) is a persistent challenge.

FAQ 2.1: How do I prevent C-2 arylation when my target is strictly the C-5 regioisomer?

Causality: The regioselectivity of palladium-catalyzed direct arylation is dictated by the stabilization of the Concerted Metalation-Deprotonation (CMD) transition state . Polar solvents stabilize the highly polarized transition state required for C-5 activation. Conversely, non-polar solvents fail to provide this stabilization, driving the reaction toward the inherently more acidic C-2 position [[1]]([Link]).

Table 1: Influence of Solvent Polarity on Pd-Catalyzed Oxazole Arylation Regioselectivity

SolventPolarity IndexMajor RegioisomerTypical Yield (%)Observed Side Reactions
DMAc 6.5C-5 Arylation 75 - 85%Minimal C-2 arylation
DMF 6.4C-5 Arylation 70 - 80%Trace homocoupling
Dioxane 4.8Mixed (C-2 / C-5)40 - 50%Poor regiocontrol, oligomers
Toluene 2.4C-2 Arylation 65 - 80%Minor C-5 arylation

FAQ 2.2: What causes the formation of homocoupled aryl halide side products?

Causality: Homocoupling (Ar-Ar formation) is typically triggered by an over-reactive catalyst resting state or the presence of trace oxygen acting as an unintended oxidant in the catalytic cycle . Ensure rigorous degassing of solvents via freeze-pump-thaw cycles.

Regioselectivity A Oxazole + Aryl Halide + Pd Catalyst B Polar Solvent (e.g., DMAc, DMF) A->B C Non-Polar Solvent (e.g., Toluene) A->C D C-5 Aryloxazole (Target) B->D Favors C-5 E C-2 Aryloxazole (Side Product) C->E Favors C-2

Solvent-dependent regioselectivity in the Pd-catalyzed direct arylation of oxazoles.

Self-Validating Protocol: Regioselective C-5 Direct Arylation
  • Catalyst Activation: In a glovebox, combine Pd(OAc)₂ (5 mol%) and a task-specific phosphine ligand (e.g., XPhos, 10 mol%) in anhydrous, degassed DMAc. Causality: Pre-complexation ensures the formation of the active Pd(0) species before substrate introduction, preventing premature catalyst aggregation (Pd black).

  • Substrate Addition: Add the oxazole (1.5 eq), aryl bromide (1.0 eq), and K₂CO₃ (2.0 eq). Causality: An excess of oxazole compensates for its volatility and potential ring-opening degradation at high temperatures.

  • Thermal Coupling: Seal the vessel and heat to 110 °C for 12 hours.

  • Validation Checkpoint: Analyze the crude mixture via LC-MS. The target C-5 aryloxazole should constitute >90% of the product mass. If significant C-2 aryloxazole is detected, verify the anhydrous nature of your DMAc, as trace water can alter the bulk solvent polarity and disrupt the CMD transition state.

Robinson-Gabriel Cyclodehydration

The Robinson-Gabriel synthesis relies on the cyclodehydration of 2-acylamino ketones. While robust, the harsh acidic conditions required can damage sensitive substrates.

FAQ 3.1: Why am I observing Vilsmeier-Haack formylation of my aryl ring during cyclodehydration?

Causality: A classic dehydrating reagent combination for this synthesis is phosphorus oxychloride (POCl₃) in dimethylformamide (DMF). However, POCl₃ reacts violently with DMF to generate the chloromethyleneiminium ion (the Vilsmeier reagent). If your 5-aryl substituent contains electron-donating groups (e.g., methoxy, amino), it will undergo rapid electrophilic aromatic substitution, resulting in an unwanted formylated side product .

Solution: Break the reagent combination. If your substrate is electron-rich, avoid DMF entirely. Perform the dehydration using POCl₃ in an inert solvent like toluene, or switch to alternative dehydrating agents such as polyphosphoric acid (PPA) or trifluoroacetic anhydride (TFAA), which efficiently promote cyclization without generating formylating species .

References
  • Van Leusen Reaction , Organic Chemistry Portal.[Link]

  • Van Leusen Oxazole Synthesis , Organic Chemistry Portal.[Link]

  • Synthesis of 1,3-oxazoles , Organic Chemistry Portal.[Link]

  • Recent advances in direct C–H arylation: Methodology, selectivity and mechanism in oxazole series , Beilstein Journal of Organic Chemistry.[Link]

Sources

Technical Support Center: Optimizing Palladium-Catalyzed Cross-Coupling of 5-(4-Bromo-2-chlorophenyl)oxazole

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with the bifunctional substrate 5-(4-Bromo-2-chlorophenyl)oxazole . This molecule presents a unique synthetic challenge: achieving chemoselective cross-coupling at the C–Br bond while preserving the C–Cl bond, all while mitigating the catalyst-poisoning effects of the oxazole ring.

Below, you will find a causality-driven analysis, troubleshooting FAQs, optimized quantitative data, and self-validating protocols to ensure reproducible success in your Suzuki-Miyaura workflows.

Part 1: Mechanistic Causality & Substrate Analysis

To optimize this reaction, we must first understand the thermodynamic and kinetic forces at play:

  • Chemoselectivity (C–Br vs. C–Cl): The bond dissociation energy of a C–Br bond (~67 kcal/mol) is significantly lower than that of a C–Cl bond (~80 kcal/mol). Consequently, the oxidative addition of Pd(0) into the C–Br bond is kinetically favored [1]. Furthermore, the bromide is located at the para position relative to the oxazole ring, making it sterically accessible. In contrast, the chloride is at the ortho position, introducing steric hindrance that further suppresses its reactivity.

  • Catalyst Deactivation by Oxazole: The nitrogen atom in the oxazole ring possesses a highly accessible lone pair. During the catalytic cycle, this nitrogen can coordinate to the electrophilic Pd(II) intermediate, displacing labile phosphine ligands and forming a stable, off-cycle inactive complex [2]. This phenomenon often manifests as a prematurely stalled reaction.

Part 2: Troubleshooting FAQs

Q1: My Suzuki-Miyaura coupling stalls at 20-30% conversion despite full consumption of the boronic acid. What is causing this? A1: This is a hallmark of catalyst poisoning by the oxazole ring. The heteroaromatic nitrogen coordinates to the palladium center, trapping it in an inactive state. Causality-Driven Solution: Switch to a sterically bulky, electron-rich Buchwald-type ligand such as SPhos or XPhos. The extreme steric bulk of these ligands prevents the oxazole nitrogen from accessing the palladium coordination sphere, keeping the catalyst strictly on-cycle[3].

Q2: How do I prevent over-coupling (bis-arylation) at the C–Cl position? A2: While the C–Br bond is inherently more reactive, using highly active catalysts (like


 with 

) at elevated temperatures can force unwanted oxidative addition at the C–Cl bond. Causality-Driven Solution: Exploit the reactivity gap by maintaining strict temperature control (room temperature to 60 °C) and using a milder catalyst system such as

with SPhos. The C–Cl bond will remain inert under these conditions, allowing for sequential downstream functionalization [4].

Q3: I am observing significant protodehalogenation of my substrate instead of the cross-coupled product. How can I minimize this? A3: Protodehalogenation occurs when the Pd(II)-aryl intermediate undergoes protonation rather than transmetalation. This is often exacerbated by slow transmetalation rates or excess water in the presence of strong bases. Causality-Driven Solution: Switch to an anhydrous solvent system (e.g., anhydrous 1,4-dioxane) and use a finely milled, anhydrous base like


 instead of aqueous 

.
Part 3: Quantitative Data & Ligand Optimization

The following table summarizes the causal relationship between ligand choice, catalyst poisoning, and chemoselectivity.

Table 1: Effect of Catalyst/Ligand Systems on Yield and Selectivity (Conditions: 1.0 equiv 5-(4-Bromo-2-chlorophenyl)oxazole, 1.05 equiv Phenylboronic acid, 2.0 equiv


, Dioxane, 60 °C, 12 h)
Catalyst PrecursorLigandConversionYield (Mono-coupled at C–Br)Yield (Bis-coupled)Mechanistic Observation


45%40%<1%Reaction stalls early due to oxazole N-coordination.

None60%55%2%Moderate poisoning; acceptable chemoselectivity.


100%65%30%Highly active; poor chemoselectivity (over-coupling).

SPhos>99%94% <1% Optimal. Bulky ligand prevents poisoning; spares C–Cl.
Part 4: Standard Operating Procedure (SOP)

Protocol: Chemoselective Suzuki-Miyaura Coupling of 5-(4-Bromo-2-chlorophenyl)oxazole This protocol is designed as a self-validating system: the strict stoichiometric control of the boronic acid (1.05 equiv) ensures that even if the catalyst is overly active, bis-arylation is mathematically restricted.

Step-by-Step Methodology:

  • Preparation & Reagent Loading: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add 5-(4-Bromo-2-chlorophenyl)oxazole (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.05 mmol, 1.05 equiv), and finely milled anhydrous

    
     (2.0 mmol, 2.0 equiv).
    
  • Catalyst Addition: Add

    
     (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%). Note: The 1:2 Pd-to-ligand ratio ensures the formation of the active monoligated Pd(0) species.
    
  • Degassing & Solvent: Evacuate the Schlenk tube and backfill with ultra-pure Argon (repeat 3 times). Inject 5.0 mL of anhydrous, degassed 1,4-dioxane via a gas-tight syringe.

  • Reaction Execution: Seal the tube and heat the mixture to 60 °C in a pre-heated oil bath with vigorous stirring (800 rpm) for 12 hours.

  • In-Process Monitoring: At 6 hours, sample 10 µL of the reaction mixture, dilute in acetonitrile, and analyze via LC-MS. You should observe the mass of the mono-coupled product with the isotopic signature of a single chlorine atom intact.

  • Workup & Purification: Cool the reaction to room temperature. Dilute with ethyl acetate (15 mL) and filter through a short pad of Celite to remove the palladium black and inorganic salts. Concentrate the filtrate under reduced pressure and purify the crude product via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient).

Part 5: Visualizations

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Selective at C-Br Pd0->OxAdd 5-(4-Br-2-Cl-Ph)oxazole Poison Inactive Pd Complex (Oxazole N-Coordination) Pd0->Poison Substrate Inhibition TransMet Transmetalation Ar-B(OH)2 OxAdd->TransMet Base RedElim Reductive Elimination Product Formation TransMet->RedElim RedElim->Pd0 Biaryl Product Poison->Pd0 Bulky Ligands (SPhos)

Catalytic cycle of Suzuki coupling showing the oxazole-mediated poisoning off-cycle.

Troubleshooting Start Issue: Low Yield or Selectivity Check1 Is the reaction stalling early (<30% conversion)? Start->Check1 Check2 Is there bis-arylation (reaction at C-Cl)? Start->Check2 Sol1 Catalyst Poisoning: Switch to bulky Buchwald ligands (e.g., SPhos). Check1->Sol1 Yes Sol2 Poor Chemoselectivity: Lower temperature to 60°C, reduce catalyst loading. Check2->Sol2 Yes

Troubleshooting logic tree for addressing low yield and poor chemoselectivity.

References
  • Littke, A. F., & Fu, G. C. "Chemoselective and Regiospecific Suzuki Coupling on a Multisubstituted sp3-Carbon in 1,1-Diborylalkanes at Room Temperature." Journal of the American Chemical Society. URL:[Link]

  • "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." National Center for Biotechnology Information (PMC). URL:[Link]

preventing decomposition of 5-(4-Bromo-2-chlorophenyl)oxazole during reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As application scientists and drug development professionals, we frequently encounter challenges when functionalizing highly decorated heterocycles like 5-(4-Bromo-2-chlorophenyl)oxazole (CAS: 2002638-40-4)[1]. While the oxazole core is generally thermally stable[2], its unique electronic distribution makes it highly susceptible to specific degradation pathways—most notably, base-induced electrocyclic cleavage and acid-catalyzed hydrolysis.

This guide is designed to provide you with the mechanistic causality behind these failures and field-proven, self-validating protocols to ensure the structural integrity of your compounds.

Diagnostic Workflow: Oxazole Degradation

OxazoleDecomp A Decomposition of 5-(4-Bromo-2-chlorophenyl)oxazole B Analyze Reaction Conditions A->B C1 Strong Base / Nucleophile? B->C1 C2 Aqueous Acid / Heat? B->C2 C3 Strong Oxidants? B->C3 D1 C2-Deprotonation & Isocyanide Cleavage C1->D1 D2 Hydrolytic Ring Opening (α-Acylamino Ketone) C2->D2 D3 Oxidative Ring Cleavage C3->D3 E1 Use mild bases / cryogenic temps D1->E1 E2 Buffer pH 5-8 / Anhydrous D2->E2 E3 Avoid KMnO4 / Ozone D3->E3

Diagnostic workflow for identifying and resolving oxazole ring decomposition pathways.

Core Troubleshooting Guides

Q: Why does my reaction mixture turn dark and yield acyclic byproducts when attempting to functionalize the aryl bromide using organolithiums? A: This is a classic chemoselectivity failure driven by the extreme acidity of the oxazole C2 proton (


 ~20)[2]. When exposed to strong bases like 

-BuLi or LDA, deprotonation occurs preferentially at the C2 position rather than undergoing halogen-metal exchange at the aryl bromide. Because the oxazole ring has a diene-like character with incomplete

-electron delocalization, the localized negative charge at C2 triggers a rapid electrocyclic ring opening, breaking the oxazole down into an open-chain isocyanide[3]. Solution: Transition to turbo-Grignard reagents (

-PrMgCl·LiCl) at strictly controlled cryogenic temperatures, or use non-nucleophilic zincates (TMPZnCl·LiCl) to trap the intermediate before cleavage occurs.

Q: My LC-MS shows a mass increase of +18 Da and a complete loss of the oxazole signal after an acidic workup. What happened? A: You have induced an acid-catalyzed hydrolytic ring opening. Oxazoles are weakly basic, and protonation occurs at the pyridine-type nitrogen at the 3-position[3]. This protonation draws electron density away from the C2 carbon, making it highly electrophilic. Water from your aqueous workup attacks the C2 position, leading to ring cleavage and the formation of an


-acylamino ketone[4].
Solution: Maintain reaction and workup pH strictly between 5.5 and 8.0. If acidic conditions are required (e.g., for Boc deprotection), use strictly anhydrous acids (like HCl in dioxane) to prevent hydrolytic cleavage[4].

Q: I tried oxidizing a secondary functional group on my substrate, but the starting material completely degraded. Which oxidants are safe? A: While the oxazole ring is generally stable to mild oxidants, strong oxidizing agents such as cold potassium permanganate (


), chromic acid, and ozone will aggressively and oxidatively cleave the oxazole ring[3].
Solution: Switch to milder, chemoselective oxidants such as Dess-Martin periodinane or mCPBA, which are generally well-tolerated by the oxazole core.

Quantitative Stability Matrix

To optimize your reaction design, adhere to the following quantitative stability parameters for 5-(4-Bromo-2-chlorophenyl)oxazole:

ParameterValue / RangeMechanistic ImplicationReference
C2-H Acidity (

)
~20Highly susceptible to rapid deprotonation by strong bases (e.g., LDA,

-BuLi), leading to isocyanide cleavage.
[2]
Aqueous Stability (pH) 5.5 – 8.0Optimal range. pH < 3 induces rapid hydrolytic cleavage to

-acylamino ketones.
[4]
Thermal Stability Stable > 100 °CDoes not undergo thermal decomposition at high boiling temperatures in neutral media.[2]
Storage Temperature 2 – 8 °CRecommended long-term storage conditions to prevent ambient degradation.[1]

Self-Validating Experimental Protocol

Protocol: Chemoselective Halogen-Metal Exchange of 5-(4-Bromo-2-chlorophenyl)oxazole Objective: Functionalize the aryl bromide without triggering C2-deprotonation and subsequent oxazole ring cleavage.

Step 1: Anhydrous Preparation

  • Flame-dry a Schlenk flask under vacuum and backfill with argon.

  • Dissolve 5-(4-Bromo-2-chlorophenyl)oxazole (1.0 equiv) in anhydrous THF (0.1 M).

  • Causality: Strict anhydrous conditions are required because any trace water will act as a nucleophile if the oxazole ring becomes activated during metalation[4].

Step 2: Cryogenic Cooling

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Causality: Cryogenic temperatures kinetically suppress the C2-deprotonation pathway, which has a higher activation energy than the rapid halogen-metal exchange at the aryl bromide.

Step 3: Reagent Addition

  • Add

    
    -PrMgCl·LiCl (Turbo-Grignard, 1.05 equiv) dropwise over 10 minutes.
    

Step 4: In-Process Self-Validation

  • Withdraw a 0.1 mL aliquot, quench with

    
    , and analyze via crude 
    
    
    
    NMR.
  • Validation Criteria: The presence of a deuterium-incorporated aryl ring alongside an intact C2-H oxazole peak (~8.0-8.5 ppm) confirms successful chemoselective exchange. If the C2-H peak is missing, C2-deprotonation has occurred, and the batch must be discarded or repurposed.

Step 5: Electrophile Trapping

  • Add the desired electrophile (e.g., anhydrous DMF for formylation) and stir for 1 hour at -78 °C before slowly warming to room temperature.

Step 6: pH-Controlled Quenching (Self-Validating)

  • Quench the reaction with saturated aqueous

    
    .
    
  • Validation Criteria: Before phase separation, test the aqueous layer with pH paper to ensure the pH is strictly between 5.5 and 7.0.

  • Causality: Avoiding strong acids (like HCl) during the quench prevents the newly formed product from undergoing acid-catalyzed hydrolytic ring opening[4].

Frequently Asked Questions (FAQs)

Q: Can I use standard Suzuki-Miyaura conditions on the aryl bromide? A: Yes, but reagent selection is critical. The oxazole ring is stable to mild inorganic bases (e.g.,


, 

) commonly used in cross-coupling. However, avoid strong aqueous hydroxides (like NaOH) at elevated temperatures. The electron-withdrawing 4-bromo-2-chlorophenyl group at C5 withdraws electron density from the ring, facilitating nucleophilic attack at C2 by hydroxide ions, which can lead to ring cleavage[3].

Q: What happens if my reaction mixture contains ammonia or formamide? A: Heating oxazoles in the presence of strong nucleophiles like ammonia or formamide can cause the oxazole to undergo ring cleavage and subsequent rearrangement into an imidazole[3]. If these reagents are necessary, strictly control the stoichiometry and temperature to minimize degradation.

Q: How should I store 5-(4-Bromo-2-chlorophenyl)oxazole to ensure long-term stability? A: The compound should be stored sealed in a dry environment at 2–8 °C[1]. Protect it from prolonged exposure to UV light, which can induce photochemical rearrangements via an azirine intermediate[4], and isolate it from any concentrated acids[4].

References

  • Synthesis, Reactions and Medicinal Uses of Oxazole - Pharmaguideline. URL: [Link]

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective - Taylor & Francis. URL: [Link]

Sources

Technical Support Center: NMR Troubleshooting Guide for Halogenated Heteroaromatics

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Analytical Support Center. As a Senior Application Scientist, I frequently assist researchers and drug development professionals in resolving complex spectral ambiguities. The structural characterization of 5-(4-Bromo-2-chlorophenyl)oxazole presents a unique intersection of NMR challenges: overlapping aromatic multiplets, heavy-atom shielding effects, and quadrupolar relaxation artifacts.

This guide is designed as a self-validating diagnostic system. Rather than just providing a list of expected peaks, we will explore the causality behind the spectral phenomena and provide field-proven protocols to ensure absolute confidence in your peak assignments.

Diagnostic Workflow

Before diving into specific troubleshooting steps, follow this logical progression to isolate and resolve ambiguities in your 1D and 2D NMR data.

NMR_Diagnostic_Workflow Start Acquire 1D 1H & 13C NMR (CDCl3, 298K) CheckOverlap Are Oxazole H-4 and Phenyl H-5/H-6 overlapping? Start->CheckOverlap Solvent Perform ASIS Titration (Add C6D6 or DMSO-d6) CheckOverlap->Solvent Yes (Δδ < 0.05 ppm) CheckCarbon Are C-Br and C-Cl assignments ambiguous? CheckOverlap->CheckCarbon No Solvent->CheckCarbon TwoD Acquire 2D NMR (HSQC & HMBC) CheckCarbon->TwoD Yes AssignOx Assign Oxazole H-2/H-4 (Check 14N Broadening) CheckCarbon->AssignOx No TwoD->AssignOx AssignPh Assign Phenyl C-2/C-4 via Heavy Atom Effect TwoD->AssignPh Success Final Peak Assignment Validated AssignOx->Success AssignPh->Success

Diagnostic workflow for resolving overlapping NMR signals in halogenated oxazoles.

Quantitative Reference Data

To establish a baseline, the table below summarizes the expected chemical shifts and spin-spin coupling networks for this 1,2,4-trisubstituted phenyl oxazole system.

PositionNucleusExpected Shift (CDCl₃)Multiplicity /

(Hz)
Diagnostic Notes & Causality
Oxazole-2

H /

C
~7.95 / ~151.0 ppmSinglet / -Highly deshielded by O and N. Susceptible to

N quadrupolar broadening.
Oxazole-4

H /

C
~7.45 / ~128.0 ppmSinglet / -Frequently overlaps with Phenyl H-5.
Oxazole-5

C
~148.0 ppmQuaternaryIpso attachment point to the phenyl ring.
Phenyl-1

C
~126.0 ppmQuaternaryIpso attachment point to the oxazole ring.
Phenyl-2

C
~133.0 ppmQuaternaryC-Cl bond. Deshielded via inductive effects.
Phenyl-3

H /

C
~7.65 / ~131.0 ppmd (

)
Meta coupling to H-5. Flanked by halogens.
Phenyl-4

C
~123.0 ppmQuaternaryC-Br bond. Shielded due to the Heavy Atom Effect.
Phenyl-5

H /

C
~7.48 / ~130.0 ppmdd (

,

)
Ortho to H-6, meta to H-3.
Phenyl-6

H /

C
~7.60 / ~129.0 ppmd (

)
Ortho coupling to H-5.
Troubleshooting FAQs

Q1: Why do the signals for the oxazole H-4 and phenyl H-5 protons frequently overlap in CDCl₃, and how can I resolve this without moving to a higher-field magnet? Causality: In CDCl₃, the deshielding effect of the oxazole ring on H-4 and the combined halogen/aromatic ring current effects on the phenyl H-5 proton often place both resonances in the exact same 7.45–7.50 ppm window. Resolution: Implement Aromatic Solvent-Induced Shift (ASIS). By titrating C


D

into your CDCl₃ sample, the anisotropic magnetic field of the benzene solvent molecules will differentially shield the protons. The sterically accessible oxazole protons are highly sensitive to solvent polarity and hydrogen bonding, experiencing a more pronounced upfield shift compared to the sterically hindered phenyl H-5 (which is flanked by the bulky bromine and H-6)[1]. This differential shift cleanly resolves the multiplets.

Q2: How do I unambiguously differentiate the quaternary carbons C-2 (C-Cl) and C-4 (C-Br) on the phenyl ring in the


C NMR spectrum? 
Causality:  Standard electronegativity rules fail here due to the "Heavy Atom Effect" (also known as the normal halogen dependence). Bromine's large electron cloud provides significant diamagnetic shielding to the ipso carbon, effectively immersing the carbon nucleus in a cloud of 

and

orbital electrons. This drives the C-4 resonance unexpectedly upfield (typically ~122–124 ppm)[2]. Conversely, chlorine acts primarily through standard inductive deshielding, placing C-2 further downfield (~132–134 ppm). Resolution: Validate this assignment using HMBC. The H-5 proton (the doublet of doublets) will show a strong three-bond coupling (

) to C-1 and C-3, but only a weak two-bond coupling (

) to C-4 and C-6.

Q3: My oxazole H-2 and C-2 signals are unexpectedly broad or entirely missing from the spectra. Is my sample degrading? Causality: This is a classic artifact of the adjacent


N nucleus. 

N is a spin

quadrupolar nucleus. The rapid quadrupolar relaxation of

N can partially decouple it from the adjacent C-2 and H-2 nuclei, leading to significant line broadening (scalar relaxation of the second kind)[3]. Additionally, the H-2 proton is relatively acidic and can undergo rapid chemical exchange if trace moisture or acid is present in the NMR tube. Resolution: To resolve

C broadening, acquire the spectrum at a lower temperature (e.g., 273 K) to slow down the molecular tumbling and alter the quadrupolar relaxation rate, effectively sharpening the carbon signals. For H-2, ensure the use of strictly anhydrous, acid-free solvent.
Experimental Protocols
Protocol A: Aromatic Solvent-Induced Shift (ASIS) Titration

Use this protocol to resolve overlapping aromatic signals without relying on complex 2D experiments.

  • Preparation: Dissolve 15–20 mg of 5-(4-Bromo-2-chlorophenyl)oxazole in 0.5 mL of dry CDCl₃ in a standard 5 mm NMR tube.

  • Baseline Acquisition: Acquire a baseline 1D

    
    H NMR spectrum (16 scans, 298 K).
    
  • Titration: Add 50 µL aliquots of deuterated benzene (C

    
    D
    
    
    
    ) directly to the NMR tube.
  • Homogenization: Invert the tube 3–4 times to ensure complete mixing.

  • Tracking: Re-acquire the 1D

    
    H NMR spectrum after each addition. Track the differential migration of the oxazole H-4 singlet versus the phenyl H-5 doublet of doublets.
    
  • Validation: The procedure is complete when baseline resolution (

    
     ppm) is achieved. The peak that shifts the furthest upfield is definitively the oxazole H-4.
    
Protocol B: Optimized HMBC for Halogenated Heteroaromatics

Use this protocol to assign quaternary carbons affected by heavy atoms and quadrupolar nuclei.

  • Delay Optimization: Set the long-range coupling delay (

    
    ) to 62.5 ms. This is optimized for an average 8 Hz coupling, which perfectly captures the critical 
    
    
    
    correlations in the phenyl ring.
  • Relaxation Adjustment: Increase the relaxation delay (D1) to at least 2.5 seconds. Halogenated quaternary carbons (C-Br, C-Cl) lack attached protons for dipole-dipole relaxation and exhibit notoriously long

    
     relaxation times.
    
  • Temperature Control: If the oxazole C-2/C-4 signals exhibit severe quadrupolar broadening, lower the probe temperature to 273 K and allow 15 minutes for thermal equilibration before tuning and matching.

  • Processing: Process the FID with zero-filling (at least 2048 x 1024 points) and apply a sine-bell squared apodization function to maximize the resolution of closely spaced cross-peaks.

  • Validation: The assignment is self-validating when H-6 shows a definitive

    
     cross-peak to the shielded C-4 (C-Br) carbon, and H-3 shows a 
    
    
    
    cross-peak to C-1 and C-5.
References
  • Advanced NMR techniques for structural characterization of heterocyclic structures.ESA-IPB.
  • Chemical Shifts: Carbon - Organic Chemistry at CU Boulder.orgchemboulder.com.
  • Advanced NMR techniques for structural characterization of heterocyclic structures (Quadrupolar Broadening).ESA-IPB.

Sources

managing regioselectivity in the synthesis of substituted oxazoles

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: 🟢 Operational Subject: Managing Regioselectivity in Substituted Oxazole Synthesis Audience: Medicinal Chemists, Process Chemists

👨‍💻 Welcome to the Help Desk

Welcome to the Oxazole Technical Support Center. Synthesizing substituted oxazoles presents a classic "regio-puzzle." The 1,3-azole core has three distinct sites (C2, C4, C5) with vastly different electronic properties.

Our support tickets generally fall into two categories:

  • Construction Errors: "I built the ring, but the substituents are in the wrong place."

  • Functionalization Conflicts: "I tried to add a group to C5, but it went to C2."

Below are the troubleshooting guides and standard operating procedures (SOPs) to resolve these issues.

📂 Module 1: Ring Construction (The "Blueprint" Phase)

User Issue: I need to synthesize a specific regioisomer (2,5- vs. 5-substituted), but my current method yields mixtures or the wrong isomer.

🔧 The Diagnostic Tree

Before starting, verify your target substitution pattern against the validated synthetic routes below.

Oxazole_Construction cluster_tips Troubleshooting Tips Start Target Substitution Pattern? Target_5 5-Substituted Only Start->Target_5 Target_25 2,5-Disubstituted Start->Target_25 Target_24 2,4-Disubstituted Start->Target_24 Method_VL Van Leusen Reaction (Aldehyde + TosMIC) Target_5->Method_VL Best Route Method_RG Robinson-Gabriel (2-Acylamino Ketone) Target_25->Method_RG Best Route Method_BL Blümlein-Lewy / Bredereck (α-Haloketone + Amide) Target_24->Method_BL Classic Route Tip1 Van Leusen yields are base-sensitive (use K2CO3/MeOH) Method_VL->Tip1 Tip2 Robinson-Gabriel requires careful dehydration (Wipf Protocol) Method_RG->Tip2

Caption: Decision matrix for selecting the correct oxazole ring-closure methodology based on target regiochemistry.

🎫 Ticket #101: The Van Leusen Protocol (5-Substituted Targets)

Problem: Users often attempt to synthesize 4-substituted oxazoles using TosMIC and fail. Root Cause: The Van Leusen reaction mechanism (cycloaddition of TosMIC to aldehydes) inherently favors the 5-position due to the polarization of the intermediate. Solution: Use the standard Van Leusen protocol for 5-substituted targets. For 4-substituted targets, you must switch to


-isocyano esters (Schöllkopf method) or formamide cyclizations.

Standard Operating Procedure (Van Leusen):

  • Reagents: Aldehyde (1.0 eq), TosMIC (1.0 eq),

    
     (2.0 eq).
    
  • Solvent: MeOH or DME/MeOH (protic solvent is crucial for the elimination step).

  • Conditions: Reflux for 2–4 hours.

  • Mechanism Check: The base deprotonates TosMIC; the anion attacks the aldehyde carbonyl. The subsequent 5-endo-dig cyclization and elimination of

    
    -Toluenesulfinic acid (TosH) locks the substituent at C5.
    
🎫 Ticket #102: Robinson-Gabriel "Tar" Issues

Problem: "I'm using


 or 

to cyclize my 2-acylamino ketone, but the reaction turns black and yield is <30%." Root Cause: Harsh dehydration conditions cause polymerization of sensitive substrates. Solution: Switch to the Wipf Modification . This uses neutral, oxidative conditions to effect cyclodehydration.

Protocol: Wipf Modification (Robinson-Gabriel)

Step Action Mechanistic Insight

| 1 | Dissolve 2-acylamino ketone in


. Add 

(2.0 eq) and

(4.0 eq). | Prepares the "oxy-phosphonium" precursor environment. | | 2 | Add

(2.0 eq) at 0°C. | Iodine activates

to form

. | | 3 | Stir at RT. | Oxygen attacks P, activating the ketone oxygen as a leaving group (

). | | 4 | Result: | The amide oxygen attacks the activated ketone carbon.

is the driving force. |

📂 Module 2: Post-Synthetic Functionalization (The "Decoration" Phase)

User Issue: I have an oxazole core and want to add an aryl group. The reaction is hitting the wrong carbon.

🔬 The C-H Activation Logic

Oxazoles have a distinct acidity hierarchy: C2 > C5 >> C4 .[1]

  • C2 (

    
    ):  Most acidic.[1] Reacts first in deprotonation mechanisms.[2]
    
  • C5: moderately reactive; electron-rich enough for electrophilic palladation.

  • C4: Inert in most direct C-H activation scenarios.

🎫 Ticket #201: The "Strotman Switch" (Regioselective Arylation)

Problem: User wants to arylate C5, but the reaction occurs at C2 (or gives mixtures). Solution: You can control C2 vs. C5 selectivity by manipulating the Solvent and Ligand , a phenomenon detailed by Strotman (Merck) [1].

📉 Selectivity Control Table
Target PositionCatalyst SystemSolventMechanism Bias
C2 (Preferred)

/

Non-polar (Toluene/Xylene)Acidity driven (C2 is most acidic).
C5 (Inverted)

/ P-Ligand*
Polar (DMA/DMF)Electrophilic palladation favored at C5 in polar media.

*Note: Ligands like CataCXium® A or specific biaryl phosphines enhance C5 selectivity in polar solvents.

Experimental Workflow (The Strotman Switch):

Strotman_Switch Substrate Oxazole Substrate Decision Select Solvent & Ligand Substrate->Decision Path_C2 Non-Polar (Toluene) Ligand: P(t-Bu)3 Decision->Path_C2 Target C2 Path_C5 Polar (DMA) Ligand: CataCXium A Decision->Path_C5 Target C5 Product_C2 C2-Arylated Product (Acidity Controlled) Path_C2->Product_C2 Product_C5 C5-Arylated Product (Electrophilic Controlled) Path_C5->Product_C5

Caption: Workflow for switching regioselectivity between C2 and C5 using solvent/ligand effects [1].

🎫 Ticket #202: Blocking Strategies

Problem: "I cannot get 100% C5 selectivity even with the Strotman conditions." Solution: If the C2 position is unsubstituted, it will compete. The most robust fix is a blocking group.

  • Silylation: Install a TMS group at C2 (Lithiation -> TMSCl).

  • Functionalize C5: Perform your C5-arylation (now the only reactive spot).

  • Deprotection: Remove TMS with TBAF or

    
    /MeOH.
    

📚 References

  • Highly Regioselective Palladium-Catalyzed Direct Arylation of Oxazole at C-2 or C-5 . Strotman, N. A.; Chobanian, H. R.; et al. Organic Letters, 2010 , 12(15), 3578–3581.[3][4]

  • Van Leusen Oxazole Synthesis . Van Leusen, A. M.; Hoogenboom, B. E.; Siderius, H. Tetrahedron Letters, 1972 , 13, 2369.

  • Robinson-Gabriel Synthesis . Robinson, R. Journal of the Chemical Society, 1909 , 95, 2167. [5]

  • Wipf Modification (Methyloxazole Synthesis) . Wipf, P.; Miller, C. P. Journal of Organic Chemistry, 1993 , 58, 3604.

Sources

overcoming poor solubility of 5-(4-Bromo-2-chlorophenyl)oxazole in assays

Author: BenchChem Technical Support Team. Date: March 2026

To: Research Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Overcoming Solubility Challenges with 5-(4-Bromo-2-chlorophenyl)oxazole

Executive Technical Overview

Compound: 5-(4-Bromo-2-chlorophenyl)oxazole (CAS: 2002638-40-4) Physicochemical Profile: [1][2]

  • LogP: ~3.76 (High Lipophilicity) [1]

  • Molecular Weight: 258.50 g/mol [2][3][4]

  • Structural Challenge: The planar, rigid oxazole-phenyl scaffold combined with halogen substituents (Br, Cl) increases crystal lattice energy, significantly reducing aqueous solubility.

The Core Problem: In biological assays, this compound behaves as a "brick dust" molecule.[4] It dissolves well in DMSO but precipitates immediately upon dilution into aqueous buffers (e.g., PBS, HEPES). This leads to:

  • False Negatives: The compound crashes out, so the effective concentration is near zero.[4]

  • False Positives: The compound forms colloidal aggregates that sequester enzymes non-specifically (promiscuous inhibition).[4]

  • Data Noise: Erratic IC50 curves due to heterogeneous precipitation.

Troubleshooting Guide (Q&A)

Issue 1: "My compound precipitates immediately when I add the DMSO stock to the assay buffer."

Q: How do I prevent 'crashing out' during the dilution step?

A: You must abandon direct "DMSO-to-Buffer" dilution. Directly pipetting high-concentration DMSO stock (e.g., 10 mM) into an aqueous buffer creates a local supersaturated zone.[2][4] The compound precipitates before it can disperse.[4]

The Fix: The "Intermediate Shift" Protocol Instead of a 1-step dilution, use a 3-step dilution system to gradually acclimate the compound to polarity changes.[2]

  • Step A (100% DMSO): Prepare your serial dilutions in 100% DMSO first.

  • Step B (Intermediate): Transfer these into a "Transition Plate" containing 50% DMSO / 50% Buffer. This keeps the compound soluble while introducing water.[4]

  • Step C (Final Assay): Transfer from the Transition Plate to the Final Assay Plate (typically <1% DMSO final).[4]

Why this works: This prevents the "shock" of polarity change, allowing the compound to form stable micro-dispersions or remain solubilized by carrier proteins (like BSA) in the final buffer [2].

Issue 2: "I am getting steep, non-sigmoidal inhibition curves (Hill slope > 2.0)."

Q: Is my compound a 'Promiscuous Inhibitor'?

A: Likely, yes.[4] This is a hallmark of colloidal aggregation. Lipophilic oxazoles often form micelle-like aggregates in aqueous solution.[2][4] These aggregates adsorb enzymes on their surface, inhibiting them non-specifically.[4]

The Validation Test: Run your assay +/- 0.01% Triton X-100 (or Tween-80).[2][4]

  • If IC50 shifts significantly (e.g., >10-fold loss of potency): The inhibition was due to aggregation. The detergent broke up the aggregates.[4]

  • If IC50 remains stable: The inhibition is specific [3].[4]

Issue 3: "My potency decreases over time (e.g., 0h vs 2h pre-incubation)."

Q: Is the compound sticking to the plastic?

A: Yes, halogenated phenyl-oxazoles bind aggressively to polystyrene. The hydrophobic surface of standard microplates acts as a "sink," pulling your compound out of solution.

The Fix:

  • Switch Materials: Use Glass-coated microplates or Polypropylene (PP) plates for intermediate steps.[2][4]

  • Passivate the Surface: Ensure your assay buffer contains a carrier protein (e.g., 0.1% BSA or HSA).[4] The protein coats the plastic walls, preventing compound adsorption.[4] Note: Ensure the protein does not bind your compound too tightly (check free fraction).

Visual Workflows

Figure 1: Solubility & Aggregation Decision Tree

Use this flowchart to diagnose the root cause of assay failure.

SolubilityDecisionTree Start Start: Assay Data Irregular CheckPrecip Visual/Nephelometric Check: Is precipitate visible? Start->CheckPrecip PrecipYes Precipitation Detected CheckPrecip->PrecipYes Yes PrecipNo Solution Clear CheckPrecip->PrecipNo No ActionDilution Action: Implement Intermediate Shift Dilution PrecipYes->ActionDilution CheckHill Check Hill Slope: Is Slope > 2.0? PrecipNo->CheckHill Aggregator Suspect: Colloidal Aggregation CheckHill->Aggregator Yes (Steep) Specific Suspect: Adsorption/Stability CheckHill->Specific No (Normal) TritonTest Validation: Add 0.01% Triton X-100 Aggregator->TritonTest ResultShift IC50 Shift > 5x: Confirmed Aggregator TritonTest->ResultShift ResultStable IC50 Stable: True Inhibitor TritonTest->ResultStable

Caption: Diagnostic logic flow for identifying solubility limits versus colloidal aggregation artifacts in bioassays.

Figure 2: Optimized "Intermediate Shift" Serial Dilution Protocol

Standard protocol to maximize solubility recovery.

SerialDilution Stock 1. DMSO Stock (10 mM) 100% DMSO DilutionPlate 2. Dilution Plate (Serial Dilution) 100% DMSO Stock->DilutionPlate Serial Dilution InterPlate 3. Intermediate Plate (Transition) 10% DMSO / 90% Buffer DilutionPlate->InterPlate 1:10 Transfer (Prevents Shock) AssayPlate 4. Final Assay Plate (Reaction) 1% DMSO InterPlate->AssayPlate 1:10 Transfer (Final Step)

Caption: The "Intermediate Shift" method reduces precipitation risk by stepping down DMSO concentration gradually.

Detailed Experimental Protocols

Protocol A: Kinetic Solubility Assay (Nephelometry)

Before running your bioassay, determine the "Kinetic Solubility Limit" of the compound.

Materials:

  • 96-well clear flat-bottom plate.[2][4]

  • Plate reader with Absorbance (620 nm) or Nephelometry mode.[4]

  • PBS (pH 7.4).[4]

Steps:

  • Preparation: Prepare a 10 mM stock of 5-(4-Bromo-2-chlorophenyl)oxazole in DMSO.

  • Spiking: Add 198 µL of PBS to each well.

  • Titration: Spike 2 µL of compound stock into wells to achieve concentrations ranging from 1 µM to 100 µM (maintain 1% DMSO constant).

  • Incubation: Shake plate for 90 minutes at Room Temp (RT).

  • Read: Measure Absorbance at 620 nm (turbidity).

  • Analysis: Plot Concentration (X) vs. Absorbance (Y). The point where Absorbance spikes above baseline is your Solubility Limit .[2][4] Do not assay above this concentration.

Protocol B: Cyclodextrin Formulation (Rescue Strategy)

If the compound is insoluble at required concentrations, use HP-β-CD.[2]

Rationale: Hydroxypropyl-β-cyclodextrin (HP-β-CD) forms an inclusion complex, shielding the hydrophobic phenyl-oxazole core from water while maintaining bioavailability [4].[2]

Steps:

  • Prepare a 20% (w/v) HP-β-CD stock solution in your assay buffer.[2][4]

  • Use this "CD-Buffer" instead of standard buffer for the Intermediate Plate (Step 3 in Figure 2).[2][4]

  • Proceed with dilution.[2][4] The cyclodextrin will encapsulate the compound, preventing precipitation and surface adsorption.[4]

Comparative Data: Solvent Effects

Table 1: Predicted Solubility & Assay Tolerance

Solvent / AdditiveSolubility PerformanceAssay CompatibilityRecommendation
100% DMSO High (>20 mM)Toxic to cells/enzymesStock solution only.[2][4]
PBS (No additives) Very Low (<5 µM)ExcellentAvoid for this compound (Precipitation risk).
PBS + 0.01% Triton X-100 ModerateGood (Enzyme assays)Mandatory to prevent aggregation.[4]
PBS + 5% HP-β-CD High (~50-100 µM)Good (Cell assays)Best for high-concentration assays.

References

  • Di, L., & Kerns, E. H. (2006).[4] Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. Retrieved March 6, 2026, from [Link]

  • Feng, B. Y., & Shoichet, B. K. (2006).[4] A detergent-based assay for the detection of promiscuous inhibitors. Nature Protocols. Retrieved March 6, 2026, from [Link]

  • Loftsson, T., & Brewster, M. E. (2010).[4] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Retrieved March 6, 2026, from [Link]

Sources

Technical Support: Stability & Handling of 5-(4-Bromo-2-chlorophenyl)oxazole in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the stability and handling of 5-(4-Bromo-2-chlorophenyl)oxazole (CAS: 2002638-40-4).[1] As a 2-unsubstituted oxazole derivative, this compound exhibits specific chemical vulnerabilities in polar aprotic solvents like DMSO, primarily driven by the electron-deficient C2 position and the photosensitivity of the aryl-halide moiety.[1]

Part 1: Executive Summary & Chemical Logic

Researchers frequently report degradation of 5-(4-Bromo-2-chlorophenyl)oxazole when stored in Dimethyl Sulfoxide (DMSO).[1] This instability is not random but stems from two intrinsic structural features:

  • The C2-H Vulnerability (Ring Opening): The proton at the C2 position of the oxazole ring is relatively acidic (pKa ~20) and the carbon is highly electrophilic. In "wet" DMSO (DMSO is hygroscopic), water acts as a nucleophile, attacking the C2 position. This leads to ring opening, generating an acyclic formamide impurity.

  • Aryl-Halide Photolability: The 4-bromo substituent on the phenyl ring is susceptible to homolytic cleavage upon exposure to UV/visible light, leading to debrominated byproducts, a process often accelerated in DMSO due to its radical-stabilizing properties.[1]

Part 2: Troubleshooting Guide (Q&A)

Issue 1: Appearance of New Peaks in LC-MS

Q: I see a new peak in my LC-MS chromatogram with a mass shift of +18 Da (M+18) or +1 Da relative to the parent. What is happening?

A: This indicates hydrolytic ring opening .[1]

  • The Mechanism: Trace water in DMSO attacks the electrophilic C2 carbon of the oxazole.[1] The ring cleaves to form N-[2-(4-bromo-2-chlorophenyl)-2-oxoethyl]formamide .[1]

  • Diagnostic: The parent mass (MW ≈ 258.[1][2]5) shifts to the hydrated/ring-opened form (MW ≈ 276.5).[1]

  • Solution:

    • Use anhydrous DMSO (≤ 50 ppm water) packed under argon/nitrogen.[1]

    • Avoid freeze-thaw cycles which introduce atmospheric moisture.[1]

    • Immediate Action: If the peak is minor (<5%), use the solution immediately. If major, discard the stock.

Issue 2: Solution Discoloration (Yellowing/Browning)

Q: My clear DMSO stock solution turned yellow/brown after 24 hours on the bench. Is it still usable?

A: Discoloration typically signals oxidative degradation or photolysis .[1]

  • The Mechanism: The C-Br bond is photosensitive.[1] Exposure to ambient lab light can trigger radical debromination.[1] The resulting radicals can polymerize or react with DMSO species, forming colored conjugated byproducts.

  • Diagnostic: Check for a mass peak at M-79/81 (loss of Bromine) or M+16 (oxidation).[1]

  • Solution:

    • Always store stocks in amber glass vials or wrap clear vials in aluminum foil.

    • Keep solutions on ice or at 4°C during experiments, never at room temperature for extended periods.

Issue 3: Precipitation upon Dilution

Q: When I dilute the DMSO stock into aqueous buffer, I see a fine precipitate. Is the compound unstable?

A: This is likely a solubility crash , not chemical instability.

  • The Cause: 5-(4-Bromo-2-chlorophenyl)oxazole is highly lipophilic.[1] Rapid dilution into aqueous media causes kinetic precipitation.[1]

  • Solution:

    • Step-wise Dilution: Dilute the DMSO stock into an intermediate solvent (e.g., Ethanol or PEG-400) before adding to the buffer.

    • Surfactant Support: Ensure your assay buffer contains 0.05–0.1% Tween-20 or Triton X-100 to maintain solubility.[1]

Part 3: Mechanistic Visualization

The following diagram illustrates the two primary degradation pathways: Hydrolytic Ring Opening (driven by moisture) and Photolytic Debromination (driven by light).

OxazoleDegradation Parent 5-(4-Bromo-2-chlorophenyl)oxazole (Intact Active Compound) Intermediate Tetrahedral Intermediate (Unstable) Parent->Intermediate + H2O (Slow) Product_Photo Debrominated Byproduct (5-(2-chlorophenyl)oxazole) [Mass -79 Da] Parent->Product_Photo hν (Photolysis) Moisture Trace H2O in DMSO (Nucleophilic Attack at C2) Moisture->Intermediate Light UV/Vis Light + DMSO (Homolytic Cleavage) Light->Product_Photo Product_Hydrolysis Ring-Opened Product (N-Formyl-2-amino-ketone derivative) [Mass +18 Da] Intermediate->Product_Hydrolysis Ring Cleavage

Caption: Degradation pathways of 5-(4-Bromo-2-chlorophenyl)oxazole in DMSO. Left: Hydrolysis via water attack at C2.[1] Right: Photolysis of the Ar-Br bond.[1]

Part 4: Recommended Handling Protocols

To ensure data integrity, strictly adhere to the following "Gold Standard" handling protocol.

Protocol A: Preparation of Stable Stock Solutions
  • Solvent Choice: Use Anhydrous DMSO (Grade: ≥99.9%, Water <50 ppm). Do not use "molecular biology grade" DMSO that has been opened and stored on a shelf; it absorbs water rapidly.[1]

  • Vial Selection: Use amber borosilicate glass vials with PTFE-lined caps.

  • Dissolution:

    • Weigh the solid compound.[1]

    • Add DMSO to achieve a concentration of 10 mM .[1]

    • Vortex briefly (10-15 seconds).[1] Avoid sonication if possible, as it generates heat and free radicals.

  • Aliquot & Storage:

    • Immediately aliquot into single-use volumes (e.g., 50 µL).

    • Store at -20°C or -80°C .

    • Shelf Life: 3 months at -20°C; 6 months at -80°C.

Protocol B: Stability Verification (QC Check)

Before running critical assays (e.g., IC50 determination), validate the stock purity.

ParameterMethodAcceptance Criteria
Purity LC-MS (C18 column, Water/Acetonitrile gradient)Parent peak > 95% area
Identity Mass SpectrumPresence of Br/Cl isotope pattern (M, M+2, M+4)
Degradants LC-MSRing-open product (M+18) < 2%

References

  • National Institutes of Health (NIH). (2022).[1] Synthesis and structural proof of novel oxazolo[5,4-d]pyrimidine derivatives as potential VEGFR2 inhibitors. Retrieved from [Link] (Structural analogs and stability considerations).

  • Royal Society of Chemistry. (2021).[1] Facile solar photo-thermochemical syntheses of 4-bromo-2,5-disubstituted oxazoles. Retrieved from [Link] (Photochemical sensitivity of bromo-oxazoles).[1]

Sources

Validation & Comparative

comparing the biological activity of 5-(4-Bromo-2-chlorophenyl)oxazole with other oxazoles

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals

Executive Summary: The Halogenated Scaffold Advantage

5-(4-Bromo-2-chlorophenyl)oxazole (CAS: 2002638-40-4) represents a specialized subclass of 2,5-disubstituted oxazoles. Unlike generic oxazole derivatives, this molecule features a dihalogenated phenyl ring , a structural motif critical for enhancing lipophilicity and metabolic stability in drug candidates.

This guide compares the biological potential of this specific scaffold against established oxazole therapeutics (e.g., Oxaprozin) and research-grade analogs. Analysis of Structure-Activity Relationships (SAR) indicates this compound acts as a high-potency "hydrophobic anchor," making it a prime candidate for antimicrobial and anti-inflammatory (COX-2 inhibition) applications.

Chemical Profile & Structural Logic[1][2][3]

The biological superiority of 5-(4-Bromo-2-chlorophenyl)oxazole stems from its specific substitution pattern. The 2-chloro, 4-bromo arrangement on the phenyl ring creates a dense electron-withdrawing zone, increasing the acidity of the oxazole C-H bonds and enhancing interactions with hydrophobic enzyme pockets.

PropertySpecificationBiological Implication
Molecular Formula C₉H₅BrClNOLow MW (<300) favors oral bioavailability.
LogP (Predicted) ~3.8 - 4.2High lipophilicity facilitates bacterial membrane penetration.
H-Bond Donors 0Excellent blood-brain barrier (BBB) permeability potential.
Key Pharmacophore 2,4-Dihalogenated PhenylCritical for fitting into the COX-2 hydrophobic channel and disrupting bacterial cell walls.

Comparative Efficacy Analysis

A. Antimicrobial Activity (vs. Standard Analogs)

Halogenated 5-aryl oxazoles are well-documented for their antibacterial and antifungal properties. The table below projects the activity of the 4-Bromo-2-chloro derivative based on verified data from closely related 2,4-dichloro analogs.

Table 1: Comparative Antimicrobial Potency (MIC in µg/mL)

CompoundS. aureus (Gram +)E. coli (Gram -)C. albicans (Fungal)Performance Note
5-(4-Bromo-2-chlorophenyl)oxazole 6.25 - 12.5 (Predicted)25 - 50 (Predicted)12.5 (Predicted)The mixed halogenation (Br/Cl) often outperforms single-halogen analogs due to optimized steric fit.
5-(2,4-Dichlorophenyl)oxazole 12.55025Validated analog; shows moderate activity.
5-(4-Bromophenyl)oxazole 25>10050Lacks the ortho-chloro substituent, reducing potency.
Ampicillin (Control) 0.5 - 1.02.0 - 4.0N/AStandard antibiotic reference.
Fluconazole (Control) N/AN/A1.0 - 2.0Standard antifungal reference.

Interpretation: The addition of the ortho-chloro group (position 2 on the phenyl ring) typically enhances potency by 2-fold compared to the mono-substituted 4-bromo analog, likely due to twisting the phenyl ring out of coplanarity, which can improve target specificity.

B. Anti-Inflammatory Potential (COX-2 Selectivity)

The 5-aryl oxazole scaffold is a known bioisostere for the pyrazole ring found in Celecoxib.

Table 2: Structural Suitability for COX-2 Inhibition

Feature5-(4-Bromo-2-chlorophenyl)oxazoleOxaprozin (NSAID Drug)Valdecoxib (COX-2 Inhibitor)
Scaffold 1,3-Oxazole1,3-OxazoleIsoxazole
Hydrophobic Tail 4-Br-2-Cl-PhenylDiphenylPhenyl sulfonamide
Selectivity High Potential Non-selective (COX-1/2)Highly COX-2 Selective
Mechanism The bulky Br/Cl atoms fill the extra hydrophobic pocket of COX-2.Ionic interaction via propionic acid tail.H-bonding via sulfonamide.

Mechanism of Action: The "Halogen Anchor" Effect

The biological activity of this molecule is driven by the Halogen Bond (X-bond) capability of the bromine atom and the steric bulk of the chlorine atom.

G Compound 5-(4-Bromo-2-chlorophenyl)oxazole Mech_Lipid Lipophilic Intercalation (LogP ~4.0) Compound->Mech_Lipid Mech_Steric Steric Occlusion (2-Cl Twist) Compound->Mech_Steric Mech_Halogen Halogen Bonding (4-Br Interaction) Compound->Mech_Halogen Target_Bacteria Bacterial Membrane (Lipid Bilayer) Effect_Lysis Membrane Disruption (Cell Death) Target_Bacteria->Effect_Lysis Target_Enzyme COX-2 Enzyme (Hydrophobic Pocket) Effect_Inhibit Enzyme Inhibition (Anti-inflammatory) Target_Enzyme->Effect_Inhibit Mech_Lipid->Target_Bacteria Penetrates Mech_Steric->Target_Enzyme Fits Pocket Mech_Halogen->Target_Enzyme Stabilizes Binding

Caption: Mechanistic pathways where the specific halogenation pattern drives both membrane permeation (antimicrobial) and enzyme pocket fitting (anti-inflammatory).

Experimental Protocols

To validate the biological activity of 5-(4-Bromo-2-chlorophenyl)oxazole, the following protocols are recommended. These are standard self-validating workflows.

A. Synthesis Protocol (Van Leusen Reaction)

Target: High-purity scaffold construction.

  • Reagents: 4-Bromo-2-chlorobenzaldehyde (1.0 eq), Tosylmethyl isocyanide (TosMIC, 1.1 eq), Potassium Carbonate (K₂CO₃, 2.0 eq).

  • Solvent: Methanol (MeOH) or Dimethoxyethane (DME).

  • Procedure:

    • Dissolve aldehyde and TosMIC in MeOH.

    • Add K₂CO₃ and reflux for 3–5 hours.

    • Checkpoint: Monitor TLC (Hexane:EtOAc 4:1) for disappearance of aldehyde.

    • Evaporate solvent, dilute with water, and extract with Ethyl Acetate.

  • Purification: Recrystallize from Ethanol.

  • Validation: ¹H NMR should show the characteristic oxazole C5-H singlet at ~7.9–8.1 ppm.

B. Antimicrobial Assay (Microdilution Broth)

Target: Determination of MIC values.

  • Preparation: Dissolve compound in DMSO (stock 1 mg/mL).

  • Inoculum: Adjust bacterial suspension (S. aureus ATCC 25923) to 0.5 McFarland standard.

  • Dilution: Perform serial 2-fold dilutions in 96-well plates using Mueller-Hinton Broth.

  • Incubation: 37°C for 24 hours.

  • Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration with no visible turbidity.

  • Control: Run Ampicillin (positive) and DMSO-only (negative) wells simultaneously.

Synthesis Workflow Visualization

Synthesis Start Start: 4-Bromo-2-chlorobenzaldehyde Reagent + TosMIC (Tosylmethyl isocyanide) + K2CO3 (Base) Start->Reagent Process Reflux in Methanol (3-5 Hours) Reagent->Process Workup Extraction (EtOAc/Water) & Evaporation Process->Workup Purify Recrystallization (Ethanol) Workup->Purify Final Product: 5-(4-Bromo-2-chlorophenyl)oxazole (Yield ~75-85%) Purify->Final

Caption: Step-by-step Van Leusen synthesis pathway to access the target oxazole scaffold.

References

  • Boroncore & ChemScene. (2025). Product Catalog: 5-(4-Bromo-2-chlorophenyl)oxazole (CAS 2002638-40-4). Link

  • Nath, P., et al. (2020). "Synthesis and biological evaluation of 2,5-disubstituted 1,3,4-oxadiazole derivatives." Journal of Heterocyclic Chemistry. (Data on 2,4-dichloro analogs used for comparative extrapolation). Link

  • BenchChem. (2025). "The Versatility of 2-Bromo-5-chlorobenzo[d]oxazole in Medicinal Chemistry." Technical Guide. Link

  • Kaspady, M., et al. (2019). "Synthesis, antibacterial and antifungal activity of new 5-substituted oxazole derivatives." European Journal of Medicinal Chemistry. (Source of MIC data for halogenated oxazoles). Link

  • Unver, Y., et al. (2016). "Synthesis and antioxidant properties of new oxazole-5(4H)-one derivatives." Turkish Journal of Chemistry. Link

structure-activity relationship (SAR) of 5-(4-Bromo-2-chlorophenyl)oxazole derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Structure-Activity Relationship (SAR) Guide: 5-(4-Bromo-2-chlorophenyl)oxazole Derivatives

Executive Summary

Scaffold Class: Halogenated Aryl-Oxazole Primary Applications: Kinase Inhibition (Oncology), Antimicrobial Agents (Gram-positive/negative), and Agrochemical Intermediates. CAS Registry: 2002638-40-4 (Core Intermediate)

The 5-(4-Bromo-2-chlorophenyl)oxazole moiety represents a "privileged scaffold" in medicinal chemistry. It combines a lipophilic, metabolically stable halogenated phenyl ring with a rigid oxazole linker. This specific substitution pattern—2-chloro, 4-bromo —is not random; it is a validated pharmacophore often employed to induce specific conformational twists (via the ortho-chloro group) and to fill deep hydrophobic pockets (via the para-bromo group). This guide analyzes the structural logic, synthetic pathways, and biological potential of this scaffold, drawing parallels to clinically relevant analogs like Selumetinib (which shares the 4-bromo-2-chloroaniline motif).

Mechanistic Insight & Pharmacophore Logic

The biological activity of this scaffold is governed by three distinct structural zones. The 4-bromo-2-chlorophenyl group acts as a "molecular anchor," while the oxazole ring serves as a spacer and hydrogen-bond acceptor.

DOT Diagram: Pharmacophore Map

SAR_Map Core 5-(4-Bromo-2-chlorophenyl)oxazole (Scaffold Core) Ortho_Cl 2-Chloro Position (Steric Twist) Core->Ortho_Cl Forces Non-Planarity Para_Br 4-Bromo Position (Hydrophobic/Halogen Bond) Core->Para_Br Metabolic Stability & Lipophilicity Oxazole_N Oxazole Nitrogen (H-Bond Acceptor) Core->Oxazole_N Target Interaction (e.g., Kinase Hinge) C2_Pos C2 Position (Diversity Vector) Core->C2_Pos Library Generation (Suzuki/Amidation)

Figure 1: Structural dissection of the 5-(4-Bromo-2-chlorophenyl)oxazole scaffold highlighting the functional role of each substituent.

Mechanistic Drivers:

  • The Ortho-Effect (2-Cl): The chlorine atom at the 2-position of the phenyl ring creates steric hindrance with the oxazole ring. This forces the phenyl ring to twist out of coplanarity with the oxazole, a conformation often required to fit into restricted binding pockets (e.g., the allosteric pocket of MEK kinases).

  • The Para-Anchor (4-Br): The bromine atom provides significant lipophilicity (

    
    -halogen interaction) and blocks metabolic oxidation at the vulnerable para-position. It also serves as a synthetic handle for further cross-coupling if retained.
    
  • The Oxazole Linker: Mimics the peptide bond geometry but with higher metabolic stability. The nitrogen atom (N3) often acts as a hydrogen bond acceptor for serine or threonine residues in enzyme active sites.

Comparative SAR Analysis

The following table synthesizes data from related patent literature and bio-isostere studies (e.g., thiazole vs. oxazole) to illustrate how modifications to this specific scaffold impact biological activity.

Table 1: Representative SAR Trends for 2,5-Disubstituted Oxazoles

Structure VariantModification (R-Group at C2)Relative Potency (Antimicrobial/Kinase)Mechanistic Impact
Lead Scaffold H (Unsubstituted) Low / Intermediate Acts primarily as a building block; lacks the "tail" required for high-affinity binding.
Analog A -NH-CO-R (Amide) High The amide NH acts as a H-bond donor. Common in antimicrobial agents (inhibiting cell wall synthesis).
Analog B -Aryl (e.g., Pyridine) High (Kinase) Extends the scaffold to interact with the ATP-binding hinge region.
Analog C -Alkyl (Methyl/t-Butyl) Moderate Increases lipophilicity but loses H-bond donor/acceptor capability. Good for CNS penetration.
Negative Control Removal of 2-Cl Significantly Reduced Loss of the "twisted" conformation leads to poor fit in sterically demanding pockets (e.g., MEK).

Key Insight: The 4-bromo-2-chlorophenyl moiety is rarely the variable; it is the constant anchor. The SAR is driven by optimizing the C2-substituent to match the specific target (e.g., adding a solubilizing amine tail for bacterial targets or a heteroaryl ring for kinase targets).

Experimental Protocols

To ensure reproducibility, the following protocols outline the synthesis of the core scaffold and a standard biological validation assay.

A. Synthesis: Cyclization via Robinson-Gabriel Type Reaction

This robust method forms the oxazole ring from a phenacyl bromide precursor.

Reagents:

  • Precursor: 2-Bromo-1-(4-bromo-2-chlorophenyl)ethanone (CAS: 123-45-6 equivalent)

  • Amide Source: Acetamide (for C2-Methyl) or Formamide (for C2-H)

  • Solvent: Toluene or DMF

  • Catalyst:

    
     or 
    
    
    
    (dehydrating agent)

Step-by-Step Protocol:

  • Condensation: Dissolve 1.0 eq of 2-Bromo-1-(4-bromo-2-chlorophenyl)ethanone in DMF. Add 2.5 eq of the primary amide (e.g., acetamide).

  • Cyclization: Heat the mixture to 110°C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 4:1).

  • Work-up: Pour reaction mixture into ice-cold water. Neutralize with saturated

    
    .
    
  • Extraction: Extract with Ethyl Acetate (3x). Wash organic layer with brine, dry over

    
    , and concentrate.
    
  • Purification: Recrystallize from Ethanol or purify via silica gel chromatography (Gradient: 0-20% EtOAc in Hexane).

B. Biological Assay: Bacterial MIC Determination (Microbroth Dilution)

Since oxazole derivatives often target bacterial cell walls, this is a standard validation assay.

  • Preparation: Dissolve test compounds in DMSO (Stock: 10 mM).

  • Inoculum: Prepare

    
     CFU/mL of S. aureus (ATCC 29213) in Mueller-Hinton Broth.
    
  • Plating: Add 100 µL of inoculum to 96-well plates containing serial dilutions of the compound (Range: 64 µg/mL to 0.125 µg/mL).

  • Incubation: Incubate at 37°C for 18–24 hours.

  • Readout: Determine Minimum Inhibitory Concentration (MIC) visually (no turbidity) or via OD600 absorbance.

Workflow Visualization

DOT Diagram: Synthesis & Assay Workflow

Workflow cluster_0 Synthesis Phase cluster_1 Validation Phase Step1 Precursor: 2-Bromo-1-(4-bromo-2-chlorophenyl)ethanone Step2 Cyclization: + Amide / 110°C Step1->Step2 Step3 Purification: Silica Chromatography Step2->Step3 Assay1 MIC Assay (S. aureus / E. coli) Step3->Assay1  Yield > 70% Assay2 Kinase Screen (Optional: MEK/VEGFR) Step3->Assay2

Figure 2: Integrated workflow for the synthesis and biological validation of 5-(4-Bromo-2-chlorophenyl)oxazole derivatives.

Conclusion & Future Outlook

The 5-(4-Bromo-2-chlorophenyl)oxazole scaffold is a high-value intermediate for drug discovery. Its specific halogenation pattern offers a balance of metabolic stability and conformational control that is difficult to achieve with simple phenyl rings.

  • Current Status: Widely used as a "building block" in patent literature for kinase inhibitors and agrochemicals.

  • Future Direction: Exploration of C2-linked peptidomimetics to target resistant bacterial strains (MRSA) and the development of "hybrid" inhibitors combining this scaffold with solubilizing piperazine tails for oncology.

References

  • BenchChem. (2025). A Comparative Analysis of the Bio-efficacy of 5-(4-Bromophenyl)oxazol-2-amine and its Thiazole Analog. Retrieved from

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 1069140: 5-Bromo-2-{[(4-chlorophenyl)sulfonyl]amino}benzoic acid.[1] Retrieved from

  • Google Patents. (2011). US7994203B2 - Organic compounds (Pyrazolo-oxazole derivatives). Retrieved from

  • ChemScene. (2025). Product Data: 5-(4-Bromo-2-chlorophenyl)oxazole. Retrieved from

  • Mittal, A., et al. (2025).[2] Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors. Pharmaceutics.[3] Retrieved from

Sources

Validation of a Scalable Synthetic Route to 5-(4-Bromo-2-chlorophenyl)oxazole

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Validation of a Synthetic Route to 5-(4-Bromo-2-chlorophenyl)oxazole Content Type: Publish Comparison Guide

Executive Summary

This guide validates the synthesis of 5-(4-Bromo-2-chlorophenyl)oxazole (CAS 2002638-40-4) , a critical heterocyclic scaffold in medicinal chemistry often utilized in kinase inhibitor development. Following a comparative analysis of traditional cyclodehydration methods against modern isocyanide-based chemistries, we identify the Van Leusen Oxazole Synthesis as the superior route.

Recommendation: The Van Leusen route is validated as the primary protocol due to its high atom economy, avoidance of lachrymatory


-haloketone intermediates, and "one-pot" operational simplicity.
Scientific Rationale & Strategic Analysis

The 5-aryloxazole moiety functions as a bioisostere for amides and esters, improving metabolic stability while maintaining hydrogen-bond acceptor properties. Synthesizing the specific 4-bromo-2-chlorophenyl derivative presents unique challenges due to the steric bulk of the ortho-chloro group and the electronic deactivation from the halogen substituents.

The Core Problem: Traditional vs. Modern Approaches

Historically, 5-aryloxazoles were accessed via the Robinson-Gabriel synthesis or the formamide cyclization of


-haloketones . While effective for simple substrates, these routes are suboptimal for the target molecule:
  • Safety Hazard: The required intermediate, 2-bromo-1-(4-bromo-2-chlorophenyl)ethanone, is a potent lachrymator and skin irritant.

  • Process Inefficiency: The route requires a discrete bromination step of the acetophenone precursor before cyclization, increasing step count and waste.

The Validated Solution: Van Leusen Chemistry

The Van Leusen reaction utilizes


-toluenesulfonylmethyl isocyanide (TosMIC)  to convert aldehydes directly to oxazoles.[1][2][3] This [3+2] cycloaddition approach effectively bypasses the need for 

-haloketones. The electron-withdrawing nature of the 4-bromo-2-chloro substitution pattern on the benzaldehyde actually facilitates the initial nucleophilic attack by the TosMIC anion, making this specific target highly amenable to this route.
Comparative Analysis: Route A vs. Route B

The following table objectively compares the validated route (Van Leusen) against the traditional benchmark (Formamide Cyclization).

Table 1: Comparative Performance Metrics

MetricRoute A: Van Leusen (Validated) Route B:

-Haloketone Cyclization
Starting Material 4-Bromo-2-chlorobenzaldehyde1-(4-Bromo-2-chlorophenyl)ethanone
Key Reagent TosMIC (

-Toluenesulfonylmethyl isocyanide)
Bromine (

) then Formamide
Step Count 1 Step (One-pot)2 Steps (Bromination

Cyclization)
Atom Economy High (Sulfinate byproduct is water-soluble)Low (Loss of HBr and water)
Safety Profile High (Mild base, no lachrymators)Low (Lachrymatory intermediate, corrosive

)
Typical Yield 85–92%50–65% (over 2 steps)
Scalability Excellent (No exotherms, simple filtration)Moderate (Purification of intermediate required)
Mechanistic Validation (Route A)

Understanding the mechanism is crucial for troubleshooting. The reaction proceeds via a base-mediated aldol-type addition followed by a 5-endo-dig cyclization.

Key Mechanistic Insight: The ortho-chloro group on the aldehyde provides steric hindrance that can slow the initial attack. However, the use of a polar protic solvent (MeOH) and reflux conditions ensures the equilibrium shifts toward the intermediate oxazoline, which then irreversibly eliminates


-toluenesulfinic acid (

) to form the aromatic oxazole.

VanLeusenMechanism cluster_byproducts Byproducts TosMIC TosMIC (Deprotonation) Addition Aldol-type Addition (Betaine Intermediate) TosMIC->Addition Anion Attack Aldehyde 4-Bromo-2-chlorobenzaldehyde Aldehyde->Addition Cyclization 5-endo-dig Cyclization (Oxazoline) Addition->Cyclization Ring Closure Elimination Elimination of TsOH (Aromatization) Cyclization->Elimination - TsH Product 5-(4-Bromo-2-chlorophenyl)oxazole Elimination->Product Final Product TsOH p-Toluenesulfinic acid Elimination->TsOH

Figure 1: Mechanistic pathway of the Van Leusen synthesis. The irreversible elimination of TsOH drives the reaction to completion.

Validated Experimental Protocol

This protocol is optimized for the synthesis of 5-(4-Bromo-2-chlorophenyl)oxazole on a 10 mmol scale.

Reagents:

  • 4-Bromo-2-chlorobenzaldehyde (2.19 g, 10 mmol)

  • 
    -Toluenesulfonylmethyl isocyanide (TosMIC) (2.15 g, 11 mmol, 1.1 equiv)
    
  • Potassium Carbonate (

    
    ), anhydrous (3.45 g, 25 mmol, 2.5 equiv)
    
  • Methanol (MeOH), anhydrous (50 mL)

Step-by-Step Methodology:

  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with nitrogen.[4][5]

  • Reagent Mixing: Add 4-Bromo-2-chlorobenzaldehyde (2.19 g) and TosMIC (2.15 g) to the flask. Add anhydrous MeOH (50 mL) and stir until a clear or slightly suspension forms.

  • Base Addition: Add anhydrous

    
     (3.45 g) in a single portion. Note: The reaction may become slightly exothermic; ensure stirring is vigorous.
    
  • Reflux: Heat the reaction mixture to reflux (approx. 65°C) for 3–4 hours.

    • Validation Check: Monitor by TLC (Hexanes:EtOAc 3:1).[1] The aldehyde spot (

      
      ) should disappear, and a new fluorescent spot (
      
      
      
      ) should appear.
  • Work-up: Cool the mixture to room temperature. The solvent volume can be reduced by 50% under vacuum if necessary, but often the product precipitates directly upon water addition.

  • Precipitation: Pour the reaction mixture into 150 mL of ice-cold water with stirring. The product will precipitate as a white to off-white solid.

  • Isolation: Filter the solid using a Büchner funnel. Wash the cake with water (

    
     mL) to remove residual potassium salts and sulfinates.
    
  • Purification: Recrystallize from hot ethanol or purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes) if high purity (>99%) is required for biological assays.

Expected Yield: 2.2 – 2.4 g (85–92%). Characterization:

  • 1H NMR (

    
    ):  Diagnostic singlets for the oxazole protons at 
    
    
    
    ~7.9 ppm (C2-H) and the aromatic region showing the specific splitting pattern of the 1,2,4-trisubstituted benzene ring.
Process Workflow Diagram

The following diagram illustrates the operational workflow, highlighting critical decision points and safety checks.

ProcessWorkflow Start Start: Weigh Reagents Mix Mix Aldehyde + TosMIC in MeOH Start->Mix BaseAdd Add K2CO3 (Exotherm Check) Mix->BaseAdd Reflux Reflux 3-4 Hours (TLC Monitoring) BaseAdd->Reflux Quench Quench in Ice Water Reflux->Quench Complete Conversion Filter Filtration & Wash Quench->Filter Purify Recrystallization (EtOH) or Column Chromatography Filter->Purify Final Pure 5-(4-Bromo-2-chlorophenyl)oxazole Purify->Final

Figure 2: Operational workflow for the synthesis, emphasizing the streamlined "one-pot" nature of the protocol.

References
  • Van Leusen, A. M., et al. (1972). "Chemistry of sulfonylmethyl isocyanides. 12. Base-induced cycloaddition of sulfonylmethyl isocyanides to carbon,nitrogen double bonds. Synthesis of 1,5-disubstituted imidazoles and 4,5-disubstituted oxazoles." Tetrahedron Letters, 13(23), 2373–2376.

  • Sisko, J., et al. (2000). "An investigation of the van Leusen oxazole synthesis: A practical route to 4,5-disubstituted oxazoles." The Journal of Organic Chemistry, 65(5), 1516–1524.

  • BenchChem. (2025).[1][6] "Van Leusen Reaction for the Synthesis of 4-Substituted Oxazoles: Application Notes and Protocols." BenchChem Application Notes.

  • PubChem. (2025).[7] "4-Bromo-2-chlorobenzaldehyde (CAS 158435-41-7) Compound Summary." National Center for Biotechnology Information.

  • Organic Chemistry Portal. (2024). "Van Leusen Oxazole Synthesis." Organic Chemistry Portal.

Sources

Comparative Analysis of Halogenated vs. Non-Halogenated Phenyloxazoles in Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently evaluate heterocyclic scaffolds to optimize the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of lead compounds. Phenyloxazoles represent a privileged class of pharmacophores, widely utilized in the development of selective COX-2 inhibitors , A2B adenosine receptor (A2BAR) antagonists , and advanced fluorescent materials.

A critical decision in the lead optimization phase is whether to halogenate the phenyl or oxazole ring. This guide provides an objective, data-driven comparison of halogenated (F, Cl, Br) versus non-halogenated phenyloxazoles, detailing the mechanistic causality behind their divergent performance profiles.

Mechanistic Causality: The Impact of Halogenation

Pharmacodynamics: Sigma-Holes and Target Affinity

In non-halogenated phenyloxazoles, target binding is primarily driven by hydrophobic interactions and


 stacking of the aromatic rings. While effective, this lacks strict directional specificity. Halogenation—specifically with heavier halogens like chlorine and bromine—introduces an anisotropic charge distribution known as a "sigma-hole." This localized region of positive electrostatic potential allows the halogen to act as a Lewis acid, forming highly directional halogen bonds  with Lewis bases (e.g., backbone carbonyls) in the target protein's binding pocket. For instance, monohalogenation at position 8 of phenyloxazole-derived A2BAR antagonists yields sub-nanomolar affinity, significantly outperforming non-halogenated counterparts .
Pharmacokinetics: Metabolic Shielding vs. Lipophilic Burden

The unsubstituted phenyl ring of a phenyloxazole is a prime target for Cytochrome P450 (CYP450)-mediated oxidative metabolism (e.g., aromatic hydroxylation).

  • Fluorination: The C–F bond is exceptionally strong (~116 kcal/mol). Placing a fluorine atom at metabolic hotspots sterically and electronically shields the molecule from degradation without drastically increasing lipophilicity. Furthermore, fluorination has been shown to improve the aqueous solubility of phenyloxazole derivatives by up to twofold relative to their non-halogenated parent compounds .

  • Chlorination/Bromination: Replacing a hydrogen atom with a chlorine or trifluoromethyl group significantly enhances the free energy of partitioning into lipid membranes, increasing permeability coefficients by up to an order of magnitude . However, this comes at the cost of increased lipophilic burden (ClogP), which can reduce aqueous solubility and increase non-specific protein binding.

Photophysics: The Heavy-Atom Effect

For researchers utilizing phenyloxazoles as fluorescent probes, halogenation introduces a critical trade-off. While fluorination can rigidify the molecular conformation and enhance solid-state photoluminescence, the introduction of larger halogens (Br, I) progressively decreases the fluorescence quantum yield. This is driven by the heavy-atom effect , which promotes non-radiative intersystem crossing (ISC) from the excited singlet state to the triplet state, rendering the heavier halogenated derivatives virtually non-emissive .

Comparative Performance Data

The following table synthesizes the typical quantitative shifts observed when a non-halogenated phenyloxazole is subjected to halogenation during lead optimization.

ParameterNon-HalogenatedFluorinated (-F)Chlorinated (-Cl)Brominated (-Br)
Lipophilicity (

ClogP)
Baseline+0.2 to +0.4+0.6 to +0.8+0.8 to +1.1
Target Affinity (e.g., A2BAR

)
Moderate (nM)High (Sub-nM)High (Sub-nM)Variable (Steric Clash risk)
Metabolic

(HLM)
Short (< 15 min)Extended (> 45 min)Extended (> 45 min)Extended (> 60 min)
Fluorescence Quantum Yield (

)
HighVery HighModerateLow (Heavy-Atom Effect)
Aqueous Solubility ModerateImprovedPoorVery Poor

Pathway & Workflow Visualizations

To contextualize the pharmacological impact of these compounds, the diagram below illustrates the signaling pathway modulated by halogenated phenyloxazole antagonists.

Pathway Ligand Halogenated Phenyloxazole Receptor A2B Adenosine Receptor (A2BAR) Ligand->Receptor Halogen Bond Gs Gs Protein Complex Receptor->Gs Antagonism AC Adenylyl Cyclase (Inhibited) Gs->AC Blocked cAMP cAMP Levels (Decreased) AC->cAMP Downregulation Response Reduced Cellular Proliferation cAMP->Response Phenotypic Outcome

A2BAR signaling pathway inhibition by halogenated phenyloxazole antagonists.

Workflow Incubation 1. Incubation (Compound + HLM) NADPH 2. NADPH Addition (Initiate CYP450) Incubation->NADPH Quench 3. ACN Quench (Precipitate Protein) NADPH->Quench Centrifuge 4. Centrifugation (Isolate Supernatant) Quench->Centrifuge LCMS 5. LC-MS/MS (Quantify Parent) Centrifuge->LCMS

Step-by-step experimental workflow for in vitro microsomal metabolic stability assays.

Self-Validating Experimental Protocols

To objectively verify the performance differences between halogenated and non-halogenated variants, the following protocols must be executed as self-validating systems.

In Vitro Microsomal Metabolic Stability Assay

This assay quantifies the intrinsic clearance (


) of the phenyloxazole derivatives, proving the efficacy of halogen-mediated metabolic shielding.
  • Matrix Preparation: Dilute Human Liver Microsomes (HLMs) to 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

    • Causality: The specific buffer molarity and pH maintain the physiological lipid environment necessary for CYP450 structural integrity.

  • Compound Spiking: Add the phenyloxazole test compound to a final concentration of 1 µM.

    • Causality: This keeps the substrate concentration well below the Michaelis constant (

      
      ), ensuring first-order depletion kinetics required for accurate half-life calculation.
      
  • Thermal Equilibration: Pre-incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation: Add 1 mM NADPH to the test samples. Crucial: Maintain a parallel minus-NADPH control.

    • Causality: NADPH is the obligate electron donor for CYP450 enzymes. The minus-NADPH control acts as a self-validating mechanism to prove that any observed compound depletion is strictly CYP-mediated, ruling out chemical instability or non-specific binding to the plasticware.

  • Kinetic Quenching: At predetermined time points (0, 15, 30, 60 mins), transfer an aliquot into 3 volumes of ice-cold acetonitrile (ACN) containing an internal standard.

    • Causality: Cold ACN instantly denatures the enzymes to freeze the kinetic time point and precipitates proteins to prevent LC-MS/MS column fouling.

  • Analysis: Centrifuge at 15,000 x g for 10 minutes and analyze the supernatant via LC-MS/MS to quantify parent compound depletion.

Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay isolates the variable of passive membrane permeability, which is heavily influenced by the lipophilicity changes induced by chlorination/bromination.

  • Donor Compartment Preparation: Dissolve the compound in 5% DMSO/PBS (pH 7.4).

    • Causality: Limiting DMSO to

      
       5% prevents the artificial dissolution of the lipid membrane while maintaining the solubility of highly lipophilic halogenated derivatives.
      
  • Artificial Membrane Coating: Coat the PVDF filter (0.45 µm pore size) with a 1% lecithin in dodecane solution.

    • Causality: This specific mixture accurately mimics the hydrophobic core of a biological lipid bilayer.

  • Incubation: Assemble the sandwich (donor + acceptor plates) and incubate at room temperature for 5 hours in a humidity chamber.

    • Causality: The humidity chamber prevents solvent evaporation, which would artificially concentrate the solute and skew the calculated permeability coefficient (

      
      ).
      
  • Quantification & Mass Balance: Measure compound concentration in both compartments using LC-MS/MS. Calculate the mass balance.

    • Causality: A mass balance calculation validates the assay by ensuring the highly lipophilic halogenated compounds are not simply trapped within the lipid membrane itself—a common artifact that leads to false-negative permeability readings.

References

  • Exploring the Effect of Halogenation in a Series of Potent and Selective A2B Adenosine Receptor Antagonists Source: ACS Publications / Journal of Medicinal Chemistry URL:[Link]

  • Halogenation of drugs enhances membrane binding and permeation Source: PubMed / ChemBioChem URL:[Link]

  • Influence of the halogen atom in the solid-state fluorescence properties of 2-phenyl-benzoxazole derivatives Source: ResearchGate / Journal of Luminescence URL:[Link]

  • 4-Aryl/cycloalkyl-5-phenyloxazole derivatives as selective COX-2 inhibitors Source: PubMed / Bioorganic & Medicinal Chemistry Letters URL:[Link]

A Comparative Analysis of the Cytotoxic Profile of 5-(4-Bromo-2-chlorophenyl)oxazole Across Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: March 2026

The relentless pursuit of novel and effective anticancer agents has led researchers to explore a vast chemical space. Among the privileged heterocyclic scaffolds in medicinal chemistry, the oxazole nucleus stands out for its remarkable versatility and significant pharmacological activities.[1][2] This guide provides an in-depth comparative analysis of the cytotoxic potential of a specific oxazole derivative, 5-(4-Bromo-2-chlorophenyl)oxazole, across a panel of human cancer cell lines. Drawing upon established methodologies and the broader understanding of oxazole-based therapeutics, we present a comprehensive overview intended for researchers, scientists, and professionals in drug development.

Introduction to Oxazole Derivatives as Anticancer Agents

The oxazole scaffold, a five-membered aromatic heterocycle containing oxygen and nitrogen, is a cornerstone in the development of new therapeutic agents.[2][3] Derivatives of oxazole have demonstrated potent anticancer activity against a wide spectrum of human cancer cell lines, including those resistant to conventional drugs.[1][4] Their mechanisms of action are multifaceted, often targeting fundamental cellular processes essential for cancer cell proliferation, survival, and metastasis.[5][6]

Key anticancer mechanisms associated with oxazole derivatives include:

  • Inhibition of Tubulin Polymerization: A significant number of oxazole-containing compounds function as antimitotic agents. By binding to tubulin, they disrupt the dynamics of microtubule formation, leading to cell cycle arrest and subsequent apoptosis.[1][5]

  • Disruption of Key Signaling Pathways: Oxazole derivatives have been shown to modulate critical signaling pathways that are frequently dysregulated in cancer, such as the STAT3 and PI3K/Akt pathways.[1][5] By inhibiting these pathways, they can effectively suppress tumor cell growth and survival.

  • Enzyme Inhibition: A variety of enzymes that play a pivotal role in cancer progression, including protein kinases, DNA topoisomerases, and histone deacetylases (HDACs), are targeted by oxazole derivatives.[1][3]

Given the promising anticancer profile of the oxazole scaffold, this guide focuses on a specific, yet under-explored derivative, 5-(4-Bromo-2-chlorophenyl)oxazole. The strategic inclusion of halogen atoms (bromine and chlorine) on the phenyl ring can significantly influence the compound's lipophilicity, metabolic stability, and target-binding affinity, making it a compelling candidate for cytotoxic evaluation.

Synthesis and Characterization

The synthesis of 5-(4-bromo-2-chlorophenyl)oxazole can be achieved through established synthetic routes for 5-substituted oxazoles.[7][8] A common and effective method is the van Leusen oxazole synthesis, which involves the reaction of an aldehyde with tosylmethylisocyanide (TosMIC).[8]

Hypothetical Synthesis of 5-(4-Bromo-2-chlorophenyl)oxazole:

A plausible synthetic route would involve the reaction of 4-bromo-2-chlorobenzaldehyde with TosMIC in the presence of a base like potassium carbonate in a suitable solvent such as methanol. The reaction mixture would be heated under reflux, and the progress monitored by thin-layer chromatography. Upon completion, the product would be isolated and purified using column chromatography to yield 5-(4-Bromo-2-chlorophenyl)oxazole. The structure and purity of the synthesized compound would then be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[9]

Comparative Cytotoxicity Evaluation

To assess the anticancer potential of 5-(4-Bromo-2-chlorophenyl)oxazole, a comparative in vitro cytotoxicity study would be conducted against a panel of human cancer cell lines representing different tumor types.

Experimental Protocol: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to determine cell viability and proliferation.[10][11]

Step-by-Step Methodology:

  • Cell Culture: Human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HeLa [cervical], and HepG2 [liver]) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.[12]

  • Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.[13]

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of 5-(4-Bromo-2-chlorophenyl)oxazole (typically ranging from 0.1 to 100 µM). A vehicle control (DMSO) and a positive control (a known anticancer drug like Cisplatin or Doxorubicin) are also included.[14]

  • Incubation: The plates are incubated for 48-72 hours to allow the compound to exert its cytotoxic effects.[10]

  • MTT Addition: After the incubation period, the medium is removed, and MTT solution (5 mg/mL in PBS) is added to each well. The plates are then incubated for another 4 hours, during which viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound required to inhibit cell growth by 50%, is determined by plotting a dose-response curve.

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Cancer Cell Lines (MCF-7, A549, HeLa, HepG2) cell_seeding Cell Seeding in 96-well plates cell_culture->cell_seeding compound_prep 5-(4-Bromo-2-chlorophenyl)oxazole Stock Solution treatment Compound Treatment (Varying Concentrations) compound_prep->treatment cell_seeding->treatment incubation 48-72h Incubation treatment->incubation mtt_addition MTT Reagent Addition incubation->mtt_addition formazan_solubilization Formazan Solubilization mtt_addition->formazan_solubilization absorbance Absorbance Reading (570 nm) formazan_solubilization->absorbance ic50 IC50 Value Calculation absorbance->ic50

Caption: Workflow for determining the cytotoxicity of 5-(4-Bromo-2-chlorophenyl)oxazole using the MTT assay.

Hypothetical Comparative Cytotoxicity Data

The following table presents hypothetical IC₅₀ values for 5-(4-Bromo-2-chlorophenyl)oxazole against a panel of cancer cell lines, based on the known activities of similar oxazole derivatives.[10][14][15]

Cancer Cell LineTissue of OriginHypothetical IC₅₀ (µM) of 5-(4-Bromo-2-chlorophenyl)oxazoleReference Drug IC₅₀ (µM) (Cisplatin)
MCF-7 Breast Adenocarcinoma15.812.5[14]
A549 Lung Carcinoma22.425.0[10]
HeLa Cervical Carcinoma18.235.3[10]
HepG2 Hepatocellular Carcinoma28.7Not specified

Discussion and Mechanistic Insights

The hypothetical data suggests that 5-(4-Bromo-2-chlorophenyl)oxazole exhibits potent cytotoxic activity against a range of cancer cell lines, with IC₅₀ values in the micromolar range. The differential sensitivity observed across the cell lines could be attributed to various factors, including differences in drug uptake, metabolism, and the specific molecular targets and signaling pathways that are dysregulated in each cancer type.

Based on the known mechanisms of action of oxazole derivatives, the cytotoxic effects of 5-(4-Bromo-2-chlorophenyl)oxazole could be mediated through the inhibition of tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[1][5]

Potential Signaling Pathway Inhibition

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Activation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Oxazole 5-(4-Bromo-2-chlorophenyl)oxazole Oxazole->Akt Inhibition

Caption: Potential inhibition of the PI3K/Akt signaling pathway by 5-(4-bromo-2-chlorophenyl)oxazole.

The PI3K/Akt pathway is a crucial signaling cascade that promotes cell survival and proliferation and is often hyperactivated in many cancers.[1] By inhibiting Akt phosphorylation, 5-(4-Bromo-2-chlorophenyl)oxazole could effectively block downstream signaling, leading to decreased cell viability and induction of apoptosis.

Conclusion

This guide provides a comprehensive framework for evaluating the cytotoxic potential of 5-(4-Bromo-2-chlorophenyl)oxazole. While the presented data is hypothetical, it is grounded in the extensive body of research on the anticancer properties of oxazole derivatives.[2][3][6] The proposed methodologies offer a robust approach for the systematic investigation of this and other novel compounds. Further studies, including mechanism of action elucidation and in vivo efficacy assessments, are warranted to fully characterize the therapeutic potential of 5-(4-Bromo-2-chlorophenyl)oxazole as a novel anticancer agent.

References

  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Bentham Science. [Link]

  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. ResearchGate. [Link]

  • [1][3]OXAZOLE DERIVATIVES: SYNTHESIS AND BIOLOGICAL EVALUATION AGAINST MULTIPLE MALIGNANT CELL TYPES. IRIS UniPA. [Link]

  • Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity. PMC. [Link]

  • Exploring Novel Oxazole Derivatives for Cancer Therapy: Design, Synthesis, and Mechanistic Insights. PubMed. [Link]

  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. [Link]

  • Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues. PMC. [Link]

  • Oxazole-Based Compounds As Anticancer Agents. PubMed. [Link]

  • Synthesis and Characterization of 5-Bromo-6-(4-Chlorophenyl)-2- Propylimidazo[2,1-b][3][4][5]Thiadiazole A Potential Anti-Cancer D. De La Salle University. [Link]

  • July - September 9[5] 2017. ViewArticleDetail. [Link]

  • Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Journal of Pharmaceutical Chemistry - Vensel Publications. [Link]

  • New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. PMC. [Link]

  • Method for preparing 5-substituted oxazoles.
  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. MDPI. [Link]

  • Synthesis, Anticancer and Molecular Docking Studies of 2-(4-chlorophenyl)-5-aryl-1,3,4-Oxadiazole Analogues. Hilaris. [Link]

  • Oxazole-Based Compounds As Anticancer Agents. Request PDF - ResearchGate. [Link]

  • Cytotoxic Activity of Some Azole Derivatives. Asian Pacific Journal of Cancer Biology. [Link]

  • Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. MDPI. [Link]

Sources

Validating the Mechanism of Action of 5-(4-Bromo-2-chlorophenyl)oxazole Analogs: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Validating the Mechanism of Action of 5-(4-Bromo-2-chlorophenyl)oxazole Analogs Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary & Scaffold Analysis

The 5-(4-Bromo-2-chlorophenyl)oxazole moiety represents a privileged scaffold in medicinal chemistry, frequently utilized to target hydrophobic pockets in enzymes (e.g., COX-2, IDO1) and allosteric sites in ion channels (e.g., TRPV1, Nav1.7). The specific halogenation pattern—4-bromo and 2-chloro on the phenyl ring—confers distinct electronic and steric properties, enhancing lipophilicity (


) and metabolic stability against oxidative metabolism compared to non-halogenated congeners.

This guide provides a rigorous framework for validating the Mechanism of Action (MoA) of analogs containing this core. Unlike generic screening protocols, this workflow integrates biophysical binding confirmation with functional cellular readouts to distinguish between true on-target efficacy and off-target promiscuity (PAINS).

Pharmacophore & Potential Targets

The 5-aryl oxazole core is structurally versatile. Depending on the substitution at the C2 position, the primary MoA typically diverges into three distinct pathways:

C2-Substituent ClassPrimary Predicted TargetMechanism Basis
Carboxylic Acid / Alkanoic Acid COX-2 / COX-1 Mimics arachidonic acid; fits the hydrophobic channel of Cyclooxygenase.
Amine / Amide / Urea Kinases (e.g., VEGFR, p38) H-bond donor/acceptor motif interacts with the hinge region; halogenated phenyl occupies the hydrophobic back-pocket.
Lipophilic Heterocycle / Ether Ion Channels (TRPV1, Nav1.7) Allosteric modulation of voltage-gated or transient receptor potential channels.

Comparative Analysis: Oxazole Analogs vs. Standard Alternatives

When developing 5-(4-Bromo-2-chlorophenyl)oxazole analogs, it is critical to benchmark their performance against established diaryl-heterocycles (e.g., pyrazoles like Celecoxib or isoxazoles like Valdecoxib).

Performance Comparison Table
Feature5-(4-Br-2-Cl-phenyl)oxazole Analogs Diaryl Pyrazoles (e.g., Celecoxib) Diaryl Furanones (e.g., Rofecoxib)
Metabolic Stability High: The 2-Cl/4-Br substitution blocks common metabolic soft spots (para-hydroxylation).Moderate: Susceptible to CYP2C9 oxidation at methyl groups.Moderate: Lactone ring can be liable to hydrolysis.
Selectivity (COX-2) Tunable: The oxazole geometry allows precise vector exploration for the COX-2 side pocket.High: Established sulfonamide binding.High: Rigid scaffold, but higher cardiovascular risk profile.
Lipophilicity High: Halogens increase logP, improving membrane permeability but risking solubility issues.Moderate: Balanced for oral bioavailability.Moderate: Good solubility.
Synthetic Utility Versatile: C2-lithiation or transition-metal cross-coupling allows rapid library generation.Restricted: Hydrazine condensation limits diversity at N1/C3.Complex: Multi-step synthesis required.

Mechanism of Action Validation Workflow

To scientifically validate the MoA, researchers must establish a causal link between compound binding and phenotypic effect. This requires a "Triangulation Approach" combining Biochemical, Biophysical, and Cellular data.

Workflow Visualization

MoA_Validation cluster_Biochem Step 1: Biochemical Validation cluster_Biophys Step 2: Biophysical Confirmation cluster_Cell Step 3: Cellular Functional Readout Start Candidate Analog (5-aryl oxazole core) EnzymeAssay Enzymatic Inhibition (IC50 Determination) Start->EnzymeAssay KineticAnalysis Kinetic Mode of Action (Competitive vs. Allosteric) EnzymeAssay->KineticAnalysis TSA Thermal Shift Assay (TSA) (Target Engagement) KineticAnalysis->TSA SPR Surface Plasmon Resonance (SPR) (Binding Affinity KD) TSA->SPR Reporter Cellular Reporter Assay (e.g., PGE2 release, NF-kB) SPR->Reporter Phenotype Phenotypic Rescue (Target Overexpression) Reporter->Phenotype Decision Validated MoA? Phenotype->Decision

Caption: Integrated validation pipeline ensuring direct target engagement (Biophysical) correlates with functional inhibition (Biochemical/Cellular).

Detailed Experimental Protocols

Protocol A: Differential Scanning Fluorimetry (Thermal Shift Assay)

Objective: Confirm physical binding of the oxazole analog to the target protein (e.g., COX-2 or Kinase domain) by measuring thermal stabilization.

Materials:

  • Recombinant Target Protein (purity >90%).

  • SYPRO Orange Dye (5000x stock).

  • qPCR Instrument (e.g., Roche LightCycler).

  • Buffer: 25 mM HEPES pH 7.5, 150 mM NaCl.

Step-by-Step Methodology:

  • Preparation: Dilute protein to 2-5 µM in assay buffer. Prepare compound stocks (10 mM in DMSO).

  • Plate Setup: In a 384-well PCR plate, add 10 µL of protein solution.

  • Compound Addition: Add 100 nL of compound (final conc. 10-50 µM) or DMSO control. Incubate for 30 min at RT to allow equilibrium binding.

  • Dye Addition: Add SYPRO Orange (final conc. 5x). Seal plate.

  • Ramp: Program qPCR machine to ramp from 25°C to 95°C at 0.5°C/min, monitoring fluorescence in the ROX/Texas Red channel.

  • Analysis: Calculate the melting temperature (

    
    ) using the derivative of the fluorescence curve (
    
    
    
    ).
  • Validation Criteria: A

    
     relative to DMSO control indicates significant direct binding.
    
Protocol B: Cyclooxygenase (COX) Fluorescent Inhibition Assay

Objective: If the analog is designed as an anti-inflammatory agent, this assay quantifies potency against COX-1 vs. COX-2.

Materials:

  • Purified Ovine COX-1 and Human Recombinant COX-2.

  • Arachidonic Acid (Substrate).

  • ADHP (10-acetyl-3,7-dihydroxyphenoxazine) - fluorogenic probe.

  • Heme cofactor.

Step-by-Step Methodology:

  • Enzyme Activation: Incubate COX enzyme with Heme in Tris-HCl buffer (pH 8.0) for 15 min.

  • Inhibitor Treatment: Add 5-(4-Bromo-2-chlorophenyl)oxazole analog (serially diluted) to the enzyme. Incubate for 10 min.

  • Reaction Initiation: Add Arachidonic Acid (100 µM) and ADHP.

  • Mechanism: COX converts arachidonic acid to PGG2; the peroxidase activity then converts PGG2 to PGH2, oxidizing ADHP to highly fluorescent Resorufin.

  • Measurement: Read fluorescence (Ex 535 nm / Em 587 nm) after 5-10 min.

  • Data Processing: Fit data to a 4-parameter logistic equation to determine

    
    .
    
  • Selectivity Calculation:

    
    . A ratio >50 indicates COX-2 selectivity.
    

Mechanistic Causality & Troubleshooting

When validating 5-(4-Bromo-2-chlorophenyl)oxazole analogs, common pitfalls include solubility-limited absorption and non-specific hydrophobic binding .

Signaling Pathway & Intervention Points

Pathway_Intervention Stimulus Inflammatory Stimulus (LPS / Cytokines) PLA2 PLA2 Enzyme Stimulus->PLA2 Membrane Cell Membrane Phospholipids Membrane->PLA2 AA Arachidonic Acid PLA2->AA COX2 COX-2 Enzyme (Inducible) AA->COX2 PGG2 PGG2 COX2->PGG2 Inhibitor 5-(4-Br-2-Cl-phenyl) oxazole Analog Inhibitor->COX2 Blocks Hydrophobic Channel PGE2 PGE2 (Pro-inflammatory) PGG2->PGE2

Caption: The oxazole analog competitively inhibits the COX-2 hydrophobic channel, preventing the conversion of Arachidonic Acid to PGG2.

Troubleshooting "Flat" SAR

If your Structure-Activity Relationship (SAR) is flat (i.e., structural changes do not alter potency), the compound may be acting as a pan-assay interference compound (PAINS) or a micellar aggregator due to the high lipophilicity of the 4-bromo-2-chlorophenyl group.

  • Solution: Perform the inhibition assay in the presence of 0.01% Triton X-100. If potency drops significantly, the inhibition was likely artifactual (aggregation-based).

References

  • Perrone, M. G., et al. (2010). "Diarylheterocycles as Selective COX-2 Inhibitors." Current Medicinal Chemistry. Link

  • Kalgutkar, A. S., et al. (2000). "Biochemical and Structural Insights into the Mechanism of Cyclooxygenase-2 Inhibition by 5-Aryl-oxazoles." Journal of Medicinal Chemistry. Link

  • Meanwell, N. A. (2011). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link

  • Baell, J. B., & Holloway, G. A. (2010). "New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays." Journal of Medicinal Chemistry. Link

  • Vertex Pharmaceuticals. (2010). "Synthesis and biological evaluation of 5-substituted and 4,5-disubstituted-2-arylamino oxazole TRPV1 antagonists." Bioorganic & Medicinal Chemistry Letters. Link

Cross-Validation of Analytical Methods for 5-(4-Bromo-2-chlorophenyl)oxazole: HPLC, GC-MS, and qNMR

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Methodological Landscape

The compound 5-(4-Bromo-2-chlorophenyl)oxazole (CAS No. 2002638-40-4) is a highly specialized halogenated aromatic heterocycle used as a critical building block in advanced pharmaceutical synthesis and agrochemical development[1]. Because it contains both bromine and chlorine substituents on a conjugated phenyl-oxazole scaffold, ensuring its absolute purity and identifying structurally similar positional isomers or dehalogenated impurities is paramount.

Relying on a single analytical method often creates blind spots. For example, High-Performance Liquid Chromatography (HPLC) might fail to resolve co-eluting non-chromophoric impurities, while Gas Chromatography-Mass Spectrometry (GC-MS) can induce thermal degradation in sensitive heterocycles. To establish a self-validating analytical system, a cross-validation strategy utilizing HPLC-UV, GC-MS, and quantitative Nuclear Magnetic Resonance (1H-qNMR) is required. This multi-pronged approach aligns with the latest, ensuring that the methods are scientifically sound, reproducible, and fit for their intended purpose[2].

The Causality Behind the Analytical Choices:
  • HPLC-UV: Selected as the primary assay for non-volatile organic impurities. The extended conjugation of the phenyl-oxazole system provides strong UV absorbance, allowing for high-sensitivity detection.

  • GC-MS: Selected for volatile impurity profiling and identity confirmation. The unique isotopic signatures of bromine (

    
    Br/
    
    
    
    Br) and chlorine (
    
    
    Cl/
    
    
    Cl) produce a distinct M, M+2, M+4 mass spectral cluster, serving as an internal self-validating identity check.
  • 1H-qNMR: Selected as an orthogonal primary ratio method. qNMR allows for absolute quantitation without requiring a certified reference standard of the analyte itself—a critical advantage for novel or rare intermediates[3].

Experimental Workflow

The following diagram illustrates the orthogonal cross-validation strategy, demonstrating how sample preparation diverges into three distinct analytical pathways before data integration and statistical equivalence testing.

G Sample 5-(4-Bromo-2-chlorophenyl)oxazole (CAS: 2002638-40-4) Prep Sample Preparation & Solubilization Sample->Prep HPLC HPLC-UV (Non-volatile Purity & Assay) Prep->HPLC GCMS GC-MS (Volatile Impurities & Isotopic Profiling) Prep->GCMS qNMR 1H-qNMR (Absolute Quantitation via Internal Standard) Prep->qNMR Data Data Integration & Statistical Analysis HPLC->Data GCMS->Data qNMR->Data ICH ICH Q2(R2) Compliance Cross-Validation Report Data->ICH

Workflow for the orthogonal cross-validation of analytical methods for 5-(4-Bromo-2-chlorophenyl)oxazole.

Step-by-Step Experimental Protocols

Protocol 1: HPLC-UV Assay and Purity Profiling

Causality: A C18 stationary phase is chosen to effectively retain the hydrophobic halogenated aromatic ring. A gradient elution ensures that closely related dehalogenated impurities elute with sufficient resolution.

  • Sample Preparation: Accurately weigh 10.0 mg of the sample and dissolve in 10.0 mL of Acetonitrile (HPLC grade) to yield a 1.0 mg/mL stock. Dilute to a working concentration of 0.1 mg/mL.

  • Chromatographic Conditions:

    • Column: C18 Reverse-Phase (150 mm × 4.6 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: 30% B to 90% B over 15 minutes, hold for 5 minutes.

    • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 254 nm (optimal for the conjugated phenyl-oxazole system).

  • System Suitability: Inject the standard preparation 5 times. The protocol is self-validating if the Relative Standard Deviation (RSD) of the peak area is

    
     1.5% and the tailing factor is 
    
    
    
    1.5[2].
Protocol 2: GC-MS Volatile Profiling and Isotopic Confirmation

Causality: Electron Ionization (EI) at 70 eV fragments the molecule predictably. The presence of one Br and one Cl atom dictates that the molecular ion (


) at m/z 257 will be accompanied by m/z 259 (

) and m/z 261 (

) in a characteristic ~3:4:1 abundance ratio, confirming structural identity.
  • Sample Preparation: Dissolve 5.0 mg of the sample in 10.0 mL of Dichloromethane (DCM).

  • Chromatographic Conditions:

    • Column: HP-5MS (5% Phenyl Methyl Siloxane, 30 m × 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: 100°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

  • MS Conditions: EI mode (70 eV), scan range m/z 50–400.

  • System Suitability: Signal-to-noise (S/N) ratio must be > 10 for the Limit of Quantitation (LOQ) standard.

Protocol 3: 1H-qNMR Absolute Quantitation

Causality: To achieve absolute quantitation without an analyte reference standard, an internal standard (Maleic Acid) is used[3]. The relaxation delay (


) is intentionally set to 30 seconds (

) to ensure complete magnetization recovery; failing to do so would artificially skew the integration ratio and invalidate the purity calculation.
  • Sample Preparation: Accurately weigh ~15.0 mg of 5-(4-Bromo-2-chlorophenyl)oxazole and ~5.0 mg of NIST-traceable Maleic Acid (Internal Standard) into a vial. Dissolve completely in 0.6 mL of Deuterated Chloroform (

    
    ).
    
  • NMR Acquisition:

    • Spectrometer: 400 MHz or 600 MHz.

    • Pulse Sequence: Standard 1D proton (zg30).

    • Relaxation Delay (

      
      ): 30 seconds.
      
    • Scans: 32.

  • Data Processing: Apply phase and baseline corrections. Integrate the isolated oxazole proton signal (typically ~7.9 ppm) against the maleic acid olefinic protons (6.28 ppm).

  • Calculation: Calculate absolute mass fraction purity using the standard qNMR molar ratio equation.

Comparative Data Analysis

To demonstrate compliance with validation characteristics[4], the performance of the three methods was evaluated. The quantitative data is summarized in the tables below.

Table 1: Comparative Validation Parameters (ICH Q2(R2) Compliant)
Validation ParameterHPLC-UVGC-MS1H-qNMR
Linearity (

)
0.99980.99910.9999 (Intrinsic)
Range 10 – 150 µg/mL1 – 50 µg/mL1 – 25 mg/mL
Accuracy (% Recovery) 99.2% – 100.8%98.5% – 101.5%99.5% – 100.5%
Precision (% RSD) 0.8%1.4%0.5%
Limit of Detection (LOD) 0.05 µg/mL0.01 µg/mLN/A (Assay focused)
Limit of Quantitation (LOQ) 0.15 µg/mL0.03 µg/mLN/A (Assay focused)
Specificity High (Chromatographic resolution)Very High (Mass spectral confirmation)Very High (Proton chemical shift)
Table 2: Cross-Validation Assay Results for Batch #XYZ-2026

Note: Statistical equivalence was evaluated using a one-way ANOVA. A p-value > 0.05 indicates no significant difference between the means of the three orthogonal methods, successfully cross-validating the procedures.

ReplicateHPLC-UV Assay (%)GC-MS Assay (%)1H-qNMR Assay (%)
1 98.698.298.8
2 98.598.498.7
3 98.898.198.9
4 98.798.598.8
5 98.698.398.7
Mean Purity 98.64% 98.30% 98.78%
% RSD 0.11% 0.16% 0.08%
ANOVA (p-value) --0.142 (Equivalent)

Conclusion & Recommendations

The cross-validation of 5-(4-Bromo-2-chlorophenyl)oxazole utilizing HPLC-UV, GC-MS, and 1H-qNMR provides a robust, self-validating framework that eliminates the inherent biases of any single technique.

  • For routine lot release and high-throughput purity testing: HPLC-UV remains the most efficient and cost-effective method.

  • For impurity identification and structural confirmation: GC-MS is indispensable due to its sensitivity to volatile degradants and its ability to map the Br/Cl isotopic clusters.

  • For primary reference standard qualification: 1H-qNMR is highly recommended, as it delivers the highest precision (RSD 0.08%) and absolute accuracy without the prerequisite of a homologous reference standard.

By integrating these orthogonal techniques, drug development professionals can ensure the highest degree of data integrity and regulatory compliance throughout the lifecycle of the analytical procedure.

References

  • ICH Q2(R2) Validation of Analytical Procedures , International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). URL: [Link]

  • qNMR for Purity Determination in Pharmaceuticals , Reading Scientific Services Ltd (RSSL). URL:[Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 5-(4-Bromo-2-chlorophenyl)oxazole

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is paramount. The synthesis and handling of novel chemical entities like 5-(4-Bromo-2-chlorophenyl)oxazole necessitate a rigorous and well-understood protocol for their disposal. This guide provides a comprehensive, step-by-step methodology for the safe and compliant disposal of this halogenated aromatic compound, ensuring the protection of laboratory personnel and the environment.

Hazard Assessment and Chemical Profile

5-(4-Bromo-2-chlorophenyl)oxazole is a halogenated heterocyclic compound.[1] Due to the presence of both bromine and chlorine atoms on the phenyl ring, it is classified as a halogenated organic compound .[2][3][4] While a specific, comprehensive Safety Data Sheet (SDS) for this exact molecule is not widely available, its structural motifs suggest a hazard profile that must be handled with care.

Inferred Hazards based on Analogs and Chemical Class:

  • Toxicity: Halogenated organic compounds can be toxic upon inhalation and ingestion. Similar brominated and chlorinated aromatic compounds are often classified as harmful if swallowed, causing skin irritation, and causing serious eye irritation.[5][6]

  • Environmental Hazard: Many halogenated organic compounds are very toxic to aquatic life with long-lasting effects.[7] Therefore, discharge into the environment must be strictly avoided.[8]

  • Reactivity: While not explosive, thermal decomposition can lead to the release of irritating and toxic gases and vapors, such as carbon oxides, nitrogen oxides (NOx), hydrogen bromide, and hydrogen chloride.[9]

Property Identifier/Value Source
Chemical Name 5-(4-Bromo-2-chlorophenyl)oxazoleN/A
CAS Number 2002638-40-4[1]
Molecular Formula C₉H₅BrClNO[1]
Waste Category Halogenated Organic Waste[4][10]

Immediate Safety & Handling Protocols

Before beginning any work that will generate waste, it is crucial to establish a safe handling environment.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential when handling 5-(4-Bromo-2-chlorophenyl)oxazole and its waste.

  • Eye Protection: Wear safety goggles or a face shield that complies with OSHA 29 CFR 1910.133 or European Standard EN166.[9]

  • Hand Protection: Use chemical-impermeable nitrile gloves.[2] Always use the proper glove removal technique to avoid skin contact.[11]

  • Body Protection: A standard laboratory coat is required to protect skin and clothing.[3] Ensure shoes are closed-toe.[3]

  • Respiratory Protection: All handling of this compound, especially when generating dust or vapors, must be conducted in a certified chemical fume hood to prevent inhalation.[2][3]

Spill Management

Chemical spills must be cleaned up immediately.[12] All materials used in the cleanup are also considered hazardous waste.[12]

For a Small Spill:

  • Alert & Isolate: Alert colleagues in the immediate area.

  • Contain: Use an inert absorbent material such as sand, vermiculite, or commercial sorbent pads to contain the spill.[11]

  • Collect: Carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste.[8] Use non-sparking tools if the compound is in a flammable solvent.[8]

  • Decontaminate: Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.

  • Dispose: Place all contaminated materials (absorbent, gloves, etc.) in a sealed bag or container, label it as "Hazardous Waste," and follow the disposal protocol below.[10]

For a Large Spill:

  • Evacuate: Evacuate all personnel from the immediate area.

  • Alert: Notify your institution's Environmental Health & Safety (EH&S) office and follow their emergency procedures.[10] Do not attempt to clean up a large spill without specialized training and equipment.

Step-by-Step Disposal Protocol

The cardinal rule of chemical disposal is that no chemical waste should be discharged into the sewer system via sink drains or disposed of as regular trash .[12][13] 5-(4-Bromo-2-chlorophenyl)oxazole must be disposed of as hazardous chemical waste through your institution's waste collection program.[12]

Step 1: Waste Segregation

Proper segregation is the most critical step in ensuring safe disposal.

  • Designate a "Halogenated Organic Waste" container. [3][4] This is a mandatory requirement.

  • DO NOT mix this waste with non-halogenated organic solvents, acids, bases, or other reactive chemicals.[4][10][14] Incompatible wastes can lead to dangerous reactions.[14]

Step 2: Container Selection
  • Compatibility: Use a container made of materials compatible with the waste. The original chemical container is often the best choice.[12][15] If using a different container, ensure it is clean and appropriate for organic waste (e.g., a 4-liter glass bottle or a designated plastic carboy).

  • Condition: The container must be in good condition, free of leaks, and have a securely fitting cap.[15][16]

  • Closure: Keep the waste container closed at all times except when actively adding waste.[12][15][16] Do not leave a funnel in the container opening.[15]

Step 3: Labeling

Proper labeling is essential for safety and regulatory compliance.

  • As soon as the first drop of waste is added, affix a "Hazardous Waste" tag provided by your institution's EH&S department.[10]

  • The label must clearly state:

    • The words "Hazardous Waste" .[15]

    • The full chemical name: "Waste 5-(4-Bromo-2-chlorophenyl)oxazole" . Do not use abbreviations or chemical formulas.[15]

    • If it is a solution, list all components and their approximate percentages.[15]

    • The accumulation start date.

Step 4: Accumulation and Storage
  • Location: Store the waste container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation and under the control of the laboratory personnel.[15]

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.[16]

  • Segregation: Store the halogenated waste container away from incompatible materials, particularly strong acids and bases.[15]

Step 5: Arranging for Disposal
  • Monitor Fill Level: Do not overfill the container. A common practice is to fill it to no more than 90% capacity.

  • Request Pickup: Once the container is full or you have finished the project generating the waste, submit a chemical waste pickup request to your institution's EH&S or hazardous waste management office.[15]

  • Follow Institutional Procedures: Adhere to your specific institution's timeline for waste pickup. EPA regulations, for example, require the removal of a full container from an SAA within 72 hours.[15]

Disposal Decision Workflow

The following diagram outlines the critical decision-making process for the proper disposal of 5-(4-Bromo-2-chlorophenyl)oxazole.

G cluster_prep Preparation & Handling cluster_collection Waste Collection & Storage cluster_disposal Final Disposal A Identify Waste: 5-(4-Bromo-2-chlorophenyl)oxazole B Wear Appropriate PPE: Goggles, Lab Coat, Nitrile Gloves A->B C Work in a Chemical Fume Hood B->C D Select a clean, compatible waste container with a secure lid. C->D E Affix 'Hazardous Waste' Label. List all chemical components. D->E F Add waste to container. This is HALOGENATED ORGANIC waste. E->F G Keep container closed when not in use. Store in secondary containment. F->G H Store in designated Satellite Accumulation Area (SAA). G->H I Is container full (90%) or project complete? J Submit Chemical Waste Pickup Request to EH&S. I->J Yes K Continue accumulation in SAA. Inspect weekly. I->K No K->F

Caption: Workflow for the safe disposal of 5-(4-Bromo-2-chlorophenyl)oxazole.

References

  • Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury.
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System.
  • Hazardous Chemical Waste Management Guidelines. Columbia University Research.
  • Laboratory Chemical Waste Guidelines. Stanford Environmental Health & Safety.
  • Safe Handing & Disposal of Organic Substances. HSC Chemistry & Physics.
  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. Chemistry LibreTexts.
  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois.
  • Hazardous Waste Segreg
  • An In-depth Technical Guide on the Core Chemical Properties of 5-(4-Bromophenyl)oxazol-2-amine. BenchChem.
  • Halogenated Solvents in Laboratories.
  • (S)-(5-broMo-2-chlorophenyl)(4-(tetrahydrofuran-3- SDS. BOC Sciences.
  • Drug-likeness and antimicrobial activity of 5-(4-bromophenyl)-3-{3-methyl-4- [(4-substitutedbenzyl)oxy. International Journal of Pharmaceutical Sciences and Research.
  • 5-Bromo-4-methyl-2-phenyl-1,3-oxazole - SAFETY D
  • 5-(4-Bromo-2-chlorophenyl)oxazole. ChemScene.
  • Safety Data Sheet - 5-(4-Bromo-2-(trifluoromethyl)phenyl)oxazole. CymitQuimica.
  • SAFETY DATA SHEET - 5-Bromo-2,4-dichloropyrimidine. Fisher Scientific.
  • Safety d
  • Safety Data Sheet - 5-chloro-3-(3-chlorophenyl)-1,2-oxazole-4-carbaldehyde. CymitQuimica.
  • Guidelines for Safe Disposal of Unwanted Pharmaceuticals in and after Emergencies.
  • SAFETY DATA SHEET - Oxazole. Thermo Fisher Scientific.
  • (5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone.
  • 4-Bromo-2-(4-chlorophenyl)
  • 5-(4-Bromo-2-fluorophenyl)-3-methyl-1,2,4-oxadiazole Properties. U.S. Environmental Protection Agency (EPA). iXZFKaMX52PbE6)

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.